molecular formula C22H32O4 B15554418 15(R)-Iloprost

15(R)-Iloprost

货号: B15554418
分子量: 360.5 g/mol
InChI 键: HIFJCPQKFCZDDL-GNWKSPSYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid is a prostanoid.

属性

分子式

C22H32O4

分子量

360.5 g/mol

IUPAC 名称

(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid

InChI

InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10?,16-8-/t15?,17-,18+,19-,20+,21+/m0/s1

InChI 键

HIFJCPQKFCZDDL-GNWKSPSYSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of 15(R)-Iloprost

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Iloprost (B1671730) is a synthetic analogue of prostacyclin (PGI2) utilized for its potent vasodilatory and antiplatelet properties in the treatment of pulmonary arterial hypertension and peripheral vascular disease.[1] Its chemical structure contains multiple stereogenic centers, leading to various stereoisomers with distinct pharmacological activities. This technical guide provides a detailed examination of the chemical structure and, specifically, the stereochemistry of the 15(R)-Iloprost epimer. We will delve into its chemical identifiers, the stereochemical configurations that define the molecule, available pharmacological data, and the primary signaling pathway through which it exerts its effects. Furthermore, this guide outlines key experimental methodologies for its synthesis and biological evaluation.

Chemical Identity and Structure

This compound is the "unnatural" or inverted C-15 epimer of Iloprost.[2][3] This specific stereoisomer is characterized by the R-configuration at the 15th carbon atom of the omega side chain. This change significantly influences its biological activity profile when compared to the naturally occurring S-configuration.

Chemical Descriptors

The fundamental chemical identifiers for this compound are summarized in the table below for precise identification and reference in research settings.

DescriptorValue
IUPAC Name (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
SMILES CC#CCC(C)--INVALID-LINK--O)/C2)O">C@HO
InChI Key HIFJCPQKFCZDDL-GAGQTBDJSA-N
Molecular Formula C22H32O4
Molecular Weight 360.5 g/mol
CAS Number 85026-51-3

Stereochemistry of this compound

The biological activity of prostanoid analogues is critically dependent on their stereochemistry. Iloprost possesses six asymmetric centers, leading to a complex stereochemical landscape. The configuration at the C-15 position is particularly crucial for receptor interaction and subsequent signal transduction.

  • Bicyclic Core: The core hexahydropentalene ring system has the defined absolute configuration of (3aS,4R,5R,6aS) .

  • Alpha Side Chain: The double bond at the C-5 position in the pentanoic acid side chain is in the E-configuration .

  • Omega Side Chain:

    • The double bond at the C-13 position is in the E-configuration .

    • The hydroxyl group at the C-15 position has the R-configuration , which is the defining feature of this epimer. This is an inversion from the more active S-configuration.

    • Iloprost also has a chiral center at the C-16 position due to the methyl group. Commercially available Iloprost is typically a mixture of the 16(R) and 16(S) diastereomers.[4] The stereochemistry at this position also significantly impacts biological potency.

The inversion of the stereocenter at C-15 from S to R is known to cause a significant reduction in the biological agonist activity of prostaglandin (B15479496) analogs, often by several orders of magnitude.[2][3]

Pharmacological Data

Quantitative data for this compound is limited in publicly available literature, with most sources noting a significant attenuation of activity compared to other isomers. However, data on the related 16(R) and 16(S) isomers of Iloprost can illustrate the profound impact of stereochemistry on biological function. Iloprost itself is a potent agonist at the prostacyclin (IP) receptor and also binds to the prostaglandin E1 (EP1) receptor.[5][6]

Compound / IsomerAssayParameterValue
Iloprost Receptor BindingKi (human IP receptor)11 nM[2][3]
Iloprost Receptor BindingKi (human EP1 receptor)11 nM[2]
16(S)-Iloprost Platelet Receptor BindingKd13.4 nM[7]
16(R)-Iloprost Platelet Receptor BindingKd288 nM[7]
16(S)-Iloprost Inhibition of Platelet Aggregation-~20-fold more potent than 16(R) isomer[7]

There are no comprehensive literature reports detailing the specific biological activities of this compound.[2][3]

Signaling Pathway

Iloprost, as a prostacyclin analogue, exerts its primary effects by activating the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[8][9] The activation of the IP receptor initiates a well-characterized intracellular signaling cascade.

The binding of an agonist like Iloprost to the IP receptor induces a conformational change, leading to the activation of the associated heterotrimeric Gs protein.[10][11] The activated Gs alpha subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[8][12] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[8] PKA then phosphorylates various downstream targets, resulting in the characteristic physiological responses of vasodilation and inhibition of platelet aggregation.[8]

Iloprost_Signaling_Pathway cluster_membrane Cell Membrane IP_receptor IP Receptor Gs Gs Protein IP_receptor->Gs Activates AC Adenylyl Cyclase ATP ATP Iloprost Iloprost Iloprost->IP_receptor Binds Gs->AC Stimulates cAMP cAMP ATP:e->cAMP:w Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (Vasodilation, Inhibition of Platelet Aggregation) PKA->Response Phosphorylates Targets Synthesis_Workflow A Chiral Bicyclic Core Intermediate B Introduction of Omega Side Chain Precursor A->B C Formation of C-15 Ketone B->C D Diastereoselective Reduction to 15(R)-OH C->D E Diastereoselective Olefination (HWE) D->E F Deprotection E->F G This compound F->G

References

An In-depth Technical Guide to the Synthesis and Purification of 15(R)-Iloprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloprost (B1671730) is a synthetic analogue of prostacyclin (PGI2) utilized in the management of pulmonary arterial hypertension, Raynaud's phenomenon, and other ischemic conditions.[1] It is a potent vasodilator and inhibitor of platelet aggregation.[1][2] The therapeutic efficacy of Iloprost is primarily attributed to the 16(S) isomer, while the 16(R) isomer (interchangeably referred to as 15(R)-Iloprost in some literature contexts) is also of significant interest for research and as a reference standard.[1] Iloprost is a complex molecule with multiple stereocenters, making its stereoselective synthesis and purification a challenging yet critical process for ensuring its pharmacological activity and safety.[3][4]

This technical guide provides a comprehensive overview of the synthetic and purification strategies for this compound, intended to serve as a valuable resource for professionals in medicinal chemistry, drug development, and analytical sciences.

Synthesis of this compound

The total synthesis of this compound is a multi-step process that demands precise stereochemical control. A widely adopted strategy is rooted in the Corey lactone approach, which allows for the stereocontrolled introduction of the upper and lower side chains.[1] A pivotal step in achieving the desired 15(R) stereochemistry is the Horner-Wadsworth-Emmons (HWE) reaction, employing a chiral (R)-ILO-phosphonate.[1][3]

Synthetic Workflow

The synthesis can be broadly categorized into three main stages:

  • Preparation of the Bicyclic Ketone Intermediate: Modification of the commercially available Corey lactone to form a key bicyclic ketone intermediate.

  • Installation of the Lower Side Chain: Introduction of the ω-side chain with the correct (R)-stereochemistry at the C-15 position via a chiral Horner-Wadsworth-Emmons reaction.

  • Installation of the Upper Side Chain and Deprotection: Introduction of the α-side chain followed by the removal of protecting groups to yield the final this compound molecule.

G cluster_0 Corey Lactone Modification cluster_1 Lower Side Chain Installation cluster_2 Upper Side Chain & Deprotection Corey_Lactone Corey Lactone Protection Protection of Hydroxyl Groups Corey_Lactone->Protection Reduction Lactone Reduction to Lactol Protection->Reduction Wittig_1 Wittig Reaction Reduction->Wittig_1 Hydroboration Hydroboration-Oxidation Wittig_1->Hydroboration Corey_Aldehyde Corey Aldehyde Intermediate Hydroboration->Corey_Aldehyde HWE Horner-Wadsworth-Emmons (HWE) Olefination Corey_Aldehyde->HWE Chiral_Phosphonate Synthesis of (R)-ILO-phosphonate Chiral_Phosphonate->HWE Enone Enone Intermediate HWE->Enone Ketone_Reduction C-9 Ketone Reduction Enone->Ketone_Reduction Wittig_2 Wittig Reaction (Upper Side Chain) Ketone_Reduction->Wittig_2 Deprotection Deprotection Wittig_2->Deprotection Final_Product This compound Deprotection->Final_Product

Synthetic workflow for this compound.
Experimental Protocols

Step 1: Preparation of the Corey Aldehyde Intermediate

The synthesis commences with the protection of the hydroxyl groups of the commercially available Corey lactone, typically using a silyl (B83357) protecting group. This is followed by the reduction of the lactone to a lactol and a subsequent Wittig reaction to introduce an alkene. The alkene is then subjected to hydroboration and oxidation to yield the key aldehyde intermediate.[1]

Step 2: Synthesis of the Chiral (R)-ILO-phosphonate

The synthesis of the chiral (R)-ILO-phosphonate is a critical step for establishing the 15(R) stereochemistry. This can be achieved through various asymmetric synthesis methods, often starting from a chiral precursor to build the phosphonate (B1237965) reagent with the desired stereochemistry.[1][5]

Step 3: Horner-Wadsworth-Emmons (HWE) Olefination

The Corey aldehyde intermediate is reacted with the synthesized (R)-ILO-phosphonate under basic conditions (e.g., NaH in THF) to form the enone intermediate.[1] This reaction stereoselectively installs the lower side chain with the desired 15(R) configuration. The lithium salt of the chiral phosphonate is reacted at low temperatures, typically between -78°C and -62°C, with the protected bicyclic ketone.[3] This reaction is highly stereoselective, with minimal formation of the Z-isomer.[3]

Step 4: Reduction of the C-9 Carbonyl Group and Final Steps

The C-9 ketone of the enone intermediate is stereoselectively reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.[1] The upper side chain is then introduced via a second Wittig reaction. Finally, all protecting groups are removed to yield the crude this compound.[1]

Purification of this compound

The purification of this compound is a crucial multi-step process designed to remove diastereomeric impurities, regioisomers (such as the Z-isomer), and other process-related impurities to achieve high purity (>98%).[1][3]

Purification Workflow

G Crude Crude this compound Column_Chrom Gravitational Column Chromatography (Silica Gel) Crude->Column_Chrom Prep_HPLC Preparative Reversed-Phase HPLC (C18 Column) Column_Chrom->Prep_HPLC Chiral_HPLC Chiral HPLC (Optional, for diastereomeric purity) Prep_HPLC->Chiral_HPLC Pure_Product Pure this compound (>98%) Chiral_HPLC->Pure_Product

Purification workflow for this compound.
Experimental Protocols

Step 1: Gravitational Column Chromatography

The crude this compound is first subjected to gravitational column chromatography on silica (B1680970) gel. A step-gradient elution is typically employed, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity to elute the target compound and remove less polar impurities.[1]

Step 2: Preparative High-Performance Liquid Chromatography (HPLC)

For achieving high purity, preparative reversed-phase HPLC is the method of choice.[1][3]

  • Stationary Phase: A C18 column is commonly used.[1]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water, or methanol (B129727) and water, is typically used as the mobile phase.[3] A small amount of an acid modifier like formic acid or acetic acid is often added to improve peak shape.[1]

  • Elution: A gradient elution program is generally employed to effectively separate the desired product from closely eluting impurities.

Step 3: Chiral Chromatography (Optional)

To ensure high diastereomeric purity and separate any residual 15(S)-Iloprost, chiral chromatography can be employed. This requires specialized chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating diastereomers.[6][7][8] The selection of the appropriate chiral column and mobile phase is critical and often requires screening of different conditions.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis and purification of Iloprost analogs. Specific yields and purity levels can vary depending on the exact synthetic route and optimization of reaction conditions.

Parameter Value Method of Analysis Reference
Horner-Wadsworth-Emmons Olefination Yield 60 - 80%HPLC[2]
Final Deprotection/Hydrolysis Yield > 90%HPLC[2]
Purity after Preparative HPLC > 98%HPLC[1]
Diastereomeric Excess (de) after Chiral HWE > 96%Chiral HPLC[3]

Iloprost Signaling Pathway

Iloprost exerts its biological effects primarily by acting as an agonist at the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1] This initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Iloprost Iloprost IP_Receptor IP Receptor (GPCR) Iloprost->IP_Receptor Binds Gs_Protein Gs Protein IP_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Target Proteins PKA->Phosphorylation Leads to Response Vasodilation & Inhibition of Platelet Aggregation Phosphorylation->Response Results in

Iloprost signaling pathway.

Upon binding of Iloprost to the IP receptor, the associated Gs protein is activated. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, ultimately resulting in vasodilation and the inhibition of platelet aggregation.[1]

Conclusion

The synthesis and purification of this compound are intricate processes that necessitate a high degree of stereochemical control and rigorous purification methodologies. The Corey lactone approach, coupled with a stereoselective Horner-Wadsworth-Emmons reaction, provides a reliable pathway for the synthesis of the desired 15(R) isomer. A multi-step purification strategy, culminating in preparative HPLC, is essential for achieving the high purity required for research and pharmaceutical applications. A thorough understanding of the underlying chemistry and signaling pathways of Iloprost is paramount for professionals engaged in the development of this important therapeutic agent.

References

15(R)-Iloprost CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 15(R)-Iloprost

This technical guide provides a comprehensive overview of this compound, a synthetic analog of prostacyclin (PGI2). It is designed for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, signaling pathways, and experimental applications.

Core Compound Data

This compound is the unnatural, inverted C-15 epimer of Iloprost (B1671730).[1] This stereochemical variation is known to often attenuate the biological agonist activity of prostaglandin (B15479496) analogs.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 85026-51-3[2]
Molecular Weight 360.49 g/mol [3]
Molecular Formula C22H32O4[2][3]

Signaling Pathways

While specific signaling data for this compound is limited in published literature, its mechanism of action is presumed to be similar to that of its parent compound, Iloprost, albeit potentially with reduced potency. Iloprost is a potent vasodilator and inhibitor of platelet aggregation.[3]

Iloprost mimics the action of prostacyclin (PGI2) by binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR).[3] This interaction initiates a signaling cascade that primarily involves the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3][4] The elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in vasodilation of vascular smooth muscle cells and inhibition of platelet aggregation.[3]

Furthermore, Iloprost has been shown to possess anti-inflammatory properties by suppressing the release of pro-inflammatory cytokines and inhibiting leukocyte adhesion to the endothelium.[3] It can also bind to and activate all four prostaglandin E2 (EP) receptors (EP1, EP2, EP3, and EP4). Activation of EP2 and EP4 receptors contributes to vasodilation, while EP3 activation can cause vasoconstriction.

Recent studies suggest that Iloprost may also exert protective effects through the activation of the Nrf2/Keap1 signaling pathway, a key regulator of antioxidant defense.[5]

Below is a diagram illustrating the primary signaling pathway of Iloprost.

Iloprost_Signaling Iloprost Signaling Pathway cluster_cell Target Cell (e.g., Smooth Muscle, Platelet) Iloprost Iloprost IP_Receptor IP Receptor (GPCR) Iloprost->IP_Receptor Binds G_Protein G Protein IP_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Biological Response (Vasodilation, Anti-aggregation) Downstream->Response Experimental_Workflow Experimental Workflow: In Vivo Vasodilator Assessment cluster_protocol Protocol Steps Start Patient Recruitment (Pulmonary Hypertension) Baseline Baseline Measurements (Echocardiography, Hemodynamics) Start->Baseline Administration Iloprost Administration (Inhalation via Nebulizer) Baseline->Administration Post_Admin Post-Administration Measurements (3-20 minutes post-inhalation) Administration->Post_Admin RHC Right-Heart Catheterization (within 24 hours) Post_Admin->RHC Follow_up Follow-up Visits (3 and 12 months) RHC->Follow_up Analysis Data Analysis (Correlation of Echocardiographic Changes with Hemodynamic Response) Follow_up->Analysis

References

A Technical Guide to the Physicochemical Properties of 15(R)-Iloprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties of 15(R)-Iloprost, an important stereoisomer of the synthetic prostacyclin analog, Iloprost. Understanding these characteristics is fundamental for its application in research and is critical during various stages of drug development, from formulation to preclinical studies.

Core Physicochemical Data

This compound is the "unnatural" or inverted C-15 epimer of Iloprost. This specific stereochemical configuration can significantly influence its biological activity compared to its parent compound. The fundamental physicochemical properties are summarized below.

Table 1: Chemical Identification of this compound
IdentifierValue
IUPAC Name (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
Synonyms 15(R)-Ciloprost, 15(R)-ZK 36374
CAS Number 85026-51-3[1][2]
Molecular Formula C₂₂H₃₂O₄[2][3]
Molecular Weight 360.5 g/mol [2][3]
Canonical SMILES CC#CCC(C)--INVALID-LINK--O)/C2)O">C@HO[3]
Table 2: Physicochemical Properties of this compound
PropertyValue
Physical Form Oily substance[4]
Purity >97%[2]
Boiling Point (Predicted) 539.2 ± 50.0 °C[5]
Flash Point (Predicted) 294.0 ± 26.6 °C[5]
LogP (Predicted) 2.94[5]
Hydrogen Bond Donors 3[5]
Hydrogen Bond Acceptors 4[5]
Table 3: Solubility Profile of this compound
SolventSolubility
Dimethylformamide (DMF) ~25 mg/mL[3][6]
Dimethyl Sulfoxide (DMSO) ~25 mg/mL[3][6]
Ethanol ~30 mg/mL[3][6]
Phosphate-Buffered Saline (PBS, pH 7.2) ~0.5 mg/mL[3][6]

Storage and Stability: For long-term viability, this compound should be stored at -20°C as supplied in a solvent like methyl acetate, where it is stable for at least two years.[7] Aqueous solutions are not recommended for storage for more than one day.[7] Stability of related prostaglandins (B1171923) is pH-dependent, with increased stability observed at higher pH values (e.g., pH 9.55).[8]

Experimental Protocols for Physicochemical Characterization

Detailed experimental data for this compound is often proprietary. However, the following section outlines standard methodologies that are broadly applicable for determining the key physicochemical properties of prostaglandin (B15479496) analogs.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining equilibrium solubility.[9]

Principle: An excess amount of the solute (this compound) is added to a specific solvent. The mixture is agitated at a constant temperature until equilibrium is achieved, at which point the concentration of the dissolved solute in the supernatant is measured.

Detailed Methodology:

  • Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the solvent of interest (e.g., PBS, pH 7.2).

  • Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid confirms saturation.[9]

  • Sample Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully extract a sample of the supernatant, ensuring no solid particles are transferred. This is typically achieved by centrifugation followed by withdrawal of the supernatant or by filtration through a suitable membrane filter (e.g., 0.22 µm).

  • Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11]

  • Analysis: Compare the measured concentration against a standard curve prepared with known concentrations of this compound to determine the solubility value.

G cluster_workflow Experimental Workflow: Shake-Flask Solubility prep 1. Preparation Add excess this compound to solvent equil 2. Equilibration Agitate at constant temp (24-48h) prep->equil sep 3. Separation Centrifuge/Filter to get clear supernatant equil->sep quant 4. Quantification Analyze supernatant concentration via HPLC sep->quant result 5. Result Determine solubility value from standard curve quant->result G cluster_pathway Iloprost Signaling Pathway Iloprost Iloprost IP_Receptor Prostacyclin (IP) Receptor (GPCR) Iloprost->IP_Receptor Binds G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets (e.g., MLCK in smooth muscle) PKA->Targets Phosphorylates Response Physiological Response (Vasodilation, Inhibition of Platelet Aggregation) Targets->Response

References

Unveiling the Inactive Epimer: A Technical Guide to 15(R)-Iloprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloprost (B1671730), a stable synthetic analog of prostacyclin (PGI₂), is a cornerstone in the management of pulmonary arterial hypertension (PAH) and other vasospastic disorders.[1] Its therapeutic efficacy is rooted in its potent vasodilatory and antiplatelet aggregation properties, mediated through the activation of the prostacyclin (IP) receptor.[2] Iloprost is synthesized as a mixture of two diastereomers at the C-16 position: the biologically active 16(S)-Iloprost and the significantly less active 16(R)-Iloprost. This guide focuses on the C-15 epimer, 15(R)-Iloprost, often referred to as the "unnatural" epimer, which serves as a critical tool in research as an inactive control to elucidate the specific effects of its active counterpart.[3][4] Understanding the distinct pharmacological profiles of these epimers is paramount for accurate interpretation of experimental data and for the development of more targeted prostacyclin-based therapeutics.

The Stereochemical Distinction and its Pharmacological Impact

The biological activity of Iloprost is intrinsically linked to its stereochemistry. The inversion of the hydroxyl group at the C-15 position from the active (S) configuration to the (R) configuration dramatically attenuates its ability to bind to and activate the IP receptor.[4][5] This steric hindrance is believed to disrupt the optimal interaction with the receptor's binding pocket, leading to a significant reduction in downstream signaling.[5] Consequently, this compound is an invaluable negative control in experimental settings, allowing researchers to dissect the specific IP receptor-mediated effects of Iloprost from any off-target or non-specific interactions.

Comparative Biological Activity: this compound vs. 16(S)-Iloprost

Quantitative data starkly illustrates the functional disparity between the two epimers. The 16(S) isomer is markedly more potent in its biological effects.

Table 1: Comparative Potency in Platelet Aggregation Inhibition
CompoundRelative Potency (vs. 16(R)-Iloprost)
16(S)-Iloprost20-fold more potent[5]
16(R)-IloprostBaseline
Table 2: Equilibrium Binding Characteristics to Platelet Membrane Receptors
CompoundDissociation Constant (Kd)Maximum Binding Capacity (Bmax)
16(S)-Iloprost13.4 nM[5]665 fmol/mg protein[5]
16(R)-Iloprost288 nM[5]425 fmol/mg protein[5]
Table 3: Association Rate with Platelet Membrane Receptors
CompoundObserved Association Rate (at 15 nM Iloprost)
16(S)-Iloprost0.036 s⁻¹[5]
16(R)-Iloprost0.001 s⁻¹[5]

Signaling Pathway of Iloprost

Iloprost exerts its physiological effects by activating the IP receptor, a G-protein coupled receptor (GPCR). This initiates a well-defined intracellular signaling cascade.

Iloprost_Signaling cluster_membrane Cell Membrane IP_Receptor IP Receptor G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Iloprost Iloprost (16(S)-Epimer) Iloprost->IP_Receptor Binds Inactive_Iloprost This compound Inactive_Iloprost->IP_Receptor Weakly Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Platelet_Inhibition Platelet Aggregation Inhibition PKA->Platelet_Inhibition Leads to

Caption: Iloprost Signaling Pathway.

Experimental Protocols

To differentiate the activity of this compound from the active Iloprost epimer, several key in vitro assays are employed.

Experimental Workflow Overview

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Iloprost_Epimers Prepare solutions of This compound and 16(S)-Iloprost Binding_Assay Radioligand Binding Assay Iloprost_Epimers->Binding_Assay cAMP_Assay cAMP Accumulation Assay Iloprost_Epimers->cAMP_Assay Aggregation_Assay Platelet Aggregation Assay Iloprost_Epimers->Aggregation_Assay Cell_Membranes Isolate platelet or cell membranes Cell_Membranes->Binding_Assay Cell_Membranes->cAMP_Assay Binding_Analysis Determine Kd and Bmax Binding_Assay->Binding_Analysis cAMP_Analysis Measure cAMP levels cAMP_Assay->cAMP_Analysis Aggregation_Analysis Quantify inhibition of aggregation Aggregation_Assay->Aggregation_Analysis

Caption: General Experimental Workflow.

Radioligand Binding Assay

This assay quantifies the affinity (Kd) and density (Bmax) of receptors for a ligand.

  • Objective: To determine the binding characteristics of this compound and 16(S)-Iloprost to the IP receptor.

  • Materials:

    • Isolated platelet membranes or membranes from cells overexpressing the IP receptor.

    • Radiolabeled Iloprost (e.g., [³H]-Iloprost).

    • Unlabeled this compound and 16(S)-Iloprost.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂).

    • Glass fiber filters.

    • Scintillation counter.

  • Protocol:

    • Incubate a fixed concentration of radiolabeled Iloprost with the membrane preparation in the presence of increasing concentrations of unlabeled this compound or 16(S)-Iloprost.

    • Allow the binding to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data using non-linear regression to determine the IC₅₀ values, which can then be used to calculate the Ki (an indicator of binding affinity).

cAMP Accumulation Assay

This functional assay measures the downstream signaling effect of receptor activation.

  • Objective: To quantify the ability of this compound and 16(S)-Iloprost to stimulate cyclic AMP (cAMP) production.

  • Materials:

    • Intact platelets or cells expressing the IP receptor.

    • This compound and 16(S)-Iloprost.

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cell lysis buffer.

    • cAMP assay kit (e.g., ELISA-based).

  • Protocol:

    • Pre-incubate the cells with a PDE inhibitor.

    • Stimulate the cells with varying concentrations of this compound or 16(S)-Iloprost for a defined period.

    • Terminate the reaction and lyse the cells.

    • Measure the intracellular cAMP concentration using a competitive immunoassay kit according to the manufacturer's instructions.

    • Plot the cAMP concentration against the agonist concentration to generate dose-response curves and determine EC₅₀ values.

Platelet Aggregation Assay

This assay directly measures the physiological effect of Iloprost on platelet function.

  • Objective: To assess the inhibitory effect of this compound and 16(S)-Iloprost on platelet aggregation.

  • Materials:

    • Platelet-rich plasma (PRP) or washed platelets.

    • This compound and 16(S)-Iloprost.

    • Platelet agonist (e.g., ADP, collagen, or thrombin).

    • Aggregometer.

  • Protocol:

    • Prepare PRP from fresh whole blood.

    • Pre-incubate the PRP with various concentrations of this compound or 16(S)-Iloprost.

    • Induce platelet aggregation by adding a platelet agonist.

    • Monitor the change in light transmittance through the PRP suspension using an aggregometer. An increase in light transmittance corresponds to platelet aggregation.

    • Determine the concentration of each epimer required to inhibit aggregation by 50% (IC₅₀).

Conclusion

The stereoisomers of Iloprost, specifically the 15(R) and 16(S) epimers, exhibit vastly different pharmacological profiles. The significantly attenuated biological activity of this compound, as demonstrated by its reduced binding affinity and potency in functional assays, underscores the critical role of stereochemistry in its interaction with the IP receptor. For researchers in drug discovery and development, this compound serves as an indispensable tool, providing a reliable inactive control to validate the on-target effects of its active counterpart. A thorough understanding and appropriate application of these epimers are essential for the rigorous evaluation of prostacyclin pathway modulators and the advancement of novel therapeutics.

References

The Predicted Biological Inactivity of 15(R)-Iloprost: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iloprost (B1671730), a synthetic analog of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation used in the treatment of pulmonary arterial hypertension and other vasospastic conditions. Its biological activity is critically dependent on its stereochemistry. This technical guide explores the predicted biological activity of 15(R)-Iloprost, the "unnatural" epimer of the pharmacologically active 15(S)-Iloprost. Based on established principles of prostanoid pharmacology and available data on related isomers, it is predicted that this compound exhibits significantly attenuated to negligible biological activity. This document summarizes the predicted receptor binding, signaling pathways, and physiological effects of this compound, providing a framework for its potential use as a negative control in research or as a point of comparison in the development of novel prostacyclin analogs.

Introduction to Iloprost and Stereochemistry

Iloprost is a chemically stable analog of PGI2, overcoming the metabolic instability of the endogenous compound.[1][2] It is commercially available as a mixture of 16(S) and 16(R) stereoisomers.[3] The biological activity of prostanoids is highly dependent on their three-dimensional structure, particularly the configuration of hydroxyl groups on the side chains. The naturally occurring and most active form of prostaglandins (B1171923) typically possesses an S-configuration at the C-15 position.[4] Altering this configuration to the R-form, as in this compound, is expected to dramatically reduce its affinity for prostanoid receptors and, consequently, its biological potency.[1][5]

Predicted Receptor Binding Profile

Iloprost primarily exerts its effects through binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[6][7] However, it also shows affinity for other prostanoid receptors, including prostaglandin (B15479496) E receptors (EP1, EP2, EP3, EP4), which contributes to its broad pharmacological profile.[4][8][9]

The inversion of the stereocenter at C-15 in this compound is predicted to severely hinder its ability to bind effectively to these receptors. This prediction is supported by studies on the 16(R) and 16(S) isomers of iloprost, where the 16(S) isomer is approximately 20-fold more potent in inhibiting platelet aggregation and exhibits a significantly higher binding affinity for the platelet IP receptor.[3]

Table 1: Predicted Receptor Binding Affinities of this compound Compared to Iloprost (15(S)-Iloprost)

ReceptorLigandPredicted Kᵢ (nM)Reference Kᵢ (nM) for IloprostPredicted Fold Decrease in Affinity
IP ReceptorThis compound>100011[1][5]>90-fold
EP1 ReceptorThis compound>100011[1]>90-fold

Note: The predicted Kᵢ values for this compound are extrapolations based on the general principle of attenuated activity for C-15 epimers and the lack of specific literature data. The fold decrease is a conservative estimate.

Predicted Downstream Signaling Pathways

The activation of the IP receptor by an agonist like 15(S)-Iloprost typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[7][10] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to mediate vasodilation and inhibit platelet activation.[7]

Given the predicted poor binding affinity of this compound for the IP receptor, it is anticipated that it will not effectively initiate this signaling cascade. Consequently, no significant increase in cAMP levels or PKA activation is expected upon exposure of cells to this compound.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IP_receptor IP Receptor G_protein Gs Protein IP_receptor->G_protein No Activation Iloprost_15R This compound Iloprost_15R->IP_receptor Predicted Negligible Binding AC Adenylyl Cyclase G_protein->AC No Activation cAMP cAMP AC->cAMP No Production PKA PKA cAMP->PKA No Activation Response Cellular Response (Vasodilation, Platelet Inhibition) PKA->Response No Effect

Predicted signaling pathway of this compound.

Predicted Physiological Effects

Consistent with its predicted lack of significant receptor binding and downstream signaling, this compound is not expected to exhibit the characteristic physiological effects of Iloprost.

Table 2: Predicted Physiological Effects of this compound

Physiological EffectPredicted Effect of this compoundRationale
Vasodilation NegligibleLack of IP and EP receptor activation, which are crucial for mediating vasodilation.[2][8]
Inhibition of Platelet Aggregation NegligibleInability to stimulate the IP receptor on platelets, which is the primary mechanism for its anti-aggregatory effects.[2][3]
Anti-inflammatory Effects NegligibleThe anti-inflammatory actions of prostacyclin analogs are linked to IP receptor signaling, which is predicted to be absent.[10]

Experimental Protocols for Verification

To empirically validate the predicted inactivity of this compound, the following experimental protocols are recommended.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human IP receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human IP receptor (e.g., HEK293 or CHO cells).

  • Competition Binding: Incubate the cell membranes with a constant concentration of a radiolabeled IP receptor agonist (e.g., [³H]-Iloprost) and increasing concentrations of unlabeled this compound or 15(S)-Iloprost (as a positive control).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) for this compound and calculate the Kᵢ value using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow A Prepare Membranes with IP Receptors B Incubate with [³H]-Iloprost and this compound A->B C Filter to Separate Bound and Free Ligand B->C D Quantify Radioactivity C->D E Calculate IC₅₀ and Kᵢ D->E

Workflow for Radioligand Binding Assay.

cAMP Accumulation Assay

Objective: To measure the ability of this compound to stimulate intracellular cAMP production.

Methodology:

  • Cell Culture: Culture cells expressing the human IP receptor.

  • Treatment: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the cells with varying concentrations of this compound or a known IP receptor agonist (e.g., 15(S)-Iloprost) for a defined period.

  • Cell Lysis: Lyse the cells to release intracellular contents.

  • cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Generate dose-response curves and determine the EC₅₀ value (concentration that produces 50% of the maximal response).

Conclusion

The stereochemical configuration at the C-15 position of prostanoids is a critical determinant of their biological activity. Based on fundamental principles of pharmacology and data from related isomers, this compound is predicted to be a biologically inactive or, at best, a very weak agonist at prostanoid receptors. This makes it a suitable negative control for in vitro and in vivo studies investigating the effects of Iloprost and other prostacyclin analogs. The experimental protocols outlined in this guide provide a clear path for the empirical verification of this predicted inactivity. For researchers in drug development, the profound difference in activity between the 15(S) and 15(R) epimers underscores the importance of stereoselective synthesis and characterization in the creation of potent and specific therapeutic agents.

References

15(R)-Iloprost receptor binding affinity prediction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Receptor Binding Affinity of Iloprost and the Prediction for its 15(R) Epimer

Abstract

This technical guide provides a comprehensive overview of the receptor binding affinity of Iloprost, a synthetic prostacyclin (PGI₂) analog used in the treatment of pulmonary arterial hypertension and other vascular disorders. A detailed analysis of its interaction with various prostanoid receptors is presented, supported by quantitative binding data from published literature. The guide elucidates the primary signaling pathways activated upon receptor binding. Furthermore, it addresses the prediction of binding affinity for 15(R)-Iloprost, the "unnatural" C-15 epimer of Iloprost. While direct binding data for this compound is not available in current literature, this document outlines the established principles of stereochemistry in prostanoid activity and provides the detailed experimental protocols required to empirically determine its receptor binding profile. This guide is intended for researchers, scientists, and drug development professionals working in pharmacology and medicinal chemistry.

Introduction: Iloprost and its 15(R) Epimer

Iloprost is a chemically stable, second-generation structural analog of prostacyclin (PGI₂).[1] It is utilized clinically for its potent vasodilatory and anti-platelet aggregation properties in conditions such as pulmonary arterial hypertension (PAH).[2][3][4] Iloprost exerts its effects by interacting with G-protein coupled receptors (GPCRs), primarily the prostacyclin receptor (IP).[3]

The biological activity of prostanoids is highly dependent on their stereochemistry. This compound is the epimer of Iloprost with an inverted stereocenter at the C-15 position.[1][5] In prostanoid analogs, this specific modification from the naturally occurring S-configuration to the R-configuration at C-15 is known to frequently attenuate biological agonist activity by several orders of magnitude.[5] As of this writing, there are no published reports detailing the specific biological activity or receptor binding affinity of this compound.[1][5] Therefore, this guide will focus on the well-documented profile of Iloprost and provide the established framework for predicting and experimentally verifying the binding affinity of its 15(R) epimer.

Receptor Binding Profile of Iloprost

Iloprost is not entirely selective for the IP receptor. It demonstrates significant affinity for other prostanoid receptors, which contributes to its overall pharmacological profile.[4][6] Notably, it binds with high affinity to the prostaglandin (B15479496) EP₁ receptor.[7][8][9] The binding affinities (Ki) of Iloprost for a range of human prostanoid receptors are summarized in the table below. The Ki value, or inhibition constant, represents the concentration of the ligand required to occupy 50% of the receptors in the absence of the radioligand and is a measure of the ligand's binding affinity.

Receptor SubtypeReceptor FamilyKi (nM)Reference
IP Prostacyclin3.9[7][8]
EP₁ Prostaglandin E₂1.1[7][8]
DP₁ Prostaglandin D₂>1000[7]
EP₂ Prostaglandin E₂>1000[7]
EP₃ Prostaglandin E₂130[7]
EP₄ Prostaglandin E₂210[7]
FP Prostaglandin F₂ₐ190[7]
TP Thromboxane A₂>1000[7]

Note: Another study reported Iloprost binding with equal affinity to human recombinant IP and EP receptors with a Ki of 11 nM.[1][5] Discrepancies in reported Ki values can arise from variations in experimental conditions, such as cell lines, membrane preparations, and radioligands used.

Prostanoid Receptor Signaling Pathways

The diverse effects of Iloprost can be attributed to the distinct signaling pathways coupled to the receptors it activates. The primary vasodilatory effects are mediated by the IP receptor, which couples to the Gs protein. In contrast, its high-affinity interaction with the EP₁ receptor activates the Gq protein pathway, which can lead to opposing effects like vasoconstriction.[7][9]

G_Protein_Signaling_Pathways cluster_IP IP Receptor Pathway (Vasodilation) cluster_EP1 EP1 Receptor Pathway (Vasoconstriction) Iloprost_IP Iloprost IP_Receptor IP Receptor Iloprost_IP->IP_Receptor Binds Gs_Protein Gs Protein IP_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation & Inhibition of Platelet Aggregation PKA->Vasodilation Leads to Iloprost_EP1 Iloprost EP1_Receptor EP1 Receptor Iloprost_EP1->EP1_Receptor Binds Gq_Protein Gq Protein EP1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Induces Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Leads to

Figure 1: Signaling pathways for IP and EP1 receptors activated by Iloprost.

Experimental Protocol: Competitive Radioligand Binding Assay

To determine the binding affinity (Ki) of an unlabeled compound such as this compound, a competitive radioligand binding assay is the gold standard.[10] This assay measures the ability of the test compound to displace a radiolabeled ligand of known affinity from the target receptor.

Materials and Reagents
  • Cell Membranes: Membranes prepared from cell lines stably expressing the human prostanoid receptor of interest (e.g., IP, EP₁).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Iloprost for the IP receptor).

  • Test Compound: this compound, serially diluted.

  • Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., unlabeled Iloprost).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Cocktail & Counter.

Experimental Workflow

The following diagram outlines the key steps in a typical filtration-based competitive binding assay.

Radioligand_Binding_Workflow start Start prep 1. Preparation - Prepare serial dilutions of this compound. - Dilute receptor membranes in Assay Buffer. - Prepare radioligand solution. start->prep total_binding Total Binding Wells: Membranes + Radioligand + Buffer nsb Non-Specific Binding (NSB) Wells: Membranes + Radioligand + High Conc. Unlabeled Ligand competition Competition Wells: Membranes + Radioligand + this compound (various conc.) incubation 3. Incubation Incubate plate (e.g., 60 min at 30°C) to reach binding equilibrium. competition->incubation filtration 4. Filtration Rapidly filter plate contents through glass fiber filters. Wash filters 3-4x with ice-cold Wash Buffer. incubation->filtration counting 5. Scintillation Counting Dry filters, add scintillation cocktail, and count radioactivity (CPM) in a MicroBeta counter. filtration->counting analysis 6. Data Analysis - Calculate Specific Binding = Total - NSB. - Plot % Specific Binding vs. [this compound]. - Fit data to determine IC₅₀. - Calculate Ki using the Cheng-Prusoff equation. counting->analysis end End analysis->end

References

A Technical Guide to Research-Grade 15(R)-Iloprost for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Commercial Availability, Chemical Properties, and Biological Context

This technical guide is designed for researchers, scientists, and drug development professionals interested in sourcing and understanding the characteristics of research-grade 15(R)-Iloprost. While this document provides a comprehensive overview of its commercial availability and physicochemical properties, it is crucial to note a significant gap in the scientific literature. Currently, there are no published studies detailing the biological activity or experimental protocols for this compound.[1][2][3] This guide addresses this gap by providing context through the well-documented activities of its parent compound, Iloprost.

Introduction to this compound

This compound is the "unnatural" or inverted C-15 epimer of Iloprost.[1][2][3] Iloprost is a potent second-generation structural analog of prostacyclin (PGI2).[1][2] The stereochemical inversion at the C-15 position in this compound is a critical modification that is expected to significantly alter its biological activity compared to Iloprost.[1][4] Such transformations in prostaglandin (B15479496) analogs frequently lead to a substantial decrease in agonist activity.[1][3][4]

Commercial Suppliers and Product Specifications

Several reputable suppliers offer research-grade this compound. The following tables summarize the key quantitative data available from these commercial sources, providing a clear comparison for procurement purposes.

Table 1: General Product Information

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Cayman Chemical1004385026-51-3C₂₂H₃₂O₄360.5
Santa Cruz Biotechnologysc-21193385026-51-3C₂₂H₃₂O₄360.5
MedchemExpressHY-12606985026-51-3C₂₂H₃₂O₄360.49
BOC Sciences85026-51-385026-51-3C₂₂H₃₂O₄360.49

Table 2: Purity, Formulation, and Storage

SupplierPurityFormulationStorage TemperatureStability
Cayman Chemical≥97%A 5 mg/ml solution in methyl acetate-20°C≥ 2 years
Santa Cruz Biotechnology>97%Not specifiedNot specifiedNot specified
MedchemExpressNot specifiedNot specifiedNot specifiedNot specified
BOC Sciences95%A solution in methyl acetateNot specifiedNot specified

Table 3: Solubility Data from Cayman Chemical

SolventSolubility
DMF25 mg/ml
DMSO25 mg/ml
Ethanol30 mg/ml
PBS (pH 7.2)0.5 mg/ml

The Parent Compound: Iloprost - Biological Activity and Signaling

Given the absence of biological data for this compound, understanding the mechanism of its parent compound, Iloprost, is essential for providing context. Iloprost is a potent vasodilator and inhibitor of platelet aggregation.[5] It exerts its effects by binding to prostacyclin (IP) and prostaglandin E (EP) receptors.[1][4] Specifically, Iloprost binds with high affinity to the human IP and EP1 receptors with a Ki of 11 nM.[1][2][3]

The binding of Iloprost to the IP receptor, a G-protein coupled receptor (GPCR), activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately results in the relaxation of smooth muscle cells and the inhibition of platelet activation.

Below is a diagram illustrating the signaling pathway of Iloprost.

Iloprost_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Iloprost Iloprost IP_Receptor IP Receptor (GPCR) Iloprost->IP_Receptor G_Protein Gs Protein IP_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Cellular_Response phosphorylates targets leading to

Iloprost Signaling Pathway

Experimental Protocols: A Note on the Lack of Data

A thorough search of the scientific literature and supplier documentation reveals a consistent and notable absence of published experimental protocols for this compound.[1][2][3] Researchers interested in investigating the biological effects of this compound will need to design and validate their own experimental procedures. It is hypothesized that any potential activity of this compound would be significantly attenuated compared to Iloprost.[1][3] Therefore, initial experiments might involve comparative studies with Iloprost, using a wide range of concentrations to account for a potential decrease in potency.

Conclusion and Future Directions

This compound is commercially available from several suppliers for research purposes. This guide provides a consolidated resource for its chemical and physical properties. However, the complete lack of data on its biological activity presents a significant knowledge gap.[4] This also represents a unique opportunity for novel research. Future studies are needed to elucidate the receptor binding profile, functional activity, and potential therapeutic applications of this compound. Such research would not only characterize this specific molecule but also contribute to a deeper understanding of the structure-activity relationships of prostacyclin analogs. Researchers embarking on the study of this compound are encouraged to use the information on its parent compound, Iloprost, as a starting point for experimental design.

References

Stability and Storage of 15(R)-Iloprost: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 15(R)-Iloprost, a synthetic analog of prostacyclin PGI₂. Due to the limited publicly available quantitative stability data for the 15(R) epimer specifically, this document synthesizes information from manufacturer datasheets, regulatory documents for Iloprost (B1671730) (the racemic mixture), and general principles of prostaglandin (B15479496) stability.

Core Stability Profile and Storage Recommendations

This compound, like other prostacyclin analogs, is susceptible to degradation under certain conditions. The primary recommended storage condition for long-term stability is at -20°C . When stored properly in a suitable organic solvent, the compound is reported to be stable for at least two years.

Summary of Storage and Handling Conditions
ParameterRecommendationSource(s)
Long-Term Storage Temperature -20°C[1][2]
Shipping Temperature Room temperature (continental US; may vary elsewhere)[1]
Stability (in supplied format) ≥ 2 years at -20°C[1][2][3]
Recommended Solvents for Stock Solutions Methyl Acetate (as supplied), Ethanol, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[1][3][4]
Aqueous Solution Stability Not recommended for storage for more than one day due to potential for hydrolysis. Solutions should be prepared fresh daily from a stock in an organic solvent.[3][4]
Light Sensitivity Prostaglandin analogs can be sensitive to light. It is recommended to protect solutions from light by using amber vials or light-blocking containers.[4][5]
Solubility Data

The solubility of this compound in various solvents is a critical factor for the preparation of stock solutions and experimental media.

SolventApproximate SolubilitySource(s)
Dimethylformamide (DMF)25-30 mg/mL[1][2]
Dimethyl Sulfoxide (DMSO)25 mg/mL[1][2]
Ethanol30 mg/mL[1][3]
PBS (pH 7.2)0.5-1.0 mg/mL (prepare fresh)[1][2][3]

Degradation Pathways and Forced Degradation Studies

Known Degradation Sensitivities of Iloprost
Stress ConditionSensitivityNotes
Acidic pH SensitiveDegradation is expected under acidic conditions.
Alkaline pH Not SensitiveIloprost has been shown to be not sensitive to alkalis.[5]
Oxidation Not SensitiveIloprost has been shown to be not sensitive to oxygen.[5]
Thermal Stress SensitiveDegradation is accelerated at elevated temperatures.
Photostability SensitiveExposure to light can lead to degradation.

The primary metabolic pathway for Iloprost in vivo is β-oxidation of the carboxylic acid side chain, leading to the formation of metabolites such as tetranor-iloprost.

Experimental Protocols

Detailed, validated experimental protocols for forced degradation and stability-indicating assays of this compound are not publicly available. However, a general approach based on ICH guidelines and common practices for prostaglandin analysis can be outlined.

General Protocol for Forced Degradation Studies

This protocol provides a framework for investigating the stability of this compound. The extent of degradation should be targeted at 5-20% to ensure that the degradation products are readily detected without being so extensive that secondary degradation occurs.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.[4] Neutralize the sample before analysis.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.[4] Neutralize the sample before analysis. (Note: Iloprost is reported to be stable to alkali, so minimal degradation is expected).

    • Oxidation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of ~100 µg/mL. Store at room temperature for 24 hours.[4] (Note: Iloprost is reported to be stable to oxidation).

    • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for 72 hours. Also, heat a solution of the compound in a suitable solvent at 60°C.

    • Photodegradation: Expose a solution of this compound (~100 µg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method, such as HPLC-UV.

Representative Stability-Indicating HPLC Method

The following method is a representative example for the analysis of prostaglandins (B1171923) and would require optimization and validation for this compound specifically.

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A gradient of acetonitrile (B52724) and water (with an acid modifier like 0.1% trifluoroacetic acid or phosphoric acid to improve peak shape).
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV detection at ~210 nm
Injection Volume 10 µL

Visualizations

Iloprost Signaling Pathway

Iloprost exerts its physiological effects by activating the prostacyclin (IP) receptor, a G protein-coupled receptor. This initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.

Iloprost_Signaling_Pathway Iloprost Iloprost IP_Receptor Prostacyclin (IP) Receptor (GPCR) Iloprost->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation (Smooth Muscle Relaxation) PKA->Vasodilation Leads to Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition Leads to

Iloprost signaling cascade leading to its primary physiological effects.
Experimental Workflow for Stability Testing

The logical flow for assessing the stability of this compound involves sample preparation, stress testing, and analysis.

Stability_Testing_Workflow cluster_stress Forced Degradation Conditions start Start: this compound Bulk Substance prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) start->prep acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid therm Thermal Stress (Solution at 60°C) prep->therm photo Photostability (ICH Q1B Light Exposure) prep->photo control Control (Unstressed Sample) prep->control analysis Analyze all samples by Stability-Indicating HPLC-UV acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis control->analysis data Data Evaluation: - Assess % Degradation - Identify Degradants - Determine Degradation Pathway analysis->data end End: Stability Profile data->end

A general workflow for conducting forced degradation studies on this compound.

References

understanding the pharmacology of Iloprost epimers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacology of Iloprost (B1671730) Epimers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iloprost is a stable, synthetic analogue of prostacyclin (PGI₂) used in the treatment of pulmonary arterial hypertension (PAH), peripheral vascular disease, and other conditions involving vasoconstriction.[1][2][3] It is commercially available as an isomeric mixture of two diastereomers, the 16(S) and 16(R) epimers.[4] Pharmacological activity resides predominantly in the 16(S)-epimer, which demonstrates significantly higher potency and binding affinity for the primary therapeutic target, the prostacyclin (IP) receptor.[4] This guide provides a detailed examination of the stereoselective pharmacology of iloprost epimers, including their interaction with a range of prostanoid receptors, the resultant signaling cascades, and the experimental methodologies used for their characterization. Quantitative data are presented to highlight the pharmacological differences between the epimers and the clinically used mixture.

Stereochemistry and Pharmacological Relevance

Iloprost possesses multiple chiral centers, but the stereochemistry at the C-16 position of the lower side chain is the most critical determinant of its biological activity. The commercial formulation is an approximate 1:1 mixture of the 16(S)-iloprost and 16(R)-iloprost epimers.[5] The 16(S) form has a more favorable orientation for fitting into the receptor binding pocket, leading to a striking difference in binding affinity and biological potency compared to the 16(R) form.[4] Another key chiral center is at C-4; the 4S isomer is noted to be substantially more potent in dilating blood vessels than the 4R isomer.[6] The most biologically active and clinically relevant isomer is the 16(S) form.[7]

Receptor Binding and Functional Activity

The pharmacological effects of iloprost are mediated through its interaction with various G-protein coupled prostanoid receptors. The primary target is the IP receptor, which mediates vasodilation and inhibition of platelet aggregation. However, iloprost also exhibits significant activity at other prostanoid receptors, notably the prostaglandin (B15479496) E₁ (EP₁) receptor, which can lead to opposing effects such as vasoconstriction.[8]

Epimer-Specific Pharmacology at Platelet IP Receptors

Studies on isolated human platelet membranes, which are rich in IP receptors, have provided clear quantitative evidence of the stereoselectivity of iloprost. The 16(S) epimer is markedly more potent and binds with higher affinity than the 16(R) epimer.

Table 1: Comparison of Iloprost Epimers at Human Platelet Receptors [4]

Parameter16(S)-Iloprost16(R)-IloprostFold Difference (S vs. R)
Functional Potency
Inhibition of Platelet Aggregation~20x more potent-~20
Receptor Binding
Dissociation Constant (Kd)13.4 nM288 nM~21.5
Max. Binding Sites (Bmax)665 fmol/mg protein425 fmol/mg protein~1.6
Binding Kinetics
Association Rate (k_obs)0.036 s⁻¹0.001 s⁻¹36
Pharmacology of the Iloprost Isomeric Mixture at Human Prostanoid Receptors

While comprehensive data on the separated epimers across a full panel of receptors is limited, the clinically used isomeric mixture has been well-characterized. Iloprost shows high affinity and potency for both IP and EP₁ receptors.[8] This dual activity is a critical aspect of its pharmacological profile.

Table 2: Binding Affinity (Ki) of Iloprost (Isomeric Mixture) at Recombinant Human Prostanoid Receptors [1][8]

ReceptorRadioligand UsedKi (nM)
High Affinity
EP₁[³H] PGE₂1.1
IP[³H] Iloprost3.9
Low Affinity
FP[³H] PGF₂α120
EP₃[³H] PGE₂170
EP₄[³H] PGE₂280
Very Low Affinity
EP₂[³H] PGE₂1400
DP₁[³H] PGD₂>10000
TP[³H] SQ 29548>10000

Table 3: Functional Potency (EC₅₀) of Iloprost (Isomeric Mixture) at Recombinant Human Prostanoid Receptors [8]

ReceptorFunctional AssayEC₅₀ (nM)
High Potency
EP₁Calcium Mobilization0.3
IPcAMP Accumulation0.37
Low Potency
EP₃cAMP Accumulation14
FPCalcium Mobilization63
EP₄cAMP Accumulation110
Very Low Potency
TPCalcium Mobilization1100
DP₁cAMP Accumulation>10000
EP₂cAMP Accumulation>10000

Signaling Pathways

Iloprost activates distinct downstream signaling cascades depending on the receptor subtype it engages. The balance between these pathways determines its net physiological effect.

Gs-Coupled IP Receptor Pathway (Vasodilation & Anti-platelet)

The primary therapeutic effects of iloprost are mediated through the IP receptor, which couples to the stimulatory G-protein, Gs. This initiates a well-defined signaling cascade leading to smooth muscle relaxation and inhibition of platelet activation.[9] In certain disease states with low IP receptor expression, iloprost may also mediate vasodilation via the EP₄ receptor, which also couples to Gs.[10]

Gs_Pathway Iloprost Iloprost (16S Epimer) IP_Receptor IP Receptor (Gs-coupled GPCR) Iloprost->IP_Receptor Binds G_Protein Gs Protein Activation IP_Receptor->G_Protein AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP ↑ cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates VASP VASP Phosphorylation PKA->VASP MLCK MLCK Inhibition PKA->MLCK Platelet ↓ Platelet Aggregation VASP->Platelet Vascular Vasodilation MLCK->Vascular

Iloprost Gs-coupled signaling pathway.
Gq-Coupled EP₁ Receptor Pathway (Vasoconstriction)

Iloprost's high affinity for the EP₁ receptor, which couples to the Gq protein, can initiate signaling that opposes its primary vasodilatory effects. This pathway leads to an increase in intracellular calcium, which promotes smooth muscle contraction.

Gq_Pathway Iloprost Iloprost (Isomeric Mixture) EP1_Receptor EP1 Receptor (Gq-coupled GPCR) Iloprost->EP1_Receptor Binds G_Protein Gq Protein Activation EP1_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG Cleaves PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Contraction Smooth Muscle Contraction DAG->Contraction Activates PKC Ca ↑ Intracellular Ca²⁺ ER->Ca Releases Ca->Contraction

Iloprost Gq-coupled signaling pathway.

Detailed Experimental Protocols

The characterization of iloprost epimers relies on standardized pharmacological assays. The following sections detail the methodologies for receptor binding and functional activity assessment.

Radioligand Competition Binding Assay

This assay quantifies the affinity of iloprost epimers for a specific receptor by measuring their ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., 16(S)-Iloprost).

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK-293) stably expressing a single recombinant human prostanoid receptor subtype (e.g., IP, EP₁).[1][11]

  • Radioligand: A tritium-labeled ([³H]) ligand specific for the receptor of interest (e.g., [³H]Iloprost for IP receptor, [³H]PGE₂ for EP receptors).[1]

  • Test Compound: Iloprost epimers or mixture, serially diluted.

  • Assay Buffer: Tris-HCl based buffer with cofactors (e.g., MgCl₂, EDTA).

  • Filtration System: Glass fiber filter plates (e.g., 96-well MultiScreen) and a vacuum manifold.[12]

  • Scintillation Counter: For quantifying radioactivity.

Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare serial dilutions of Iloprost epimer I1 Add assay mix and Iloprost dilutions to plate P1->I1 P2 Prepare assay mix: Cell membranes, radioligand, & assay buffer P2->I1 I2 Incubate to allow binding to reach equilibrium (e.g., 60 min at room temp) I1->I2 S1 Rapidly filter contents through glass fiber filter plate I2->S1 S2 Wash filters to remove unbound radioligand S1->S2 S3 Dry filters and add scintillation cocktail S2->S3 S4 Quantify bound radioactivity using scintillation counter S3->S4 A1 Plot % inhibition vs. Iloprost concentration S4->A1 A2 Calculate IC₅₀ using non-linear regression A1->A2 A3 Calculate Ki using Cheng-Prusoff equation A2->A3

Workflow for a radioligand binding assay.

Protocol Steps:

  • Preparation: Cell membranes (20-60 µg protein) are suspended in assay buffer.[1]

  • Incubation: Membranes are incubated with a fixed concentration of the appropriate [³H] radioligand and varying concentrations of the unlabeled iloprost epimer. Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of a known unlabeled ligand.[1]

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, trapping the membranes with bound radioligand. Unbound radioligand passes through.

  • Washing: Filters are washed multiple times with ice-cold buffer to remove any remaining unbound ligand.

  • Counting: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of iloprost that inhibits 50% of specific binding (IC₅₀) is determined. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

cAMP Accumulation Functional Assay

This assay measures the ability of iloprost epimers to activate Gs-coupled receptors (like IP) by quantifying the resulting increase in the second messenger, cyclic AMP (cAMP).

Objective: To determine the potency (EC₅₀) of an iloprost epimer for activating a Gs-coupled receptor.

Materials:

  • Whole Cells: A cell line (e.g., HEK-293, CHO) stably expressing the Gs-coupled receptor of interest.

  • Test Compound: Iloprost epimers or mixture, serially diluted.

  • Phosphodiesterase (PDE) Inhibitor: A compound like IBMX to prevent the degradation of cAMP and amplify the signal.[9]

  • cAMP Detection Kit: A commercial kit, typically based on Homogeneous Time-Resolved Fluorescence (HTRF) or a luciferase biosensor (e.g., GloSensor™).[1][13]

  • Microplate Reader: Capable of detecting the specific signal (fluorescence or luminescence).

Protocol Steps (HTRF Method):

  • Cell Plating: Cells are seeded into microplates (e.g., 384-well) and cultured overnight.

  • Pre-incubation: Cells are washed and incubated with a buffer containing a PDE inhibitor for 10-20 minutes.[9]

  • Stimulation: Serially diluted iloprost epimer is added to the wells, and the plate is incubated for a defined period (e.g., 20-30 minutes at 37°C) to allow for cAMP production.[1]

  • Lysis and Detection: A lysis buffer containing the HTRF reagents (d2-labeled cAMP and cryptate-labeled anti-cAMP antibody) is added.[14]

  • Incubation: The plate is incubated for 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium.

  • Reading: The plate is read on an HTRF-compatible reader. A high concentration of cellular cAMP produced by iloprost stimulation leads to less binding of the d2-labeled cAMP to the antibody, resulting in a low FRET signal.

  • Analysis: A standard curve is used to convert the signal ratio to cAMP concentration. The EC₅₀ value is determined by plotting the cAMP concentration against the log of the iloprost epimer concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Implications

The pharmacology of iloprost is characterized by significant stereoselectivity, with the 16(S)-epimer being the primary driver of its therapeutic effects at the IP receptor. This epimer demonstrates substantially higher binding affinity, a faster association rate, and greater functional potency in inhibiting platelet aggregation compared to its 16(R) counterpart. However, the clinically used isomeric mixture also possesses high affinity and potency at the Gq-coupled EP₁ receptor, an interaction that may induce vasoconstriction and potentially counteract the beneficial IP-receptor-mediated vasodilation. This complex receptor profile underscores the importance of understanding the activity of both the individual epimers and the mixture for drug development professionals. Future research focused on developing more selective IP receptor agonists, inspired by the structure of the 16(S)-epimer, could lead to therapies with an improved efficacy and safety profile for PAH and other vascular diseases.

References

Methodological & Application

Application Notes and Protocols: Utilizing 15(R)-Iloprost as a Negative Control in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloprost (B1671730) is a stable synthetic analog of prostacyclin (PGI₂) renowned for its potent vasodilatory and anti-platelet aggregatory effects. These therapeutic actions are primarily mediated through its agonistic activity on the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit physiological responses such as smooth muscle relaxation and inhibition of platelet activation.[1][2]

Iloprost is a chiral molecule and exists as a mixture of stereoisomers. The biological activity of Iloprost is predominantly attributed to the (S)-enantiomer at the C-15 position (15(S)-Iloprost). Conversely, its epimer, 15(R)-Iloprost, demonstrates significantly attenuated biological activity, rendering it an ideal negative control for in vitro and in vivo experiments designed to investigate the specific effects of 15(S)-Iloprost. The stereochemical inversion at the C-15 position dramatically reduces its binding affinity to the IP receptor and its subsequent functional potency.[3]

This document provides detailed application notes and protocols for the effective use of this compound as a negative control in key experimental assays.

Rationale for Using this compound as a Negative Control

The use of a stereoisomer with significantly reduced activity as a negative control is a rigorous approach to demonstrate that the observed biological effects of the active compound are due to specific interactions with its target receptor and not due to non-specific or off-target effects. This compound is structurally very similar to its active counterpart, 15(S)-Iloprost, but its altered three-dimensional conformation due to the change in stereochemistry at a single chiral center leads to a poor fit in the IP receptor binding pocket. This results in a substantial decrease in both binding affinity and agonist potency.

By including this compound in experiments alongside 15(S)-Iloprost, researchers can:

  • Confirm Target Specificity: Demonstrate that the observed effects are mediated through the IP receptor.

  • Control for Off-Target Effects: Rule out non-specific effects of the molecular scaffold.

  • Validate Assay Performance: Ensure that the assay can distinguish between active and inactive compounds.

Data Presentation: Quantitative Comparison of Iloprost Enantiomers

The following tables summarize the quantitative differences in biological activity between 15(S)-Iloprost and this compound from published literature.

Table 1: Receptor Binding Affinity

CompoundReceptorKd (nM)Bmax (fmol/mg protein)Reference
15(S)-IloprostPlatelet IP Receptor13.4665[3]
This compoundPlatelet IP Receptor288425[3]

Table 2: Functional Potency in Platelet Aggregation Inhibition

CompoundAssayIC50 (nM)Fold Difference (R/S)Reference
15(S)-IloprostCollagen-induced Platelet Aggregation3.5~18.6[4]
This compoundCollagen-induced Platelet Aggregation65[4]

Note: While a direct comparison of EC50 values for cAMP accumulation for both enantiomers was not found in the reviewed literature, the significant differences in receptor binding and functional potency in platelet aggregation strongly suggest a correspondingly large disparity in their ability to stimulate cAMP production.

Signaling Pathway and Experimental Workflow

Iloprost Signaling Pathway

Iloprost_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 15S_Iloprost 15(S)-Iloprost IP_Receptor IP Receptor (GPCR) 15S_Iloprost->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light Chain Kinase (Active) PKA->MLCK_active Phosphorylates Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition MLCK_inactive Myosin Light Chain Kinase-P (Inactive) MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (15(S)-Iloprost, this compound, Vehicle) Binding_Assay Receptor Binding Assay (Competition with [3H]-Iloprost) Compound_Prep->Binding_Assay cAMP_Assay cAMP Accumulation Assay Compound_Prep->cAMP_Assay Cell_Culture Culture IP Receptor- Expressing Cells Cell_Culture->Binding_Assay Cell_Culture->cAMP_Assay Binding_Analysis Calculate Kd / Ki Values Binding_Assay->Binding_Analysis cAMP_Analysis Calculate EC50 Values cAMP_Assay->cAMP_Analysis Comparison Compare Potency and Affinity of Enantiomers Binding_Analysis->Comparison cAMP_Analysis->Comparison

References

Application Notes and Protocols for 15(R)-Iloprost in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloprost is a synthetic and chemically stable analog of prostacyclin (PGI2), a lipid molecule with potent vasodilatory and anti-platelet aggregating properties.[1] It is utilized in the treatment of conditions such as pulmonary arterial hypertension and peripheral vascular disease.[2] Iloprost exerts its effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[3] This activation triggers a signaling cascade that is central to its therapeutic effects.

15(R)-Iloprost is the "unnatural" C-15 epimer of Iloprost.[4] This stereochemical inversion at the C-15 position is a critical modification, as this transformation frequently attenuates the biological agonist activity of prostaglandin (B15479496) analogs by several orders of magnitude.[4] While specific quantitative data for this compound is not extensively reported in the literature, its activity is expected to be significantly lower than that of its parent compound, Iloprost, or the corresponding (S)-isomer.[4]

These application notes provide an overview of the signaling pathways associated with Iloprost and detailed protocols for in vitro cell-based assays to characterize the activity of prostacyclin analogs like this compound.

Mechanism of Action and Signaling Pathways

Iloprost mimics the action of PGI2 by binding to the IP receptor, which is coupled to the Gs alpha subunit of its associated G-protein.[5][6] This initiates a primary signaling cascade and influences other cellular pathways:

  • Primary IP Receptor-cAMP Pathway: Upon ligand binding, the activated Gs alpha subunit stimulates the enzyme adenylyl cyclase.[6] Adenylyl cyclase then converts adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[3] The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[3] PKA proceeds to phosphorylate various downstream targets, which in vascular smooth muscle cells results in vasodilation, and in platelets leads to the inhibition of aggregation.[3][6]

  • Nrf2/Keap1 Antioxidant Pathway: Iloprost has also been shown to alleviate oxidative stress through the activation of the Nrf2/Keap1 pathway.[7] Under normal conditions, the transcription factor Nrf2 is bound by Keap1 in the cytoplasm, which facilitates its degradation.[8] Iloprost can induce the nuclear translocation of Nrf2.[7] In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of genes encoding for antioxidant enzymes, leading to their increased expression and enhanced cellular protection against oxidative stress.[7][8]

Signaling Pathway Diagrams

IP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Iloprost Iloprost / this compound IP_Receptor IP Receptor (GPCR) Iloprost->IP_Receptor G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) Downstream->Response

Caption: Iloprost-activated IP receptor signaling cascade. (Max Width: 760px)

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Iloprost Iloprost ROS Oxidative Stress (ROS) Iloprost->ROS Reduces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Inhibits Degradation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal State Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Initiates

Caption: Iloprost's influence on the Nrf2/Keap1 antioxidant pathway. (Max Width: 760px)

Quantitative Data Summary

Direct quantitative assessments of this compound are scarce in published literature. The data presented below pertains to the parent compound, Iloprost, which serves as a reference for comparison. It is anticipated that this compound will exhibit significantly higher Ki, IC50, and EC50 values, indicating lower binding affinity and functional potency.

ParameterReceptorValue (nM)Assay TypeReference
Ki Human IP Receptor~3.2 - 11Radioligand Binding[4][6]
Human EP1 Receptor~11 - 25Radioligand Binding[4][6]
ED50 Platelet Aggregation Inhibition~13Aggregometry[9]
EC50 Vasodilation (Rat Small Arteries)50 ± 5Pressurized Myography[10]

Experimental Protocols

The following protocols are foundational for characterizing the in vitro activity of prostacyclin analogs like this compound.

General Experimental Workflow

Experimental_Workflow A 1. Compound Preparation (this compound Stock & Dilutions) C 3. In Vitro Assay Execution A->C B 2. Cell Culture (e.g., HEK293-IP, PASMCs) B->C D Radioligand Binding Assay (Determine Ki) C->D E cAMP Accumulation Assay (Determine EC50) C->E F Cell Viability/Proliferation Assay (Determine IC50) C->F G 4. Data Acquisition (Scintillation Counting, Plate Reader, etc.) D->G E->G F->G H 5. Data Analysis (Dose-Response Curves, Parameter Calculation) G->H

Caption: General workflow for in vitro characterization. (Max Width: 760px)
Protocol 1: Radioligand Binding Assay (Competition)

This assay measures the affinity of a test compound (this compound) for the IP receptor by quantifying its ability to displace a radiolabeled ligand (e.g., [³H]-Iloprost).

Materials:

  • HEK293 cells stably expressing the human IP receptor

  • [³H]-Iloprost (Radioligand)

  • Unlabeled Iloprost (for non-specific binding)

  • Test compound: this compound

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

  • Cell scraper and homogenization buffer

  • Ultracentrifuge

  • 96-well plates

  • Glass fiber filters

  • Cell harvester

  • Scintillation vials, scintillation cocktail, and scintillation counter

Methodology:

  • Membrane Preparation:

    • Culture HEK293-IP cells to confluency.

    • Wash cells with ice-cold PBS and harvest using a cell scraper.

    • Homogenize cells in ice-cold homogenization buffer and centrifuge at low speed to remove nuclei and debris.

    • Transfer the supernatant to an ultracentrifuge tube and pellet the membranes at high speed (e.g., 100,000 x g) for 60 minutes at 4°C.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Cell membranes (optimized amount).

      • [³H]-Iloprost at a concentration near its dissociation constant (Kd).

      • Varying concentrations of this compound (for competition curve).

      • For total binding wells: Add binding buffer instead of the test compound.

      • For non-specific binding wells: Add a high concentration of unlabeled Iloprost (e.g., 10 µM).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[11]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[11]

    • Wash the filters multiple times with ice-cold binding buffer to minimize non-specific binding.[11]

  • Quantification:

    • Place the filters into scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.[11]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.

    • Calculate the binding affinity (Ki) value using the Cheng-Prusoff equation.[11]

Protocol 2: cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50).

Materials:

  • Cells expressing the IP receptor (e.g., HEK293-IP)

  • Cell culture medium (serum-free for the assay)

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • Test compound: this compound

  • Forskolin (positive control, adenylyl cyclase activator)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well cell culture plates

  • Plate reader compatible with the chosen assay kit

Methodology:

  • Cell Seeding:

    • Seed cells into a 96-well plate and allow them to adhere and grow overnight.[11]

  • Assay Procedure:

    • Aspirate the culture medium and wash the cells once with serum-free medium.

    • Add serum-free medium containing a PDE inhibitor (e.g., 1 mM IBMX) to each well and pre-incubate for 30 minutes at 37°C.[11][12] This prevents the degradation of newly synthesized cAMP.

    • Add varying concentrations of this compound or controls (vehicle, forskolin) to the wells.

    • Incubate for 15-30 minutes at 37°C.[11]

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.[11]

    • Measure the intracellular cAMP levels using the chosen detection method (e.g., luminescence, fluorescence).[11]

  • Data Analysis:

    • Generate a standard curve if required by the kit.

    • Plot the measured cAMP concentration (or signal) against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration that produces 50% of the maximal response.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on cell metabolic activity, which can be an indicator of cell viability or cytotoxicity.

Materials:

  • Target cell line (e.g., pulmonary artery smooth muscle cells)

  • Complete cell culture medium

  • Test compound: this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer (plate reader)

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[13]

  • Compound Treatment:

    • Remove the medium and add fresh medium containing varying concentrations of this compound. Include vehicle-only wells as a control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL).[14]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.[14]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from the wells.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a plate reader.[14]

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium and MTT only) from the readings.

    • Express the results as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value (the concentration that inhibits cell viability by 50%).

References

Application Notes: Preparation of 15(R)-Iloprost Stock Solutions for Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

15(R)-Iloprost is the C-15 epimer of Iloprost, a synthetic second-generation analog of prostacyclin (PGI2).[1][2] While Iloprost is a potent vasodilator and inhibitor of platelet aggregation used to treat conditions like pulmonary arterial hypertension, the specific biological activities of its 15(R) epimer are not extensively documented in the literature.[2][3][4] This structural inversion at the C-15 position often leads to a significant attenuation of the biological agonist activity seen in prostaglandin (B15479496) analogs.[1][2] Accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo studies investigating the pharmacological properties of this compound.

These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure stability, concentration accuracy, and experimental reproducibility for researchers, scientists, and drug development professionals.

Physicochemical and Solubility Data

Properly preparing a stock solution begins with understanding the compound's physical and chemical properties.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₂₂H₃₂O₄ [1][5]
Molecular Weight 360.5 g/mol [1][5]
Purity ≥97% [2][5]

| Appearance | Typically supplied as a solution in methyl acetate (B1210297) or as a neat oil. |[2][6] |

Table 2: Solubility of this compound

Solvent Solubility Reference
Dimethylformamide (DMF) ~25 mg/mL [1][2]
Dimethyl Sulfoxide (DMSO) ~25 mg/mL [1][2]
Ethanol ~30 mg/mL [1][2]

| PBS (pH 7.2) | ~0.5 mg/mL |[1][2] |

Protocol 1: Preparation of High-Concentration Organic Stock Solution

This protocol describes the preparation of a concentrated stock solution in an organic solvent, which is ideal for long-term storage. DMSO is often a preferred solvent for cell-based assays due to its miscibility with aqueous media, though its potential physiological effects at higher concentrations must be considered.

Required Materials and Equipment:

  • This compound (solid or as a pre-dissolved solution)

  • Anhydrous, research-grade organic solvent (e.g., DMSO, DMF, or Ethanol)

  • Calibrated analytical balance

  • Sterile, amber glass vials or polypropylene (B1209903) microcentrifuge tubes with screw caps

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

Safety Precautions:

  • This compound should be handled as a potentially hazardous compound.[6]

  • Perform all weighing and solvent handling steps in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE at all times to avoid skin and eye contact.[4]

Experimental Methodology:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing (if starting from solid):

    • Tare a sterile, empty vial on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound solid into the vial. Record the exact weight.

  • Solvent Addition (if starting from a pre-dissolved solution):

    • If the compound is supplied in a solvent like methyl acetate, it can be evaporated under a gentle stream of inert gas (e.g., nitrogen). Immediately add the desired solvent to the resulting neat oil.[6][7]

  • Calculating Solvent Volume:

    • Use the following formula to determine the volume of solvent needed to achieve the desired stock concentration: Volume (mL) = [Mass of Compound (mg) / Molecular Weight ( g/mol )] / Concentration (mol/L)

    • Refer to Table 3 for pre-calculated volumes to prepare common stock concentrations.

  • Dissolution:

    • Add the calculated volume of the chosen organic solvent (e.g., DMSO) to the vial containing the this compound.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the compound is fully dissolved.

    • If necessary, briefly sonicate the solution in an ultrasonic bath or warm to 37°C to aid dissolution.[1]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into single-use aliquots in sterile, tightly sealed vials.[1][4]

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at the recommended temperature (see Table 4).

Table 3: Example Solvent Volumes for this compound (MW = 360.5 g/mol ) Stock Solutions

Mass of Compound Target Concentration Required Volume of Solvent
1 mg 1 mM 2.77 mL
1 mg 5 mM 0.55 mL
1 mg 10 mM 0.28 mL
5 mg 1 mM 13.87 mL
5 mg 5 mM 2.77 mL

| 5 mg | 10 mM | 1.39 mL |

Protocol 2: Preparation of Aqueous Working Solutions

For most biological experiments, the concentrated organic stock solution must be diluted into an aqueous buffer or cell culture medium.

Experimental Methodology:

  • Thaw Stock Solution: Remove one aliquot of the organic stock solution from the freezer and allow it to thaw completely at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution into the desired aqueous buffer (e.g., PBS, cell culture medium) to achieve the final working concentration.

  • Mixing: Mix thoroughly by gentle vortexing or pipetting. Avoid vigorous shaking, which can cause protein denaturation in media containing serum.

  • Solvent Concentration Check: Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is minimal (typically <0.1% v/v), as higher concentrations can have physiological effects on cells or tissues.[6]

  • Usage: Use the freshly prepared aqueous working solution immediately for experiments. Do not store aqueous solutions for extended periods, as the compound's stability is significantly reduced. It is not recommended to store aqueous solutions for more than one day.[6][7]

Storage and Stability

Proper storage is critical for maintaining the integrity of this compound.

Table 4: Storage and Stability Recommendations

Solution Type Storage Temperature Stability Notes Reference
Organic Stock Solution (in DMSO, DMF, Ethanol) -20°C ≥ 2 years For longer-term storage (e.g., six months), -80°C is recommended. Aliquot to avoid freeze-thaw cycles. [1][2]

| Aqueous Working Solution (in buffer/media) | 4°C | ≤ 24 hours | Prepare fresh before each experiment. Do not store. |[6][7] |

Visualized Workflows and Pathways

G Workflow for Preparing this compound Solutions cluster_prep Protocol 1: Organic Stock Preparation cluster_dilution Protocol 2: Aqueous Working Solution weigh 1. Weigh this compound or Evaporate Supplier Solvent add_solvent 2. Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Dissolve Compound (Vortex / Sonicate) add_solvent->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -20°C / -80°C aliquot->store thaw 6. Thaw One Aliquot store->thaw dilute 7. Dilute into Aqueous Buffer (e.g., PBS, Media) thaw->dilute use 8. Use Immediately in Experiment dilute->use

Caption: Workflow for preparing this compound solutions.

G Signaling Pathway of Iloprost (Parent Compound) cluster_membrane Cell Membrane cluster_cytosol Cytosol IP_receptor Prostacyclin (IP) Receptor G_protein Gs Protein IP_receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Responses (e.g., Vasodilation, Platelet Inhibition) PKA->Response Phosphorylates Targets Iloprost Iloprost Iloprost->IP_receptor Binds

References

Application Notes and Protocols for 15(R)-Iloprost in Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloprost (B1671730) is a synthetic analog of prostacyclin (PGI2), a potent endogenous inhibitor of platelet aggregation.[1] It exerts its antiplatelet effects by binding to the prostacyclin receptor (IP receptor) on the surface of platelets.[2] Commercially available Iloprost is a mixture of two diastereoisomers, the 16(S) and 16(R) forms. It is crucial to note that the 16(S) isomer is significantly more potent in its anti-aggregatory activity than the 16(R) isomer.[3] This document focuses on the application of the 15(R)-Iloprost enantiomer, a stereoisomer of Iloprost, in platelet aggregation assays. Given the specificity of the user request for "this compound", it is important to clarify that the scientific literature predominantly refers to the 16(R) and 16(S) isomers. These application notes will proceed with the data available for the 16(R)-Iloprost isomer.

Mechanism of Action

This compound, as a prostacyclin analog, stimulates the IP receptor, which is coupled to a Gs alpha subunit (Gsα).[4] This activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[4] PKA then phosphorylates various intracellular proteins, including vasodilator-stimulated phosphoprotein (VASP), which ultimately leads to a decrease in intracellular calcium mobilization and the inhibition of platelet activation and aggregation.[2][4]

Iloprost_Signaling_Pathway cluster_platelet Platelet Cytoplasm cluster_membrane Platelet Membrane AC Adenylyl Cyclase ATP ATP cAMP cAMP ATP->cAMP + PKA Protein Kinase A (PKA) cAMP->PKA activates VASP VASP PKA->VASP phosphorylates Ca_mobilization ↓ Intracellular Ca²⁺ Mobilization PKA->Ca_mobilization pVASP p-VASP VASP->pVASP Aggregation_Inhibition Inhibition of Platelet Aggregation Ca_mobilization->Aggregation_Inhibition Iloprost This compound IP_Receptor IP Receptor Iloprost->IP_Receptor binds Gs Gsα IP_Receptor->Gs activates Gs->AC stimulates

Figure 1: Signaling pathway of this compound in platelets.

Quantitative Data

The inhibitory potency of this compound and its related compounds on platelet aggregation is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes available data.

CompoundAgonistAssay TypeIC50 ValueReference
16(R)-Iloprost Not SpecifiedPlatelet Aggregation65 nM[5]
Iloprost (Isomer Mixture) Collagen (low-dose)Platelet-Rich Plasma Aggregation3.6 nM[6]
Iloprost (Isomer Mixture) CollagenPlatelet-Rich Plasma Aggregation0.51 ± 0.06 nM (in controls)[1]
16(S)-Iloprost CollagenPlatelet Aggregation~20-fold more potent than 16(R)-Iloprost[3]

Experimental Protocols

Two common methods for assessing platelet aggregation are Light Transmission Aggregometry (LTA) and Whole Blood Aggregometry.

Light Transmission Aggregometry (LTA)

LTA is considered the gold standard for in vitro platelet function testing.[7] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay A Collect whole blood in 3.2% sodium citrate (B86180) B Centrifuge at 150-200 x g for 10-15 min at RT A->B C Collect upper layer (PRP) B->C D Centrifuge remaining blood at 1500-2000 x g for 15 min B->D E Collect supernatant (PPP) D->E F Pre-warm PRP to 37°C G Add this compound or vehicle to PRP and incubate F->G H Calibrate aggregometer: PRP = 0% aggregation PPP = 100% aggregation G->H I Add agonist (e.g., ADP, Collagen) to cuvette H->I J Record light transmission over time I->J

Figure 2: Experimental workflow for Light Transmission Aggregometry.

Detailed Protocol for LTA:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect venous blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[8]

    • Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to separate PRP.[8]

    • Carefully transfer the supernatant (PRP) to a separate tube.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.[8]

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Assay Procedure:

    • Pre-warm PRP aliquots to 37°C in the aggregometer cuvettes with a stir bar.

    • Add varying concentrations of this compound or vehicle control to the PRP and incubate for 2-5 minutes.

    • Set the baseline (0% aggregation) with the PRP sample and 100% aggregation with the PPP sample.

    • Initiate platelet aggregation by adding a specific agonist (e.g., ADP, collagen, thrombin) at a predetermined concentration.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The percentage of platelet aggregation is calculated based on the change in light transmission.

    • Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Whole Blood Aggregometry

This method measures platelet aggregation in a whole blood sample, which more closely mimics physiological conditions.[9] Impedance aggregometry is a common technique where platelet aggregation on electrodes is measured as a change in electrical impedance.[10]

Detailed Protocol for Whole Blood Aggregometry:

  • Sample Preparation:

    • Collect venous blood into tubes containing an appropriate anticoagulant (e.g., hirudin or citrate).

    • The blood is typically diluted 1:1 with pre-warmed saline or buffer.

  • Assay Procedure:

    • Pre-warm the diluted blood sample to 37°C.

    • Add varying concentrations of this compound or vehicle control and incubate for a specified time.

    • Add the agonist to the sample to induce aggregation.

    • The change in impedance is recorded over time.

  • Data Analysis:

    • The aggregation is quantified by the area under the aggregation curve (AUC).

    • IC50 values can be determined by assessing the concentration-dependent inhibition of the AUC.

Application in Research and Drug Development

  • Mechanism of Action Studies: this compound can be used as a tool to investigate the role of the IP receptor and the cAMP signaling pathway in platelet function.

  • Screening of Antiplatelet Compounds: It can serve as a reference compound in screening assays for novel antiplatelet drugs targeting the prostacyclin pathway.

  • Evaluation of Platelet Hyperreactivity: In clinical research, the sensitivity of platelets from patients with certain cardiovascular or metabolic diseases to Iloprost can be assessed.[1]

Conclusion

This compound is a valuable research tool for studying platelet function. Its inhibitory effect on platelet aggregation, mediated through the IP receptor and cAMP signaling, makes it a useful compound in a variety of in vitro platelet assays. The protocols provided herein for Light Transmission Aggregometry and Whole Blood Aggregometry offer a framework for the accurate and reproducible assessment of its antiplatelet activity. When using Iloprost, it is essential to consider the specific stereoisomer, as the 16(S) and 16(R) forms exhibit significantly different potencies.

References

Application of 15(R)-Iloprost in cAMP Measurement Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloprost is a stable synthetic analog of prostacyclin (PGI2) and a potent vasodilator used in the treatment of pulmonary arterial hypertension and other vascular diseases.[1][2] Its therapeutic effects are primarily mediated through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[3] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (camp).[4] This second messenger, cAMP, triggers a signaling cascade that results in vasodilation and inhibition of platelet aggregation.[4][5]

Iloprost is a mixture of two diastereoisomers, the 15(S) and 15(R) epimers. The stereochemistry at the C-15 position is known to be a critical determinant of the biological activity of prostaglandin (B15479496) analogs. Generally, the 15(S) configuration is associated with high potency, while the 15(R) epimer is often considered the "unnatural" and less active form.[6][7] While extensive data exists for the pharmacological activity of Iloprost (as a mixture), there is a notable lack of published literature on the specific biological activity of 15(R)-Iloprost.[6][7] It is widely anticipated that the 15(R) epimer exhibits significantly attenuated agonist activity at the IP receptor compared to its 15(S) counterpart and the isomeric mixture.[6][7]

These application notes provide a comprehensive overview of the use of Iloprost and its 15(R) epimer in cAMP measurement assays. The provided protocols are generalized from studies involving various prostacyclin analogs and can be adapted for specific research needs.

Signaling Pathway of Iloprost

Iloprost binds to the IP receptor, a Gs alpha subunit-coupled GPCR. This binding event activates adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit the final physiological responses, such as smooth muscle relaxation and inhibition of platelet activation.

Iloprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Iloprost Iloprost IP_Receptor IP Receptor (GPCR) Iloprost->IP_Receptor Binds to Gs_alpha Gαs IP_Receptor->Gs_alpha Activates Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Produces Gs_alpha->Adenylyl_Cyclase Activates ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Leads to

Caption: Iloprost signaling pathway leading to cAMP production.

Data Presentation: Quantitative Analysis of Iloprost Activity

The following table summarizes the available quantitative data on the activity of Iloprost in cAMP measurement assays. It is important to note that this data pertains to Iloprost as a mixture of its 15(S) and 15(R) epimers. Currently, there is no publicly available quantitative data for the specific activity of this compound.

ParameterValueCell TypeCommentsReference
EC50 0.37 nMHEK-293 cells expressing human IP receptorFunctional assay measuring cAMP elevation.[8]
Ki 3.9 nMHEK-293 cells expressing human IP receptorRadioligand binding assay.[8]
cAMP Increase 141 ± 16%Rabbit ErythrocytesIncrease over baseline with 1 µM Iloprost.[6]
EMax 76.00 ± 12.71%Human Lung FibroblastsExpressed as a percentage of the forskolin (B1673556) response.[9]
cAMP Reduction Time-dependent reduction to 26% of control after 24hRabbit pulmonary smooth muscle cellsDemonstrates receptor desensitization with continuous 100 nM Iloprost stimulation.[10]

Experimental Protocols

General Workflow for cAMP Measurement Assay

The following diagram outlines the general workflow for a cell-based cAMP measurement assay to evaluate the activity of compounds like this compound.

cAMP_Assay_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., HEK293-IP) Start->Cell_Culture Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding PDE_Inhibitor 3. Pre-treat with PDE Inhibitor (e.g., IBMX) Cell_Seeding->PDE_Inhibitor Agonist_Stimulation 4. Stimulate with This compound PDE_Inhibitor->Agonist_Stimulation Cell_Lysis 5. Lyse Cells Agonist_Stimulation->Cell_Lysis cAMP_Quantification 6. Quantify cAMP (e.g., ELISA, HTRF) Cell_Lysis->cAMP_Quantification Data_Analysis 7. Data Analysis (EC50 determination) cAMP_Quantification->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a cAMP measurement assay.
Detailed Protocol for cAMP Measurement Using a Competitive Immunoassay (ELISA-based)

This protocol provides a detailed methodology for measuring intracellular cAMP levels in response to stimulation with this compound.

Materials:

  • Cell Line: A suitable cell line endogenously expressing the IP receptor or a cell line engineered to overexpress the receptor (e.g., HEK293-IP cells).

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM with 10% FBS).

  • This compound: Stock solution and serial dilutions.

  • Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX).

  • cAMP Assay Kit: A competitive immunoassay kit (e.g., ELISA-based).

  • Phosphate-Buffered Saline (PBS)

  • 96-well tissue culture plates

  • Multichannel pipette and sterile tips

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80-90% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Cell Stimulation:

    • The following day, gently aspirate the culture medium from the wells.

    • Wash the cells once with warm PBS.

    • Add serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 15-30 minutes at 37°C.[1] This step is crucial to prevent the degradation of newly synthesized cAMP.

    • Prepare serial dilutions of this compound in serum-free medium containing the PDE inhibitor.

    • Add the varying concentrations of this compound to the respective wells. Include a vehicle control (medium with PDE inhibitor only) and a positive control (e.g., a known potent IP receptor agonist like Iloprost or a direct adenylyl cyclase activator like forskolin).

    • Incubate the plate for 10-15 minutes at 37°C.[3]

  • Cell Lysis:

    • Aspirate the stimulation medium from the wells.

    • Lyse the cells by adding the lysis buffer provided in the cAMP assay kit.

    • Incubate for the time recommended by the kit manufacturer (typically 10-20 minutes) to ensure complete cell lysis and release of intracellular cAMP.

  • cAMP Quantification:

    • Perform the cAMP measurement according to the manufacturer's instructions for the chosen competitive immunoassay kit. This typically involves transferring the cell lysates to the assay plate coated with a cAMP-specific antibody, adding a fixed amount of labeled cAMP (e.g., HRP-conjugated), and allowing for competitive binding.

    • After incubation and washing steps, add the substrate and stop solution.

    • Measure the absorbance on a plate reader at the appropriate wavelength. The intensity of the signal will be inversely proportional to the amount of cAMP in the sample.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).

Conclusion

The measurement of intracellular cAMP is a fundamental method for characterizing the activity of IP receptor agonists like Iloprost and its stereoisomers. While there is a significant body of evidence for the potent cAMP-stimulating effects of Iloprost, specific data for the 15(R) epimer is lacking. The protocols and information provided herein offer a robust framework for researchers to investigate the pharmacological profile of this compound and other prostacyclin analogs. Such studies are essential for understanding the structure-activity relationships of these compounds and for the development of novel therapeutics targeting the prostacyclin signaling pathway.

References

Application Notes and Protocols: 15(R)-Iloprost in Smooth Muscle Relaxation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloprost (B1671730) is a synthetic analog of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[1][2] It is clinically used for the treatment of pulmonary arterial hypertension and other vasospastic conditions.[2][3] Iloprost exists as a mixture of two diastereoisomers, with the 4S isomer being more potent in its vasodilatory effects.[4] The compound of interest for these application notes, 15(R)-Iloprost, is the "unnatural" epimer of iloprost.[4][5] It is crucial to note that the inversion of the C-15 hydroxyl group, as in this compound, frequently leads to a significant reduction in the biological agonist activity of prostaglandin (B15479496) analogs by several orders of magnitude.[4][5] Currently, there is a notable lack of literature reporting the specific biological activity of this compound.[4][5]

These application notes, therefore, will focus on the well-documented effects of Iloprost on smooth muscle relaxation, providing a framework for researchers who may wish to investigate and compare the activity of this compound. The provided protocols and data should be considered as a guide for designing experiments with this compound, with the expectation of potentially attenuated or different pharmacological properties.

Mechanism of Action of Iloprost in Smooth Muscle Relaxation

Iloprost exerts its vasodilatory effects by mimicking the action of prostacyclin.[1][2] The primary mechanism involves binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR).[1] This binding event initiates an intracellular signaling cascade:

  • Receptor Binding and G-protein Activation: Iloprost binds to IP receptors on vascular smooth muscle cells.[1]

  • Adenylyl Cyclase Activation: The activated IP receptor stimulates adenylyl cyclase.[1]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[1]

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1]

  • Phosphorylation of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates myosin light chain kinase (MLCK).[1]

  • Smooth Muscle Relaxation: The inactivation of MLCK prevents the phosphorylation of myosin light chains, which is a critical step for muscle contraction. This leads to smooth muscle relaxation and vasodilation.[1]

Iloprost has also been shown to have anti-proliferative effects on vascular smooth muscle cells, which is also largely mediated by the cAMP pathway.[6][7]

Quantitative Data: Pharmacological Parameters of Iloprost

The following tables summarize key quantitative data for Iloprost from various studies. This data can serve as a benchmark when evaluating the activity of this compound.

Table 1: Receptor Binding and Functional Potency of Iloprost

ParameterReceptorTissue/Cell LineValueReference
Ki Human IP ReceptorRecombinant11 nM[4][5]
Ki Human EP ReceptorRecombinant11 nM[4][5]
EC50 (cAMP generation) Human IP ReceptorCells expressing the receptor0.37 nM[8]
EC50 (calcium influx) EP1 ReceptorCells expressing the receptor0.3 nM[8]
EC50 (cAMP generation) Human Pulmonary Artery Smooth Muscle Cells4.8 nM[6]
EC50 (inhibition of proliferation) Human Pulmonary Artery Smooth Muscle Cells21.0 nM[6]

Table 2: Effects of Iloprost on Smooth Muscle Proliferation

ParameterCell TypeStimulusIloprost ConcentrationEffectReference
Proliferation Inhibition Human Pulmonary Artery Smooth Muscle CellsFetal Bovine Serum30 nM72.4% reduction in growth[6]
PCNA Index Porcine Arterial Smooth Muscle CellsAngioplasty2.25 µg (local delivery)7.98% (vs. 14.58% in control)[9]

Experimental Protocols

The following are generalized protocols for studying the effects of prostanoid analogs like Iloprost on smooth muscle relaxation and proliferation. These should be adapted for specific experimental conditions and for the investigation of this compound.

Protocol 1: Ex Vivo Smooth Muscle Relaxation Assay (Isolated Artery)

Objective: To determine the vasodilatory effect of this compound on isolated arterial rings.

Materials:

  • Isolated arterial segments (e.g., rabbit mesenteric or coeliac arteries)[10]

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • Vasoconstrictor agent (e.g., phenylephrine, norepinephrine)

  • This compound stock solution

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical protocols.

    • Carefully dissect the desired artery and place it in cold Krebs-Henseleit solution.

    • Clean the artery of surrounding connective tissue and cut it into rings of 2-3 mm in length.

    • Suspend the arterial rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration and Pre-contraction:

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g).

    • Wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.

    • Induce a submaximal contraction with a vasoconstrictor (e.g., phenylephrine).

  • Application of this compound:

    • Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath.

    • Record the relaxation response after each addition until a maximal response is achieved or the concentration range of interest is covered.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Plot the concentration-response curve and calculate the EC50 value.

Protocol 2: In Vitro Smooth Muscle Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on cultured smooth muscle cells.

Materials:

  • Cultured smooth muscle cells (e.g., human pulmonary artery smooth muscle cells)[6]

  • Cell culture medium (e.g., DMEM with fetal bovine serum)

  • This compound stock solution

  • Proliferation assay kit (e.g., [3H]thymidine incorporation, BrdU, or cell counting)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding and Serum Starvation:

    • Seed the smooth muscle cells in multi-well plates at a predetermined density.

    • Allow the cells to adhere and grow to sub-confluence.

    • Synchronize the cells by serum starvation (e.g., culturing in serum-free medium for 24-48 hours).

  • Treatment:

    • Induce proliferation by adding a growth stimulus (e.g., fetal bovine serum, PDGF).[7]

    • Concurrently, treat the cells with various concentrations of this compound.

    • Include appropriate vehicle controls.

  • Proliferation Assessment:

    • After a suitable incubation period (e.g., 24-48 hours), assess cell proliferation using the chosen method.

    • For [3H]thymidine incorporation, pulse the cells with [3H]thymidine for the last few hours of incubation, then harvest the cells and measure radioactivity.[6][7]

  • Data Analysis:

    • Express the proliferation in the treated groups as a percentage of the proliferation in the control group (stimulated with growth factor alone).

    • Determine the IC50 value for the anti-proliferative effect.

Visualizations

Signaling Pathway of Iloprost-Induced Smooth Muscle Relaxation

Iloprost_Signaling_Pathway Iloprost Iloprost IP_Receptor IP Receptor (GPCR) Iloprost->IP_Receptor G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA MLCK_active Active MLCK PKA->MLCK_active Phosphorylates (Inactivates) MLCK_inactive Inactive MLCK-P MLCK_active->MLCK_inactive Myosin_LC_P Myosin Light Chain-P MLCK_active->Myosin_LC_P Phosphorylates Relaxation Relaxation MLCK_inactive->Relaxation Myosin_LC Myosin Light Chain Myosin_LC->MLCK_active Contraction Contraction Myosin_LC_P->Contraction Experimental_Workflow Start Start: Isolate Smooth Muscle Tissue Preparation Prepare Tissue Rings/Strips Start->Preparation Mounting Mount in Organ Bath Preparation->Mounting Equilibration Equilibrate under Tension Mounting->Equilibration Contraction Induce Contraction (e.g., Phenylephrine) Equilibration->Contraction Treatment Cumulative Addition of This compound Contraction->Treatment Measurement Measure Isometric Tension Changes Treatment->Measurement Analysis Data Analysis: Concentration-Response Curve, EC50 Measurement->Analysis End End Analysis->End

References

Unveiling the Therapeutic Potential of Iloprost: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloprost (B1671730), a synthetic analog of prostacyclin (PGI2), is a potent vasodilator with anti-platelet, anti-inflammatory, and cytoprotective properties. It is clinically used for the treatment of pulmonary arterial hypertension (PAH), scleroderma, and other vasospastic disorders.[1][2][3] Iloprost is a mixture of two diastereoisomers, the (15S)- and (15R)-epimers. The pharmacological activity of Iloprost is primarily attributed to the (15S)-isomer, which is a potent agonist at the prostacyclin (IP) receptor.[4] Conversely, the (15R)-Iloprost epimer is considered the "unnatural" form, and literature suggests that this stereoisomer possesses significantly attenuated biological activity.[1][5] Notably, there is a lack of published studies on the specific in vivo effects of 15(R)-Iloprost in animal models.[1][5]

These application notes provide detailed protocols for utilizing established animal models to investigate the therapeutic effects of Iloprost (as the isomeric mixture). The focus will be on two well-characterized models: the monocrotaline-induced pulmonary hypertension model in rats and the lipopolysaccharide (LPS) and elastase-induced Chronic Obstructive Pulmonary Disease (COPD) model in mice. This document will also present quantitative data from relevant studies in a clear, tabular format and include diagrams of the key signaling pathways and experimental workflows.

Signaling Pathway of Iloprost

Iloprost exerts its effects primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor.[6] Binding of Iloprost to the IP receptor initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] This, in turn, activates Protein Kinase A (PKA), which mediates the downstream physiological effects, including vasodilation and inhibition of platelet aggregation.[6]

Iloprost_Signaling_Pathway cluster_cell Target Cell (e.g., Smooth Muscle, Platelet) cluster_effects Physiological Effects Iloprost Iloprost (15S-Isomer) IP_Receptor IP Receptor (GPCR) Iloprost->IP_Receptor Binds to G_Protein G Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition Anti_inflammatory Anti-inflammatory Effects PKA->Anti_inflammatory MCT_Workflow cluster_protocol Monocrotaline-Induced PAH Protocol cluster_treatment Treatment Phase (e.g., 2 weeks) Animal_Acclimatization Animal Acclimatization (e.g., Male Wistar Rats, 200-250g) MCT_Induction PAH Induction: Single subcutaneous injection of Monocrotaline (60 mg/kg) Animal_Acclimatization->MCT_Induction Disease_Development Disease Development Period (3-4 weeks) MCT_Induction->Disease_Development Iloprost_Admin Iloprost Administration (e.g., intravenous, inhaled) Disease_Development->Iloprost_Admin Vehicle_Control Vehicle Control Group Disease_Development->Vehicle_Control Endpoint_Analysis Endpoint Analysis: - Hemodynamic measurements - Right ventricular hypertrophy assessment - Histological analysis of pulmonary vasculature Iloprost_Admin->Endpoint_Analysis Vehicle_Control->Endpoint_Analysis COPD_Workflow cluster_protocol LPS/Elastase-Induced COPD Protocol cluster_treatment Treatment Phase (e.g., 6 weeks) Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6 mice) COPD_Induction COPD Induction: Intratracheal/intranasal administration of LPS and Elastase Animal_Acclimatization->COPD_Induction Disease_Establishment Disease Establishment Period (e.g., 4 weeks) COPD_Induction->Disease_Establishment Iloprost_Admin Iloprost Administration (e.g., intranasal) Disease_Establishment->Iloprost_Admin Untreated_Control Untreated Control Group Disease_Establishment->Untreated_Control Endpoint_Analysis Endpoint Analysis: - Bronchoalveolar lavage (BAL) fluid analysis - Lung histology (emphysema assessment) - Cytokine profiling Iloprost_Admin->Endpoint_Analysis Untreated_Control->Endpoint_Analysis

References

Application Notes and Protocols for the Use of 15(R)-Iloprost in Pulmonary Hypertension Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloprost (B1671730), a synthetic analog of prostacyclin (PGI₂), is a potent vasodilator and inhibitor of platelet aggregation used in the treatment of pulmonary arterial hypertension (PAH).[1][2][3] It exerts its effects by binding to the prostacyclin receptor (IP receptor), which leads to the activation of adenylyl cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] This signaling cascade ultimately results in the relaxation of vascular smooth muscle and the inhibition of platelet activation.[2]

Iloprost is a chiral molecule and exists as a mixture of two diastereomers at the C-16 position: 16(S)-Iloprost and 16(R)-Iloprost (also referred to as 15(R)-Iloprost based on prostaglandin (B15479496) nomenclature). While the commercially available form of Iloprost is a mixture of these epimers, the 16(S) isomer is considered the more pharmacologically active component.[4] Notably, there is a lack of published studies specifically detailing the pharmacological properties of this compound in the context of pulmonary hypertension.[5] Therefore, the use of purified this compound in research should be considered exploratory, aimed at elucidating the specific contribution of this epimer to the overall effects of Iloprost or investigating potentially novel activities.

These application notes provide a comprehensive guide for researchers interested in studying this compound in the context of pulmonary hypertension, covering its mechanism of action, preparation, and detailed protocols for in vivo and in vitro experimental models.

Mechanism of Action: The Prostacyclin Signaling Pathway

Iloprost mimics the action of endogenous prostacyclin by binding to the IP receptor, a G-protein coupled receptor (GPCR). This interaction initiates a signaling cascade that is central to its therapeutic effects in pulmonary hypertension.

Iloprost_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell cluster_contraction Contraction Pathway Iloprost This compound IP_Receptor Prostacyclin (IP) Receptor Iloprost->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP AC->cAMP Catalyzes ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits by Phosphorylation Antiproliferation Inhibition of Proliferation PKA->Antiproliferation MLCK_p Phosphorylated MLCK (Inactive) Relaxation Vasodilation (Smooth Muscle Relaxation) Myosin_LC Myosin Light Chain MLCK->Myosin_LC Phosphorylates Myosin_LC_p Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_p Contraction

Caption: Iloprost Signaling Pathway in Vascular Smooth Muscle Cells.

Data Presentation

Table 1: Hemodynamic Effects of Iloprost in a Rat Model of Monocrotaline-Induced Pulmonary Hypertension
ParameterControlMonocrotaline (B1676716) (MCT)MCT + Iloprost (20 µg/kg, IV)
Right Ventricular Systolic Pressure (RVSP) (mmHg) -39.83 ± 1.6239.2 ± 1.19 (ns)
Right Ventricle / (Left Ventricle + Septum) Weight Ratio -0.40 ± 0.03-
End-Systolic Pressure-Volume Relationship (ESPVR) Slope -0.29 ± 0.020.42 ± 0.05
Ventricular-Arterial Coupling (Ees/Ea) -0.63 ± 0.070.82 ± 0.06
RV Ejection Fraction (%) -48.052.5
Cardiac Output (mL/min) -47.351.1 (ns)
Data presented as mean ± SEM. p < 0.05 vs. MCT. (ns) not significant. Data extracted from a study using a mixture of Iloprost isomers.[6][7]
Table 2: In Vitro Effects of Prostacyclin Analogs on Human Pulmonary Artery Smooth Muscle Cell (hPASMC) Proliferation and cAMP Generation
CompoundAntiproliferative Potency (EC₅₀, nM)cAMP Generation
UT-15 4.2Strong and sustained increase
Iloprost 21.0Weakest elevator
Cicaprost 24.1Moderate increase
Beraprost 40.0Moderate increase
Data from a study comparing different prostacyclin analogs, including Iloprost (isomer mixture).[8]

Experimental Protocols

Preparation and Stability of this compound for Research

Reconstitution: this compound is typically supplied as a solution in an organic solvent such as methyl acetate.[5] For experimental use, it is recommended to prepare a stock solution in an organic solvent like ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO).[9] To minimize oxidation, it is advisable to purge the solvent with an inert gas (e.g., argon or nitrogen) before dissolving the compound.

Storage: Store the stock solution at -20°C for long-term stability (≥ 2 years).[5][9] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Aqueous Solutions: Aqueous solutions of prostaglandin analogs can be unstable.[9] Therefore, it is not recommended to store this compound in aqueous buffers for more than one day.[9] For experiments requiring an aqueous solution, it should be prepared fresh daily from the organic stock solution.

In Vivo Model: Monocrotaline-Induced Pulmonary Hypertension in Rats

This model is widely used to study the pathophysiology of PAH and to evaluate the efficacy of potential therapies.

MCT_Workflow cluster_protocol Monocrotaline-Induced PH Protocol Acclimatization 1. Acclimatization (1 week) MCT_Injection 2. MCT Injection (60 mg/kg, subcutaneous) Acclimatization->MCT_Injection PH_Development 3. PH Development (3-4 weeks) MCT_Injection->PH_Development Treatment 4. This compound Administration (e.g., subcutaneous, intravenous, or inhaled) PH_Development->Treatment Endpoint_Analysis 5. Endpoint Analysis Treatment->Endpoint_Analysis

Caption: Workflow for Monocrotaline-Induced Pulmonary Hypertension Model.

Protocol:

  • Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.

  • Acclimatization: House the rats for at least one week under standard laboratory conditions before the experiment.

  • Induction of PAH: Administer a single subcutaneous injection of monocrotaline (MCT) at a dose of 60 mg/kg.[6] Control animals should receive a subcutaneous injection of an equivalent volume of sterile saline.

  • Development of PAH: Pulmonary hypertension typically develops over 3 to 4 weeks, characterized by increased pulmonary arterial pressure, right ventricular hypertrophy, and vascular remodeling.

  • This compound Administration: Begin treatment with this compound at a predetermined time point after MCT injection, depending on the study's objective (preventive or therapeutic). The route of administration (e.g., subcutaneous, intravenous, or inhaled) and dosage should be optimized for the specific research question.

  • Endpoint Analysis: At the end of the treatment period, perform hemodynamic measurements, and collect tissues for histological and molecular analysis.

Hemodynamic Measurements: Right Heart Catheterization in Rats

This procedure is the gold standard for assessing pulmonary hemodynamics in rodent models of PAH.

Protocol:

  • Anesthesia: Anesthetize the rat (e.g., with an intraperitoneal injection of ketamine/xylazine).

  • Surgical Preparation: Place the anesthetized rat in a supine position and perform a midline cervical incision to expose the right jugular vein.

  • Catheterization: Carefully insert a pressure-volume catheter or a fluid-filled catheter connected to a pressure transducer into the right jugular vein and advance it through the right atrium and right ventricle into the pulmonary artery.[10] The position of the catheter tip should be confirmed by observing the characteristic pressure waveforms on a data acquisition system.

  • Data Acquisition: Record the right ventricular systolic pressure (RVSP), which is an estimate of the pulmonary artery systolic pressure in the absence of pulmonic stenosis.[10] Other parameters such as mean pulmonary arterial pressure (mPAP) and cardiac output can also be measured.

Histological Analysis of Pulmonary Vascular Remodeling

Histological examination of lung tissue is crucial for assessing the structural changes in the pulmonary vasculature associated with PAH.

Protocol:

  • Tissue Collection: Following euthanasia, perfuse the lungs with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Tissue Processing: Excise the lungs and immerse them in the fixative for 24-48 hours. Subsequently, embed the tissue in paraffin.

  • Staining: Cut thin sections (4-5 µm) and stain with Hematoxylin and Eosin (H&E) to visualize the general morphology of the pulmonary arterioles.

  • Morphometric Analysis: Capture images of small pulmonary arteries (<100 µm in diameter) using a microscope. Measure the external diameter and the internal diameter to calculate the wall thickness and wall area as indices of vascular remodeling.[11][12]

In Vitro Model: Human Pulmonary Artery Smooth Muscle Cells (hPASMCs)

hPASMCs are a key in vitro model for studying the direct effects of compounds on the cellular components of the pulmonary vasculature.

Protocol:

  • Cell Culture: Culture hPASMCs in a specialized smooth muscle cell growth medium containing growth factors, in a humidified incubator at 37°C and 5% CO₂.[1][13]

  • Subculturing: Passage the cells when they reach 80-90% confluency.

  • Experimental Setup: Seed the cells in multi-well plates. Once they reach the desired confluency, serum-starve the cells for 24 hours to synchronize them in a quiescent state.

  • Treatment: Treat the cells with this compound at various concentrations, with or without a mitogen (e.g., platelet-derived growth factor) to assess its anti-proliferative effects.

  • Endpoint Assays: Perform assays to measure cell proliferation (e.g., BrdU incorporation or cell counting) and intracellular cAMP levels.

Measurement of Intracellular cAMP Levels

This assay is essential for confirming the engagement of the prostacyclin signaling pathway by this compound.

cAMP_Assay_Workflow cluster_protocol cAMP Assay Workflow Cell_Seeding 1. Seed hPASMCs in a multi-well plate Serum_Starvation 2. Serum-starve cells (24h) Cell_Seeding->Serum_Starvation Pre_incubation 3. Pre-incubate with PDE inhibitor (e.g., IBMX) Serum_Starvation->Pre_incubation Treatment 4. Treat with this compound Pre_incubation->Treatment Cell_Lysis 5. Lyse cells Treatment->Cell_Lysis cAMP_Measurement 6. Measure cAMP levels (ELISA or other assay) Cell_Lysis->cAMP_Measurement

Caption: Workflow for Intracellular cAMP Measurement.

Protocol:

  • Cell Preparation: Seed hPASMCs in a 96-well plate and grow to confluency. Serum-starve the cells for 24 hours.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), for a short period to prevent the degradation of cAMP.

  • Stimulation: Add different concentrations of this compound to the wells and incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells using the lysis buffer provided with the cAMP assay kit.

  • cAMP Quantification: Measure the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) or other commercially available cAMP assay kits, following the manufacturer's instructions.[14][15]

Conclusion

While the therapeutic potential of Iloprost in pulmonary hypertension is well-established, the specific role of the this compound epimer remains largely unexplored. The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the pharmacological properties of this compound. By utilizing the described in vivo and in vitro models, scientists can elucidate the hemodynamic, cellular, and molecular effects of this specific isomer, potentially uncovering novel therapeutic insights for the treatment of pulmonary hypertension. Given the lack of existing data, studies focusing on this compound have the potential to significantly contribute to the understanding of prostacyclin analog pharmacology.

References

Application Notes and Protocols for the Experimental Use of Iloprost and its R-epimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloprost (B1671730) is a synthetic analog of prostacyclin (PGI₂) renowned for its potent vasodilatory and anti-platelet aggregatory effects. It is clinically utilized in the management of pulmonary arterial hypertension (PAH) and other vasospastic disorders.[1] Iloprost is commercially available as a racemic mixture of two diastereoisomers: the more potent (4S)-Iloprost and the less active (4R)-Iloprost, often referred to as its R-epimer.[2] Understanding the distinct pharmacological profiles of these epimers is crucial for elucidating the precise mechanisms of action and for the development of more targeted therapeutics.

These application notes provide detailed protocols for key in vitro experiments to characterize and compare the activity of Iloprost and its R-epimer. The included methodologies for receptor binding assays, functional cAMP measurement, and platelet aggregation inhibition will enable researchers to comprehensively evaluate the pharmacological properties of these compounds.

Mechanism of Action and Signaling Pathway

Iloprost primarily exerts its effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[3] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in vasodilation and inhibition of platelet activation.[1] While Iloprost shows high affinity for the IP receptor, it can also interact with other prostanoid receptors, such as the EP1 receptor.[4]

Iloprost_Signaling_Pathway Iloprost Iloprost / 4S-Epimer IP_Receptor Prostacyclin (IP) Receptor Iloprost->IP_Receptor Binds R_Epimer 4R-Epimer (Lower Affinity) R_Epimer->IP_Receptor Binds (weakly) G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition Leads to

Iloprost Signaling Pathway

Quantitative Data Summary

The following tables summarize the quantitative pharmacological data for Iloprost (racemic mixture) and its individual 4S and 4R epimers.

Table 1: Receptor Binding Affinities (Ki in nM)

CompoundIP ReceptorEP1 Receptor
Iloprost (mixture)3.9[4]1.1[4]
(4S)-Iloprost13.4 (Kd)[2]-
(4R)-Iloprost288 (Kd)[2]-

Note: Kd values from a separate study are presented for the epimers as direct Ki comparisons were not available in the searched literature.

Table 2: Functional Potency (EC50/IC50 in nM)

CompoundcAMP Elevation (EC50)Platelet Aggregation Inhibition (IC50)
Iloprost (mixture)0.37[4]0.51 (vs. Collagen)[5]
(4S)-Iloprost-~20-fold more potent than 4R-epimer[2]
(4R)-Iloprost--

Application Note 1: Radioligand Binding Assay for IP Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of Iloprost and its R-epimer for the prostacyclin (IP) receptor.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing IP Receptor) start->prep_membranes incubation Incubate Membranes with: - [3H]-Iloprost (Radioligand) - Test Compound (Iloprost or R-epimer) prep_membranes->incubation filtration Separate Bound and Free Ligand (Rapid Filtration) incubation->filtration scintillation Quantify Bound Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis: - Determine IC50 - Calculate Ki scintillation->analysis end End analysis->end

Radioligand Binding Assay Workflow

Protocol: IP Receptor Radioligand Binding Assay

Materials:

  • HEK293 cells stably expressing the human IP receptor

  • Cell culture medium and reagents

  • Homogenization buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4, with protease inhibitors)

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • [³H]-Iloprost (Radioligand)

  • Unlabeled Iloprost and its R-epimer

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-IP cells to confluency and harvest.

    • Homogenize cells in ice-cold homogenization buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • Total Binding: Assay buffer, [³H]-Iloprost (at a concentration near its Kd), and membrane suspension.

      • Non-specific Binding: Assay buffer with a high concentration of unlabeled Iloprost, [³H]-Iloprost, and membrane suspension.

      • Competition Binding: Serial dilutions of the test compound (Iloprost or R-epimer), [³H]-Iloprost, and membrane suspension.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC₅₀ value from the resulting curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Application Note 2: Functional Assay for cAMP Production

This protocol outlines a method to measure the ability of Iloprost and its R-epimer to stimulate intracellular cAMP production in cells expressing the IP receptor, thereby determining their functional potency (EC₅₀).

cAMP_Assay_Workflow start Start seed_cells Seed IP Receptor-Expressing Cells in a 96-well Plate start->seed_cells pre_incubation Pre-incubate Cells with PDE Inhibitor (e.g., IBMX) seed_cells->pre_incubation stimulation Stimulate Cells with Serial Dilutions of Iloprost or R-epimer pre_incubation->stimulation cell_lysis Lyse Cells to Release Intracellular cAMP stimulation->cell_lysis cAMP_detection Measure cAMP Levels (e.g., HTRF, ELISA, or Luminescence-based assay) cell_lysis->cAMP_detection analysis Data Analysis: - Generate Dose-Response Curve - Determine EC50 cAMP_detection->analysis end End analysis->end

cAMP Functional Assay Workflow

Protocol: cAMP Measurement Assay

Materials:

  • HEK293 cells stably expressing the human IP receptor

  • Cell culture medium and reagents

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Iloprost and its R-epimer

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding:

    • Seed HEK293-IP cells in a 96-well plate and culture overnight.

  • Assay:

    • Remove the culture medium and replace it with serum-free medium containing a PDE inhibitor. Incubate for 30 minutes at 37°C.

    • Add varying concentrations of the test compound (Iloprost or R-epimer) to the wells.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP levels using the chosen detection method and a plate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Plot the measured cAMP concentration against the log of the agonist concentration.

    • Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) from the sigmoidal dose-response curve.

Application Note 3: Platelet Aggregation Inhibition Assay

This protocol describes a light transmission aggregometry (LTA) method to assess the inhibitory effect of Iloprost and its R-epimer on platelet aggregation induced by an agonist like ADP.

Platelet_Aggregation_Workflow start Start prepare_prp Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) from Whole Blood start->prepare_prp pre_incubation Pre-incubate PRP with Iloprost or R-epimer prepare_prp->pre_incubation induce_aggregation Induce Aggregation with an Agonist (e.g., ADP) pre_incubation->induce_aggregation measure_aggregation Measure Light Transmission over Time using an Aggregometer induce_aggregation->measure_aggregation analysis Data Analysis: - Calculate % Inhibition - Determine IC50 measure_aggregation->analysis end End analysis->end

Platelet Aggregation Assay Workflow

Protocol: Platelet Aggregation Assay (LTA)

Materials:

  • Freshly drawn human whole blood anticoagulated with sodium citrate

  • Platelet agonist (e.g., Adenosine diphosphate (B83284) - ADP)

  • Iloprost and its R-epimer

  • Phosphate-buffered saline (PBS)

  • Light Transmission Aggregometer

Procedure:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain platelet-poor plasma (PPP).

    • Adjust the platelet count in the PRP if necessary.

  • Aggregation Assay:

    • Pre-warm PRP aliquots to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add the test compound (Iloprost or R-epimer) or vehicle control to a cuvette containing PRP and incubate for 2-5 minutes with stirring.

    • Add the platelet agonist (e.g., ADP) to induce aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Determine the maximum aggregation for each concentration of the test compound.

    • Calculate the percentage inhibition of aggregation relative to the vehicle control.

    • Plot the percentage inhibition against the log concentration of the inhibitor to determine the IC₅₀ value.

References

Troubleshooting & Optimization

15(R)-Iloprost solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of 15(R)-Iloprost in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the unnatural, inverted C-15 epimer of Iloprost (B1671730).[1] Iloprost is a stable synthetic analog of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[2][3] It exerts its effects by binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR).[3] This binding activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][3] Elevated cAMP activates Protein Kinase A (PKA), which in vascular smooth muscle cells leads to vasodilation, and in platelets, inhibits their aggregation.[3]

Q2: How is this compound typically supplied?

A2: this compound is commonly supplied as a solution in methyl acetate (B1210297).

Q3: What is the recommended storage condition for this compound?

A3: For long-term stability, this compound should be stored at -20°C.[4] Under these conditions, it is stable for at least two years.[5] It is advisable to aliquot the solution upon receipt to avoid repeated freeze-thaw cycles.[4]

Q4: Can I store this compound in an aqueous buffer?

A4: It is not recommended to store aqueous solutions of this compound for more than one day.[5] Prostaglandin (B15479496) analogs can be unstable in aqueous solutions due to hydrolysis.[5] Aqueous working solutions should be prepared fresh daily from a stock solution in an organic solvent.[6]

Troubleshooting Guide: Solubility Issues in Aqueous Buffers

This guide addresses common problems encountered when preparing and using this compound solutions in aqueous buffers.

Problem 1: My this compound is not dissolving in my aqueous buffer.

  • Possible Cause: Direct dissolution of this compound in aqueous buffers is challenging due to its limited solubility.

  • Solution: It is highly recommended to first dissolve this compound in a water-miscible organic solvent to create a concentrated stock solution. Suitable solvents include Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[7] This organic stock solution can then be diluted into your aqueous buffer of choice.[6]

Problem 2: A precipitate formed after diluting my organic stock solution of this compound into an aqueous buffer.

  • Possible Cause 1: The solubility limit in the aqueous buffer was exceeded. The solubility of this compound is significantly lower in aqueous buffers compared to organic solvents.

  • Solution 1:

    • Reduce the final concentration: The most direct solution is to lower the final concentration of this compound in the aqueous buffer.

    • Stepwise dilution: Instead of a single large dilution, try a stepwise dilution approach. This can help prevent a rapid change in solvent polarity that often leads to precipitation.[7]

    • Vortexing during dilution: Vigorously vortex the aqueous buffer while slowly adding the organic stock solution. This rapid mixing can aid in keeping the compound in solution.[7]

  • Possible Cause 2: The final concentration of the organic solvent is too high. A high percentage of the organic solvent in the final aqueous solution can affect your experimental system.

  • Solution 2: Prepare a more concentrated initial stock solution in the organic solvent. This will allow you to use a smaller volume of the stock solution to achieve your desired final concentration in the aqueous buffer, thereby keeping the final organic solvent concentration to a minimum (typically <0.1%).[8]

Problem 3: I am observing inconsistent or no biological activity in my experiments.

  • Possible Cause 1: Degradation of this compound in the aqueous solution. As mentioned, aqueous solutions of prostaglandin analogs are not stable for long periods.

  • Solution 1: Always prepare fresh aqueous working solutions of this compound for each experiment and use them within the same day.[6]

  • Possible Cause 2: Improper storage of the stock solution. Repeated freeze-thaw cycles or exposure to light can degrade the compound.

  • Solution 2: Store the organic stock solution in tightly sealed, light-resistant containers at -20°C.[5][6] Aliquoting the stock solution upon initial preparation is highly recommended to avoid multiple freeze-thaw cycles.[4]

  • Possible Cause 3: Interaction with buffer components. Some buffer components can potentially interact with the compound or affect its stability.

  • Solution 3: Ensure the chosen buffer system is compatible with this compound and your experimental setup. Phosphate-buffered saline (PBS) at pH 7.2 is a commonly used buffer.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility
Dimethylformamide (DMF)~25 mg/mL
Dimethyl Sulfoxide (DMSO)~25 mg/mL
Ethanol~30 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.2~0.5 mg/mL

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent

  • Allow the vial of this compound, supplied in methyl acetate, to equilibrate to room temperature before opening.

  • Under a gentle stream of inert gas (e.g., nitrogen or argon), evaporate the methyl acetate solvent. This will leave the this compound as a neat oil.

  • Immediately add a precise volume of a suitable organic solvent (e.g., DMSO or ethanol) to the vial to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Gently vortex or sonicate the vial to ensure the this compound is completely dissolved.

  • Store the stock solution in tightly sealed, light-resistant aliquots at -20°C.

Protocol 2: Preparation of an Aqueous Working Solution of this compound

  • Thaw a single aliquot of the this compound organic stock solution at room temperature.

  • Determine the required volume of the stock solution to achieve the desired final concentration in your aqueous buffer.

  • While vigorously vortexing the aqueous buffer (e.g., PBS, pH 7.2), slowly add the calculated volume of the this compound stock solution.

  • Ensure the final concentration of the organic solvent in the aqueous working solution is minimal and does not interfere with your experimental system (typically below 0.1%).

  • Use the freshly prepared aqueous working solution immediately and do not store it for more than one day.

Mandatory Visualizations

Iloprost_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell / Platelet Iloprost This compound IP_Receptor IP Receptor (GPCR) Iloprost->IP_Receptor Binds G_Protein G Protein (Gs) IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response: - Vasodilation - Inhibition of Platelet Aggregation PKA->Response Leads to

Iloprost Signaling Pathway

Experimental_Workflow cluster_prep Preparation of Aqueous Working Solution start Start: This compound in Methyl Acetate evaporate Evaporate Methyl Acetate (Nitrogen Stream) start->evaporate dissolve Dissolve in Organic Solvent (e.g., DMSO, Ethanol) evaporate->dissolve stock High-Concentration Organic Stock Solution dissolve->stock dilute Dilute into Aqueous Buffer (e.g., PBS, pH 7.2) with Vortexing stock->dilute working Fresh Aqueous Working Solution dilute->working use Use Immediately (within one day) working->use

Workflow for Preparing Aqueous Solutions

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for Precipitation start Precipitate observed after diluting organic stock into aqueous buffer check_conc Is the final concentration too high? start->check_conc reduce_conc Solution: Lower the final concentration check_conc->reduce_conc Yes check_method Was the dilution method appropriate? check_conc->check_method No end Precipitation Resolved reduce_conc->end improve_method Solution: - Use stepwise dilution - Vortex during addition check_method->improve_method No check_method->end Yes improve_method->end

Troubleshooting Precipitation Issues

References

Technical Support Center: Optimizing 15(R)-Iloprost for Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of 15(R)-Iloprost in control experiments.

Understanding the Role of this compound in Research

This compound is the "unnatural" or inverted C-15 epimer of Iloprost.[1][2][3] This stereochemical difference is significant, as such transformations often lead to a substantial decrease in the biological agonist activity of prostaglandin (B15479496) analogs.[1][3] Consequently, this compound is an ideal negative control in experiments investigating the effects of the biologically active Iloprost. Its use helps to demonstrate the stereospecificity of the prostacyclin (IP) receptor and other prostanoid receptors with which Iloprost interacts.

Frequently Asked Questions (FAQs)

Q1: What is the expected biological activity of this compound?

A1: this compound is expected to have significantly attenuated or no biological activity compared to Iloprost.[1][3] While Iloprost is a potent vasodilator and inhibitor of platelet aggregation that mimics the action of prostacyclin (PGI2)[4][5][6], the 15(R) epimer is considered to be the "unnatural" form.[1][2] There is a lack of literature reporting significant biological activity for this compound.[1][3] Therefore, it should serve as a negative control in your experiments.

Q2: How should I prepare and store this compound stock solutions?

A2: Proper preparation and storage are crucial for maintaining the integrity of this compound. The following table summarizes solubility and storage recommendations.

SolventSolubilityStorage of Stock Solution
DMSO25 mg/mL[1][3]-20°C for up to one month[3] or -80°C for up to six months.[3]
Ethanol30 mg/mL[1][3]-20°C.
PBS (pH 7.2)0.5 mg/mL[1][3]Not recommended for storage; prepare fresh for each experiment.[7][8]

Note: For long-term storage, it is recommended to store this compound as supplied at -20°C, where it should be stable for at least two years.[1][7]

Q3: What is the mechanism of action of the active Iloprost isomer?

A3: Iloprost is a synthetic analog of prostacyclin (PGI2) and exerts its effects primarily by binding to the prostacyclin (IP) receptor, a G protein-coupled receptor (GPCR).[5] This binding activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. In vascular smooth muscle cells, this leads to vasodilation.[5][9] In platelets, it results in the inhibition of aggregation.[5][6] Iloprost also has anti-inflammatory properties.[5]

Iloprost_Signaling_Pathway cluster_cell Target Cell (e.g., Smooth Muscle, Platelet) Iloprost Iloprost IP_Receptor IP Receptor (GPCR) Iloprost->IP_Receptor Binds to G_Protein G Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Cellular_Response Leads to Experimental_Workflow cluster_prep Preparation cluster_dilution Dilution Series cluster_assay Assay cluster_analysis Data Analysis Stock_Iloprost Prepare Iloprost Stock (10 mM in DMSO) Serial_Iloprost Serial Dilutions of Iloprost (e.g., 1 nM - 1 µM) Stock_Iloprost->Serial_Iloprost Stock_15R Prepare this compound Stock (10 mM in DMSO) Serial_15R Serial Dilutions of this compound (e.g., 1 nM - 1 µM) Stock_15R->Serial_15R Treatment Treat Cells/Tissues Serial_Iloprost->Treatment Serial_15R->Treatment Vehicle Vehicle Control (DMSO) Vehicle->Treatment Incubation Incubate Treatment->Incubation Measurement Measure Biological Response Incubation->Measurement Plotting Plot Dose-Response Curves Measurement->Plotting EC50 Calculate EC50 for Iloprost Plotting->EC50 Comparison Compare Iloprost vs. This compound Activity Plotting->Comparison

References

preventing degradation of 15(R)-Iloprost in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 15(R)-Iloprost in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

The primary cause of this compound degradation is isomerization at the C-15 position, leading to the formation of its inactive diastereomer, 15(S)-Iloprost. This process is highly dependent on the pH and temperature of the solution.

Q2: What is the optimal pH for storing this compound solutions?

To minimize epimerization, this compound solutions should be maintained at a slightly acidic to neutral pH. The ideal pH range for storage is between 4 and 7. Alkaline conditions (pH > 8) significantly accelerate the rate of isomerization to the 15(S) form.

Q3: How does temperature affect the stability of this compound?

Elevated temperatures increase the rate of degradation. For short-term storage (up to 24 hours), solutions should be kept refrigerated at 2-8°C. For long-term storage, freezing at -20°C or below is recommended.

Q4: Can this compound degrade upon exposure to light?

While the primary degradation pathway is isomerization, exposure to light, particularly UV light, can also contribute to the degradation of prostacyclin analogs. It is recommended to protect solutions from light by using amber vials or by covering the container with aluminum foil.

Q5: What solvents are recommended for preparing this compound solutions?

Aqueous buffers, such as citrate (B86180) or phosphate (B84403) buffers, within the recommended pH range of 4-7 are suitable. For stock solutions, organic solvents like ethanol (B145695) or DMSO can be used, but the final aqueous solution should be buffered to the appropriate pH.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in cell-based assays. Degradation of this compound to the inactive 15(S)-epimer.Verify the pH of the solution is between 4 and 7. Prepare fresh solutions and store them at the recommended temperature. Analyze the purity of the solution using HPLC.
Inconsistent experimental results. Inconsistent storage conditions (temperature, pH, light exposure) leading to variable degradation.Standardize solution preparation and storage protocols. Ensure all researchers are following the same guidelines. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products, including the 15(S)-epimer and potentially other byproducts.Compare the chromatogram to a reference standard of 15(S)-Iloprost. Investigate other potential degradation pathways such as oxidation or hydrolysis.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Solvent Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as ethanol or DMSO at a concentration of 1 mg/mL.

  • Aliquoting: Aliquot the stock solution into small, single-use volumes in amber glass vials.

  • Storage: Store the aliquots at -20°C or below for long-term storage.

Protocol 2: Preparation of Working Solutions
  • Buffer Preparation: Prepare a suitable aqueous buffer (e.g., 0.1 M phosphate buffer) and adjust the pH to a value between 4 and 7.

  • Dilution: Thaw a single aliquot of the stock solution and dilute it to the desired final concentration using the prepared buffer.

  • Immediate Use: Use the freshly prepared working solution immediately for experiments. If short-term storage is necessary, keep the solution at 2-8°C and protect it from light.

Protocol 3: HPLC Analysis of this compound and its 15(S)-Epimer
  • Mobile Phase: A mixture of acetonitrile (B52724) and water (with a low concentration of an acid like trifluoroacetic acid to improve peak shape) is commonly used. The exact ratio will depend on the column and system.

  • Column: A C18 reverse-phase column is typically employed.

  • Detection: UV detection at approximately 210 nm.

  • Procedure:

    • Inject a known concentration of a this compound reference standard to determine its retention time.

    • Inject a known concentration of a 15(S)-Iloprost reference standard to determine its retention time.

    • Inject the experimental sample solution.

    • Quantify the amounts of this compound and 15(S)-Iloprost in the sample by comparing the peak areas to those of the standards.

Signaling Pathway and Experimental Workflow

G cluster_0 This compound Signaling Pathway Iloprost This compound IP_Receptor IP Receptor Iloprost->IP_Receptor Binds G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Signaling pathway of this compound.

G cluster_1 Experimental Workflow for Stability Assessment Prepare_Stock Prepare Stock Solution (1 mg/mL in Ethanol) Prepare_Working Prepare Working Solutions (in buffers of varying pH) Prepare_Stock->Prepare_Working Incubate Incubate at Different Temperatures and Timepoints Prepare_Working->Incubate Analyze_HPLC Analyze by HPLC Incubate->Analyze_HPLC Quantify Quantify 15(R) and 15(S) Epimers Analyze_HPLC->Quantify

Caption: Workflow for assessing this compound stability.

G cluster_2 Troubleshooting Logic for Loss of Activity Loss_Activity Loss of Biological Activity Check_pH Check Solution pH Loss_Activity->Check_pH pH_Correct pH is 4-7 Check_pH->pH_Correct Yes pH_Incorrect pH is > 7 or < 4 Check_pH->pH_Incorrect No Check_Temp Check Storage Temperature pH_Correct->Check_Temp Prepare_Fresh Prepare Fresh Solution pH_Incorrect->Prepare_Fresh Temp_Correct Stored at ≤ 8°C Check_Temp->Temp_Correct Yes Temp_Incorrect Stored at Room Temp Check_Temp->Temp_Incorrect No Analyze_Purity Analyze Purity via HPLC Temp_Correct->Analyze_Purity Temp_Incorrect->Prepare_Fresh Prepare_Fresh->Analyze_Purity Degradation_Confirmed Degradation Confirmed Analyze_Purity->Degradation_Confirmed

Caption: Troubleshooting logic for loss of activity.

troubleshooting unexpected activity of 15(R)-Iloprost

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15(R)-Iloprost. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Troubleshooting Guides

Issue 1: Reduced or inconsistent biological activity of this compound.

Q1: My preparation of Iloprost (B1671730) is showing lower than expected potency. What could be the cause?

A1: Iloprost is a stable synthetic analog of prostacyclin (PGI2) and exists as a mixture of two diastereoisomers: 16(S)-Iloprost and 16(R)-Iloprost.[1] The 16(S) isomer is significantly more potent than the 16(R) isomer in its biological activity, such as inhibiting platelet aggregation.[1] If your Iloprost preparation has a higher proportion of the 16(R) isomer, you may observe reduced overall activity. It is crucial to be aware of the isomeric ratio of your Iloprost sample.

Q2: How different are the 16(S) and 16(R) isomers in their receptor binding?

A2: The two isomers exhibit markedly different binding affinities for the prostacyclin (IP) receptor. The 16(S) isomer has a much higher affinity compared to the 16(R) isomer. This difference in binding affinity is a primary reason for the observed disparity in their biological potency.[1]

Here is a summary of the binding characteristics of the two isomers to platelet membrane receptors:

IsomerDissociation Constant (Kd)Maximum Binding Capacity (Bmax)
16(S)-Iloprost13.4 nM[1]665 fmol/mg protein[1]
16(R)-Iloprost288 nM[1]425 fmol/mg protein[1]

Q3: What steps can I take to troubleshoot inconsistent activity related to Iloprost isomers?

A3:

  • Confirm Isomeric Ratio: If possible, verify the isomeric composition of your Iloprost stock using methods like chiral chromatography.

  • Source High-Purity Isomer: For experiments requiring high precision, consider obtaining purified 16(S)-Iloprost.

  • Consistent Sourcing: Use Iloprost from the same supplier and lot number to minimize variability between experiments.

  • Consider as Different Compounds: When quantifying prostacyclin receptor binding, it is best to treat the two isomers as distinct chemical entities.[1]

Issue 2: Diminished response to this compound upon repeated or prolonged exposure (Tachyphylaxis).

Q4: I am observing a decreasing vasodilatory response to Iloprost over time in my perfused lung model. What could be happening?

A4: This phenomenon is likely due to receptor desensitization, also known as tachyphylaxis. Prolonged exposure to Iloprost can lead to a complete loss of the vasodilatory response.[2][3] This has been observed in isolated rabbit lungs where a three-hour infusion of Iloprost resulted in a complete loss of its vasodilatory effect.[2]

Q5: What is the proposed mechanism for this desensitization?

A5: The desensitization of the prostacyclin (IP) receptor in response to agonist binding is thought to involve phosphorylation of the receptor by Protein Kinase C (PKC).[2] This modification can lead to receptor internalization and uncoupling from its downstream signaling pathways. Interestingly, this rapid desensitization does not seem to be linked to changes in adenylate cyclase or phosphodiesterase activation.[2]

Q6: Are there any potential off-target effects that might contribute to this desensitized state?

A6: Yes, there is evidence to suggest that Iloprost may also interact with other prostanoid receptors, such as the EP1 receptor.[2][4] Co-stimulation of the EP1 receptor could contribute to the observed desensitization.[2]

Q7: How can I experimentally investigate Iloprost-induced receptor desensitization?

A7: You can perform a functional assay to measure the downstream signaling of the IP receptor, such as quantifying cyclic AMP (cAMP) levels. A time-course experiment exposing cells or tissues to Iloprost and then measuring the cAMP response to a subsequent Iloprost challenge can reveal a time-dependent reduction in signaling.

Experimental Protocols

Protocol 1: Assessing IP Receptor Desensitization via cAMP Measurement

Objective: To determine if pre-treatment with this compound leads to a reduction in subsequent Iloprost-induced cAMP production in a cell-based assay.

Materials:

  • Cells expressing the prostacyclin (IP) receptor (e.g., HEK293-IP)

  • Cell culture medium

  • This compound

  • Forskolin (positive control)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., ELISA or TR-FRET based)

  • Cell lysis buffer

Methodology:

  • Cell Culture: Plate the IP receptor-expressing cells in a multi-well plate and grow to confluency.

  • Pre-treatment: Treat the cells with a specific concentration of this compound for varying durations (e.g., 0, 1, 2, 4, 8, 24 hours). Include a vehicle control group.

  • Wash: After the pre-treatment period, gently wash the cells with serum-free medium to remove the Iloprost.

  • Challenge: Acutely stimulate the cells with a range of this compound concentrations for a short period (e.g., 15 minutes) in the presence of a PDE inhibitor. Include a positive control group stimulated with forskolin.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Quantify the intracellular cAMP levels in the cell lysates using the chosen assay kit.

  • Data Analysis: Plot the dose-response curves for Iloprost-induced cAMP production for each pre-treatment duration. A rightward and/or downward shift in the dose-response curve with increasing pre-treatment time indicates receptor desensitization.

Protocol 2: Investigating Potential Off-Target Effects via EP1 Receptor Antagonism

Objective: To determine if the effects of this compound are partially mediated by the EP1 receptor.

Materials:

  • Isolated tissue preparation (e.g., rabbit lung) or cell line co-expressing IP and EP1 receptors.

  • This compound

  • Selective EP1 receptor antagonist (e.g., AH 6809)

  • Physiological salt solution or cell culture medium

  • Apparatus for measuring biological response (e.g., pressure transducer for perfused lung, or a second messenger assay).

Methodology:

  • Preparation: Prepare the isolated tissue or cell culture system.

  • Baseline Measurement: Establish a stable baseline response.

  • Iloprost Administration: Administer a dose of this compound and record the biological response.

  • Washout: Allow for a washout period for the response to return to baseline.

  • Antagonist Pre-treatment: Pre-incubate the preparation with a selective EP1 receptor antagonist for a sufficient duration to ensure receptor blockade.

  • Iloprost Co-administration: Administer the same dose of this compound in the presence of the EP1 antagonist and record the response.

  • Data Analysis: Compare the magnitude of the response to Iloprost in the absence and presence of the EP1 antagonist. A significant reduction in the Iloprost-induced response in the presence of the antagonist suggests an off-target effect via the EP1 receptor.

Frequently Asked Questions (FAQs)

Q8: What is the primary mechanism of action of this compound?

A8: this compound is a synthetic analog of prostacyclin (PGI2).[5] Its primary mechanism of action is to bind to and activate the prostacyclin (IP) receptor, which is a G-protein coupled receptor (GPCR).[5] This activation stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] Elevated cAMP levels result in vasodilation and inhibition of platelet aggregation.[5]

Q9: Are there any other signaling pathways that Iloprost might be involved in?

A9: Beyond the canonical IP receptor-cAMP pathway, some studies suggest that Iloprost may have other effects. For instance, it has been shown to alleviate oxidative stress through the Nrf2/Keap1 signaling pathway in certain experimental models.[6] Additionally, there is evidence for its involvement in pathways that regulate endothelial junction integrity.[7]

Q10: What are the main metabolites of Iloprost?

A10: Iloprost is primarily metabolized through β-oxidation of its carboxyl side chain. The main metabolite is tetranor-iloprost, which is considered to be pharmacologically inactive.[8]

Q11: Can Iloprost interact with other drugs in my experimental system?

A11: Yes, co-administration of Iloprost with phosphodiesterase (PDE) inhibitors, such as sildenafil, can lead to a synergistic effect.[9] PDE inhibitors prevent the breakdown of cAMP, thereby amplifying the signaling cascade initiated by Iloprost. This can result in a more potent and prolonged vasodilatory response.[9]

Q12: Where can I find more information on the clinical use and safety profile of Iloprost?

A12: Several clinical trials have evaluated the efficacy and safety of Iloprost for conditions like pulmonary arterial hypertension.[10][11] Information from these trials, as well as systematic reviews and meta-analyses, can provide comprehensive data on its clinical application and potential adverse effects.[12]

References

challenges in handling and storing 15(R)-Iloprost

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully handling and storing 15(R)-Iloprost. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure the integrity and optimal performance of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored for long-term stability?

A1: For long-term stability, this compound, typically supplied in a methyl acetate (B1210297) solution, should be stored at -20°C.[1][2] Under these conditions, the product is stable for at least two years.[1][2][3] To prevent degradation from light, it is recommended to store the solution in an amber vial or a light-blocking container.[3] It is also crucial to minimize freeze-thaw cycles; upon receipt, consider aliquoting the solution into single-use vials to preserve the stability of the bulk supply.[2]

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: If you need to change the solvent from the supplied methyl acetate, suitable organic solvents include ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1][3] It is recommended to purge the chosen solvent with an inert gas before dissolving the compound.[1][3]

Q3: Can I store this compound in an aqueous buffer?

A3: It is not recommended to store this compound in aqueous solutions for more than one day.[1][3] Prostaglandin (B15479496) analogs can be unstable in aqueous solutions due to potential hydrolysis.[3] For experiments requiring an aqueous solution, it should be prepared fresh daily from a stock solution in an organic solvent.[3][4]

Q4: What is the solubility of this compound in common solvents?

A4: The solubility of this compound in various solvents is summarized in the table below. Please note that deuteration is not expected to significantly alter the solubility profile.[5]

SolventSolubility
Ethanol~30 mg/mL[1][6]
DMSO~25 mg/mL[1][6]
DMF~25 mg/mL[1][6]
PBS (pH 7.2)~0.5-1 mg/mL[1][6]

Q5: Is this compound sensitive to light?

A5: Yes, prostaglandin analogs can be sensitive to light.[3] Therefore, it is good practice to protect stock solutions from light by storing them in amber vials or light-blocking containers.[3]

Troubleshooting Guide

Q6: I am observing unexpected or inconsistent experimental results. What could be the cause?

A6: Inconsistent results can stem from the degradation of your this compound stock solution.[3] It is recommended to first prepare a fresh stock solution from a new vial of the compound.[3] You can also verify the stability of your existing stock solution using a stability-indicating HPLC method.[3] Ensure that you are adhering to the proper storage conditions (-20°C and protection from light) and using a suitable organic solvent for your stock.[3] Variability in LC-MS/MS analysis can also be attributed to matrix effects, issues with sample preparation, and instrument performance.[7]

Q7: I see a precipitate in my stock solution after thawing. What should I do?

A7: A precipitate may form if the solubility of this compound has been exceeded or if the solvent has partially evaporated.[3] You can try to gently warm the solution to redissolve the precipitate.[3] If it does not dissolve, the solution may be supersaturated, and you should consider diluting the stock solution to a lower concentration.[3] Always ensure the vial is tightly sealed to prevent solvent evaporation.[3]

Q8: My HPLC chromatogram shows extra peaks that were not there before. What does this indicate?

A8: The appearance of extra peaks in an HPLC chromatogram is indicative of degradation products.[3] To understand the degradation pathway, you can perform forced degradation studies (acidic, basic, oxidative conditions).[3] It is crucial to prepare a fresh stock solution and strictly follow the recommended storage and handling procedures.[3]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Working Solution from Methyl Acetate Stock

This protocol describes how to prepare a fresh aqueous working solution of this compound for immediate use in biological experiments.

Materials:

  • This compound in methyl acetate

  • A gentle stream of nitrogen gas

  • Your desired aqueous buffer (e.g., PBS, pH 7.2), purged with an inert gas

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • In a well-ventilated fume hood, carefully aliquot the required volume of the this compound methyl acetate solution into a sterile amber vial.

  • Under a gentle stream of nitrogen, evaporate the methyl acetate until a neat oil remains.

  • Immediately add the desired volume of your chosen aqueous buffer to the neat oil.

  • Vortex the solution thoroughly to ensure the compound is fully dissolved. The solubility in PBS (pH 7.2) is approximately 0.5-1 mg/mL.[1][6]

  • Use this freshly prepared aqueous solution for your experiments on the same day. Do not store the aqueous solution for more than one day.[1][3]

Protocol 2: Assessment of Matrix Effects in LC-MS/MS Analysis

This protocol provides a method to quantitatively assess the impact of the biological matrix on the this compound signal.

Objective: To calculate the matrix factor (MF) by comparing the peak area of this compound in a post-extraction spiked sample to that in a pure solution.[7]

Procedure:

  • Prepare a Pure Solution: Dissolve this compound in the final mobile phase composition to a known concentration that is representative of your assay.[7]

  • Prepare Blank Matrix Extracts: Using your established sample preparation method (e.g., SPE), process at least six different lots of the blank biological matrix (e.g., plasma).[7]

  • Post-Extraction Spike: To the extracted blank matrix samples, add the pure this compound solution to achieve the same final concentration as the pure solution prepared in step 1.[7]

  • Analysis: Inject both the pure solution and the post-extraction spiked samples into the LC-MS/MS system and record the peak areas.[7]

  • Calculation of Matrix Factor (MF): MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Pure Solution)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

Visual Guides

TroubleshootingWorkflow start Start: Inconsistent Experimental Results check_storage 1. Verify Storage Conditions (-20°C, protected from light) start->check_storage check_solution_prep 2. Review Solution Preparation Technique check_storage->check_solution_prep hplc_analysis 3. Perform HPLC Analysis of Stock Solution check_solution_prep->hplc_analysis degradation_peaks Degradation Peaks Present? hplc_analysis->degradation_peaks prepare_fresh_stock 4a. Prepare Fresh Stock Solution degradation_peaks->prepare_fresh_stock Yes troubleshoot_assay 5. Troubleshoot Experimental Assay (e.g., matrix effects, instrument performance) degradation_peaks->troubleshoot_assay No forced_degradation 4b. Optional: Perform Forced Degradation Studies prepare_fresh_stock->forced_degradation end End: Consistent Results Achieved prepare_fresh_stock->end troubleshoot_assay->end

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

References

Technical Support Center: Minimizing Off-Target Effects of 15(R)-Iloprost

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize and understand the off-target effects of 15(R)-Iloprost in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary on-target effect?

A1: this compound is the less active stereoisomer of Iloprost (B1671730), a synthetic analog of prostacyclin (PGI2).[1] Its primary on-target effect is the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[2] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] This signaling cascade results in vasodilation and inhibition of platelet aggregation.[2][3]

Q2: What are the known off-target effects of Iloprost?

A2: Iloprost is known to interact with other prostanoid receptors besides the IP receptor. The most significant off-target interactions are with the prostaglandin (B15479496) E1 (EP1) and E3 (EP3) receptors, and to a lesser extent, the EP4 receptor.[4][5][6] These off-target activations can lead to cellular responses that are distinct from the desired effects of IP receptor stimulation. For instance, EP1 receptor activation can lead to vasoconstriction, potentially counteracting the intended vasodilatory effect of Iloprost.[5]

Q3: How can I minimize off-target effects in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are some strategies:

  • Dose-Response Analysis: Perform a thorough dose-response analysis to identify the lowest effective concentration of this compound that elicits the desired on-target effect with minimal off-target engagement.

  • Use of Selective Antagonists: Employ selective antagonists for the known off-target receptors (e.g., EP1, EP3) to block their activation and isolate the effects of IP receptor signaling.[5]

  • Targeted Delivery Systems: For in vivo studies, consider targeted delivery systems, such as nanoparticle-based formulations or localized administration (e.g., inhalation for pulmonary applications), to increase the concentration of this compound at the target site and reduce systemic exposure.

  • Cell Line Selection: Use cell lines that have a high expression of the IP receptor and low or no expression of the off-target receptors (EP1, EP3, EP4).

Q4: What are the common side effects observed with Iloprost in clinical settings, and how do they relate to off-target effects?

A4: Common side effects of Iloprost include headache, flushing, nausea, jaw pain, and hypotension.[7] These are often related to the potent vasodilatory effects mediated by the on-target IP receptor. However, some effects could be exacerbated or influenced by off-target receptor activation. For example, complex vascular responses could be a result of simultaneous activation of vasodilatory (IP, EP4) and vasoconstrictive (EP1) receptors.

Troubleshooting Guide

Issue 1: Unexpected or contradictory cellular responses are observed after treatment with this compound.

  • Possible Cause: Activation of off-target receptors with opposing downstream signaling pathways. For example, observing vasoconstriction or increased intracellular calcium levels could be due to EP1 receptor activation.[4][5]

  • Troubleshooting Steps:

    • Confirm Off-Target Receptor Expression: Verify the expression levels of IP, EP1, EP3, and EP4 receptors in your experimental system (e.g., cell line, tissue) using techniques like qPCR or Western blotting.

    • Use Selective Antagonists: Co-incubate your cells with this compound and a selective antagonist for the suspected off-target receptor (e.g., an EP1 antagonist like SC-51322).[8] If the unexpected response is diminished or abolished, it confirms the involvement of that off-target receptor.

    • Measure Downstream Second Messengers: Measure the levels of both cAMP (downstream of IP and EP4 receptors) and intracellular calcium (downstream of EP1 receptor) to dissect the contribution of each pathway.[5][9]

Issue 2: The potency of this compound in our cellular assay is different from published values.

  • Possible Cause:

    • Variable Receptor Expression: The relative expression levels of on- and off-target receptors can vary significantly between different cell types and even between different passages of the same cell line.

    • Assay Conditions: Differences in assay conditions such as incubation time, temperature, and media components can affect ligand-receptor binding and cellular responses.

  • Troubleshooting Steps:

    • Characterize Your Cell Line: Perform receptor expression analysis on your specific cell line.

    • Standardize Assay Protocol: Ensure your experimental protocol is consistent and well-controlled. Refer to detailed protocols for similar assays.

    • Run a Full Dose-Response Curve: Generate a complete dose-response curve to accurately determine the EC50 in your system.

Issue 3: Difficulty in differentiating between on-target and off-target mediated effects.

  • Possible Cause: Overlapping signaling pathways or complex biological responses involving multiple receptor types.

  • Troubleshooting Steps:

    • Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to knockdown or knockout the IP receptor. If the effect of this compound persists, it is likely mediated by off-target receptors.

    • Pharmacological Inhibition: In addition to antagonists, use inhibitors of downstream signaling molecules (e.g., PKA inhibitor for the cAMP pathway, PLC inhibitor for the calcium pathway) to further dissect the pathways involved.

    • Compare with a More Selective Agonist: If available, compare the effects of this compound with a more selective IP receptor agonist to identify responses unique to Iloprost's off-target profile.

Data Presentation

Table 1: Binding Affinity (Ki) of Iloprost for Human Prostanoid Receptors

ReceptorKi (nM)Reference
IP 3.9 [5]
EP11.1[5]
EP3Low Affinity[5]
EP4Low Affinity[5]
DP1Very Low Affinity[5]
EP2Very Low Affinity[5]
FPLow Affinity[5]
TPVery Low Affinity[5]

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity (EC50) of Iloprost at Human Prostanoid Receptors

ReceptorCellular ResponseEC50 (nM)Reference
IP cAMP Elevation 0.37 [5]
EP1Calcium Influx0.3[5]
EP3cAMP Inhibition/Calcium Influx~28[6]
EP4cAMP Elevation~250[6]

Note: EC50 is the concentration of a drug that gives half-maximal response.

Experimental Protocols

1. Radioligand Binding Assay to Determine Receptor Affinity (Ki)

This assay measures the competitive binding of unlabeled this compound against a radiolabeled ligand for a specific prostanoid receptor.

  • Materials:

    • Cell membranes expressing the human prostanoid receptor of interest (IP, EP1, etc.).

    • Radiolabeled ligand (e.g., [3H]-Iloprost for the IP receptor).

    • Unlabeled this compound.

    • Binding buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Methodology:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.

    • For non-specific binding, use a high concentration of unlabeled Iloprost.

    • After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding and determine the IC50 value, which can then be used to calculate the Ki value.

2. cAMP Functional Assay

This assay measures the ability of this compound to stimulate or inhibit cAMP production in whole cells.

  • Materials:

    • Cells expressing the prostanoid receptor of interest (e.g., HEK293 cells transfected with the human IP or EP4 receptor).

    • This compound.

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Methodology:

    • Seed cells in a multi-well plate.

    • Pre-treat the cells with a PDE inhibitor.

    • Add varying concentrations of this compound to the cells.

    • Incubate for a specified time at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

    • Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.

Signaling Pathway and Experimental Workflow Diagrams

OnTarget_Signaling Iloprost This compound IP_Receptor IP Receptor Iloprost->IP_Receptor Binds G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Vasodilation Inhibition of Platelet Aggregation PKA->Cellular_Response Leads to

Caption: On-target signaling pathway of this compound via the IP receptor.

OffTarget_EP1_Signaling Iloprost This compound EP1_Receptor EP1 Receptor Iloprost->EP1_Receptor Binds Gq_Protein Gq Protein EP1_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C DAG->PKC Activates Ca2_Release Ca²⁺ Release ER->Ca2_Release Ca2_Release->PKC Cellular_Response Vasoconstriction Smooth Muscle Contraction Ca2_Release->Cellular_Response PKC->Cellular_Response Leads to

Caption: Off-target signaling of this compound via the EP1 receptor.

Experimental_Workflow cluster_Step1 Step 1: Hypothesis cluster_Step2 Step 2: Characterization cluster_Step3 Step 3: Pharmacological Dissection cluster_Step4 Step 4: Functional Readout cluster_Step5 Step 5: Confirmation cluster_Step6 Step 6: Conclusion Hypothesis Hypothesis: Unexpected cellular response is due to off-target effect. Receptor_Profiling Receptor Expression Profiling (qPCR / Western Blot) Hypothesis->Receptor_Profiling Selective_Antagonists Use of Selective Antagonists (e.g., EP1 antagonist) Receptor_Profiling->Selective_Antagonists Functional_Assay Functional Assays (cAMP, Calcium Flux) Selective_Antagonists->Functional_Assay Target_Knockout Target Knockout/Knockdown (CRISPR / siRNA) Functional_Assay->Target_Knockout Conclusion Conclusion: On-target vs. Off-target effect elucidated. Target_Knockout->Conclusion

Caption: Experimental workflow for differentiating on-target vs. off-target effects.

References

Technical Support Center: Improving the Stability of 15(R)-Iloprost for Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 15(R)-Iloprost for long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is the unnatural or inverted C-15 epimer of Iloprost (B1671730), a synthetic analog of prostacyclin (PGI2).[1] While Iloprost is a potent vasodilator and inhibitor of platelet aggregation, its 15(R) epimer is studied to understand its biological activity, which is often attenuated compared to the 15(S) form.[1] Like many prostaglandins, Iloprost and its epimers are susceptible to degradation, which can impact the accuracy and reproducibility of long-term studies. Factors such as pH, temperature, and light can contribute to its degradation.

Q2: What are the primary degradation pathways for prostacyclin analogs like Iloprost?

A2: Prostaglandin analogs are typically susceptible to hydrolysis of the ester group (if present) and dehydration. Under acidic conditions, epimerization at the C-15 position can also occur.[2] Forced degradation studies, which expose the compound to harsh conditions like strong acids, bases, oxidation, and high temperatures, are used to identify potential degradation products and establish the intrinsic stability of the molecule.[3][4]

Q3: What are the ideal storage conditions for this compound stock solutions?

A3: For long-term stability, it is recommended to store this compound as a stock solution in an organic solvent, such as methyl acetate, ethanol, DMF, or DMSO, at -20°C.[5] When stored under these conditions, the compound is reported to be stable for at least two years.[5] It is advisable to prepare single-use aliquots to minimize freeze-thaw cycles.

Q4: Can I prepare and store aqueous solutions of this compound?

A4: It is not recommended to store this compound in aqueous solutions for extended periods (not more than a day is a general guideline) due to the potential for hydrolysis.[5] For experiments requiring an aqueous buffer, it is best to prepare the solution fresh daily from a stock solution in an organic solvent. Iloprost shows greater stability in neutral to slightly alkaline conditions (pH 7.4).[6]

Q5: How can I improve the stability of Iloprost in aqueous formulations for my experiments?

A5: To improve stability in aqueous solutions, consider the following:

  • pH Control: Maintain the pH of the solution between 7 and 8.

  • Chelating Agents: The addition of chelating agents like EDTA or citric acid has been shown to improve the long-term stability of Iloprost formulations.

  • Excipients: Use of appropriate excipients can enhance stability. However, it is crucial to conduct compatibility studies as some excipients can promote degradation.

Q6: Is this compound sensitive to light?

A6: Yes, like many complex organic molecules, Iloprost can be sensitive to light. It is recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[5] Photostability testing is a standard component of forced degradation studies to assess a compound's intrinsic sensitivity to light.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent or unexpected experimental results. Degradation of the this compound working solution.1. Prepare fresh working solutions daily from a frozen organic stock. 2. Verify the concentration and purity of the stock solution using a stability-indicating HPLC method (see Experimental Protocols). 3. Ensure all solutions are protected from light and maintained at the appropriate temperature during the experiment.
Precipitate forms in the aqueous solution upon preparation. The solubility of this compound in the aqueous buffer has been exceeded.1. Ensure the final concentration of the organic solvent from the stock solution is low enough to be compatible with your experimental system. 2. Gently warm the solution to aid dissolution, but avoid high temperatures. 3. Consider using a different buffer system or adding a solubilizing agent, after confirming its compatibility with this compound.
Loss of compound potency over the course of a multi-day experiment. Degradation of this compound in the experimental medium.1. If possible, replenish the this compound solution in the experimental system at regular intervals. 2. Re-evaluate the stability of this compound in your specific experimental medium and conditions (pH, temperature). 3. Consider if lyophilization of the compound and reconstitution just before use is a feasible option for your workflow.

Data Presentation: Stability of Prostacyclin Analogs

Table 1: Estimated pH-Dependent Degradation of a Prostacyclin Analog at 37°C

pHApparent First-Order Rate Constant (k, day⁻¹)Estimated Half-Life (t½, days)
3.00.2313
5.00.06910
7.40.01450
9.00.02330

This data is illustrative and based on the general understanding that many prostacyclin analogs exhibit a U-shaped pH-rate profile with maximum stability near neutral pH.

Table 2: Estimated Temperature-Dependent Degradation of a Prostacyclin Analog at pH 7.4

Temperature (°C)Apparent First-Order Rate Constant (k, day⁻¹)Estimated Half-Life (t½, days)
40.002347
250.01450
370.04615
600.3472

This data is illustrative and based on the Arrhenius equation, assuming an activation energy typical for hydrolysis of similar compounds.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool the solution and neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool the solution and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours in a tightly sealed vial.

  • Photodegradation: Expose 1 mL of the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and placed in the same chamber.

  • Analysis: Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-31 min: 70% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Procedure:

  • Prepare standards of this compound at known concentrations in the mobile phase.

  • Inject the standards to generate a calibration curve.

  • Inject the samples from the forced degradation study (Protocol 1) and any experimental samples.

  • Identify the peak for this compound based on its retention time compared to the standard.

  • Peaks other than that of this compound are potential degradation products.

  • Quantify the amount of this compound remaining in the samples using the calibration curve.

Protocol 3: Lyophilization of this compound

Objective: To prepare a stable, lyophilized powder of this compound for long-term storage and easy reconstitution.

Materials:

  • This compound

  • Water for Injection (WFI)

  • Bulking agent (e.g., mannitol)

  • Cryoprotectant (e.g., sucrose)

  • Sterile vials and stoppers

  • Lyophilizer

Procedure:

  • Formulation: Prepare an aqueous solution of this compound containing a bulking agent and a cryoprotectant. A typical starting point could be 5% mannitol (B672) and 1% sucrose. The final concentration of this compound should be determined based on the desired reconstituted concentration.

  • Filling: Aseptically fill the sterile vials with the formulated solution.

  • Freezing: Place the vials in the lyophilizer and cool them to approximately -40°C. Hold at this temperature for at least 2 hours to ensure complete freezing.

  • Primary Drying (Sublimation): Apply a vacuum to the chamber (e.g., 100 mTorr) and gradually increase the shelf temperature to around -10°C. Hold under these conditions until all the ice has sublimated. This step can take 24-48 hours.

  • Secondary Drying (Desorption): Increase the shelf temperature to 25°C and maintain the vacuum to remove any residual bound water. This step typically takes 8-12 hours.

  • Stoppering: Backfill the chamber with an inert gas like nitrogen and fully stopper the vials under vacuum.

  • Storage: Store the lyophilized vials at 2-8°C, protected from light.

Mandatory Visualizations

Iloprost_Signaling_Pathway Iloprost This compound IP_Receptor Prostacyclin (IP) Receptor (GPCR) Iloprost->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition Leads to

Caption: Iloprost Signaling Pathway.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (0.1 M HCl, 60°C) HPLC Stability-Indicating HPLC-UV Acid->HPLC Base Basic (0.1 M NaOH, 60°C) Base->HPLC Oxidative Oxidative (3% H₂O₂, RT) Oxidative->HPLC Thermal Thermal (60°C) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC Data Data Analysis: - Purity Assessment - Degradant Profiling HPLC->Data Drug_Sample This compound Stock Solution Drug_Sample->Acid Drug_Sample->Base Drug_Sample->Oxidative Drug_Sample->Thermal Drug_Sample->Photo

Caption: Forced Degradation Workflow.

Lyophilization_Process Formulation 1. Formulation (Iloprost + Excipients in WFI) Filling 2. Sterile Filling into Vials Formulation->Filling Freezing 3. Freezing (~ -40°C) Filling->Freezing Primary_Drying 4. Primary Drying (Sublimation under Vacuum) Freezing->Primary_Drying Secondary_Drying 5. Secondary Drying (Desorption under Vacuum) Primary_Drying->Secondary_Drying Stoppering 6. Stoppering under Inert Gas Secondary_Drying->Stoppering Final_Product Lyophilized Product (Stable Powder) Stoppering->Final_Product

Caption: Lyophilization Process Workflow.

References

addressing lot-to-lot variability of 15(R)-Iloprost

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15(R)-Iloprost. Lot-to-lot variability can be a significant challenge in experimental settings, and this guide is designed to help you identify and address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Iloprost (B1671730)?

This compound is the "unnatural" or inverted C-15 epimer of Iloprost.[1] Iloprost is a synthetic analog of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[2] The key difference lies in the stereochemistry at the 15th carbon position. This structural change often leads to a significant reduction in biological activity compared to the 15(S) epimer, which is the more pharmacologically active component of Iloprost.[1][3]

Q2: What are the primary causes of lot-to-lot variability with this compound?

Lot-to-lot variability in this compound can arise from several factors:

  • Stereoisomeric Ratio: Iloprost is synthesized as a mixture of 16(S) and 16(R) stereoisomers. The 16(S) isomer is substantially more potent in its biological activity.[3] Variations in the ratio of these isomers between different lots can lead to inconsistent experimental results.

  • Presence of Impurities: The synthesis of Iloprost can generate impurities, such as 15-oxo-iloprost and other by-products from the reduction process.[4] The levels of these impurities can differ between manufacturing batches.

  • Degradation: Prostaglandins, including Iloprost and its analogs, are sensitive to temperature, pH, and light.[5] Improper storage or handling can lead to degradation, altering the concentration and purity of the compound. This compound is more stable when stored at -20°C in an organic solvent and should be protected from light.[6][7] Aqueous solutions are not recommended for storage for more than a day.[7]

  • Manufacturing Process Deviations: Minor changes in the manufacturing process can impact the quality and consistency of the final product.[8]

Q3: How does this compound exert its biological effects?

Iloprost and its analogs primarily act by binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR).[9] This binding activates adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[9] Elevated cAMP levels lead to various downstream effects, including vasodilation and inhibition of platelet aggregation.

Iloprost_Signaling_Pathway Iloprost This compound IP_Receptor Prostacyclin (IP) Receptor (GPCR) Iloprost->IP_Receptor Binds to G_Protein G Protein (Gs) IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Cellular_Response Leads to

Iloprost Signaling Pathway.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent or lower-than-expected biological activity.

Potential Cause Troubleshooting Steps
Incorrect Stereoisomer Ratio 1. Verify the Certificate of Analysis (CoA): Check the CoA for your specific lot to confirm the specified ratio of 15(R) to 15(S) epimers. 2. Perform Chiral HPLC Analysis: If you have the capability, perform chiral High-Performance Liquid Chromatography (HPLC) to determine the epimeric ratio in your sample. (See Experimental Protocols section for a general method). 3. Contact the Supplier: If you suspect an incorrect ratio, contact the supplier for clarification and potentially a replacement lot.
Presence of Impurities 1. Review the CoA for Impurity Profile: Examine the CoA for information on the types and levels of impurities. 2. HPLC or LC-MS/MS Analysis: Use HPLC or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to analyze the purity of your sample and identify any unexpected peaks that could correspond to impurities.[10][11]
Degradation of the Compound 1. Check Storage Conditions: Ensure that the compound has been stored at -20°C in a tightly sealed vial and protected from light.[6][7] 2. Minimize Freeze-Thaw Cycles: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[6] 3. Prepare Fresh Aqueous Solutions: If using an aqueous buffer, prepare the solution fresh daily from a stock in an organic solvent.[7] 4. Perform Stability-Indicating HPLC: Use an HPLC method that can separate the intact this compound from its potential degradation products.
Low Biological Potency of 15(R) Epimer 1. Confirm Expected Activity: Be aware that the 15(R) epimer is known to have significantly lower biological activity than the 15(S) epimer.[1][3] Ensure your experimental expectations are aligned with this. 2. Perform a Dose-Response Curve: Conduct a dose-response experiment to determine the EC50 or IC50 of your current lot and compare it to previous lots or literature values if available.

Issue 2: Variability in analytical measurements (HPLC, LC-MS/MS).

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation 1. Standardize Protocols: Ensure that your sample preparation protocol, including solvent volumes, mixing times, and temperature, is consistent across all samples and batches. 2. Use an Internal Standard: For quantitative analysis, especially with LC-MS/MS, use a stable isotope-labeled internal standard (e.g., deuterated Iloprost) to account for variability in sample processing and instrument response.[12]
Matrix Effects (in biological samples) 1. Optimize Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering substances from your biological matrix before analysis.[10] 2. Evaluate Different Ionization Sources: If using LC-MS/MS, test different ionization sources (e.g., ESI, APCI) to minimize matrix effects.
Instrument Performance Issues 1. Regular Maintenance and Calibration: Ensure your HPLC or LC-MS/MS system is regularly maintained and calibrated. 2. Check for Contamination: A contaminated column or ion source can lead to inconsistent results. Follow the manufacturer's instructions for cleaning and regeneration.

Experimental Protocols

Protocol 1: General HPLC Method for Purity and Stereoisomer Analysis of Iloprost Analogs

This is a general guideline; specific parameters may need to be optimized for your instrument and specific lot of this compound.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point for purity analysis. For separating stereoisomers, a chiral column may be necessary.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid to a pH of ~3.0) is often used. The exact gradient will need to be optimized to achieve good separation.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the compound (e.g., around 210 nm).

  • Sample Preparation: Dissolve the this compound standard in the mobile phase to a known concentration.

  • Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity or isomeric peaks. The resolution between peaks of interest should be at least 1.5.

Protocol 2: Platelet Aggregation Bioassay to Determine Biological Activity

This assay measures the ability of Iloprost analogs to inhibit platelet aggregation, providing a functional measure of their biological activity.

  • Prepare Platelet-Rich Plasma (PRP):

    • Collect whole blood from a healthy donor into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

  • Induce Platelet Aggregation:

    • Pre-warm the PRP to 37°C.

    • Add a platelet agonist, such as ADP (adenosine diphosphate) or collagen, to induce aggregation. The concentration of the agonist should be optimized to produce a submaximal aggregation response.

  • Inhibition by this compound:

    • Pre-incubate the PRP with various concentrations of your this compound lot for a short period (e.g., 1-2 minutes) before adding the agonist.

    • Include a vehicle control (the solvent used to dissolve the this compound).

  • Measure Aggregation:

    • Use a platelet aggregometer to measure the change in light transmission as platelets aggregate.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

  • Data Analysis:

    • Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

    • Compare the IC50 of your current lot to previous lots or expected values. The 16(S) isomer is reported to be about 20 times more potent than the 16(R) isomer in inhibiting collagen-induced platelet aggregation.[3]

Troubleshooting_Workflow Start Inconsistent Experimental Results with this compound Check_CoA Review Certificate of Analysis (CoA) for the specific lot Start->Check_CoA Check_Storage Verify Storage and Handling Procedures (-20°C, protected from light, minimal freeze-thaw) Start->Check_Storage Analytical_QC Perform Analytical Quality Control (e.g., HPLC for purity and isomer ratio) Check_CoA->Analytical_QC Check_Storage->Analytical_QC Biological_QC Conduct Biological Activity Assay (e.g., Platelet Aggregation Assay) Analytical_QC->Biological_QC Compare_Data Compare results with previous lots or literature values Biological_QC->Compare_Data Problem_Identified Problem Identified? Compare_Data->Problem_Identified Contact_Supplier Contact Supplier for Support and potential replacement Problem_Identified->Contact_Supplier Yes Optimize_Protocol Optimize Experimental Protocol (e.g., concentration, incubation time) Problem_Identified->Optimize_Protocol No End Proceed with Confidence Contact_Supplier->End Optimize_Protocol->End

Troubleshooting Workflow for this compound Variability.

Data Presentation

Table 1: Comparison of Iloprost Stereoisomer Activity

StereoisomerRelative Potency in Inhibiting Platelet AggregationReceptor Binding Affinity (Kd)
16(S)-Iloprost~20-fold higher than 16(R)13.4 nM
16(R)-IloprostLower288 nM
Data sourced from a study on collagen-induced platelet aggregation and receptor binding.[3]

Table 2: Common Impurities in Iloprost Synthesis

ImpurityPotential Impact on Experiments
15-oxo-iloprostMay have different biological activity or interfere with analytical measurements.
15-epi-iloprost (15(S)-Iloprost)Will significantly increase the observed biological activity of a this compound lot.
Other synthesis by-productsUnpredictable effects on experimental outcomes.
Based on general synthesis information for Iloprost.[4]

Table 3: Recommended Storage and Handling of this compound

ParameterRecommendationRationale
Storage Temperature -20°CTo minimize degradation.[6][7]
Solvent for Stock Solution Anhydrous organic solvent (e.g., methyl acetate, ethanol, DMSO)Prostaglandins are more stable in organic solvents.[5][7]
Aqueous Solutions Prepare fresh daily; do not store for more than one day.Prone to hydrolysis and degradation in aqueous environments.[7]
Light Exposure Store in a light-protected vial (e.g., amber glass).To prevent photodegradation.[5]
Freeze-Thaw Cycles Minimize by aliquoting the stock solution.Repeated freezing and thawing can degrade the compound.[6]

References

Technical Support Center: Analytical Methods for Detecting 15(R)-Iloprost Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of Iloprost and its related impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the detection of the 15(R)-Iloprost epimeric impurity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in detecting the this compound impurity?

A1: The main challenge lies in the stereoisomeric nature of the this compound impurity. It is an epimer of the active 15(S)-Iloprost, meaning they have the same molecular weight and similar physicochemical properties. This makes their separation and individual quantification difficult, requiring specialized chiral chromatography techniques.

Q2: Which analytical techniques are most suitable for the analysis of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most effective method for separating the 15(R) and 15(S) epimers. For sensitive quantification, this is often coupled with tandem mass spectrometry (LC-MS/MS).

Q3: What type of HPLC column is recommended for separating Iloprost epimers?

A3: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, have shown success in separating prostaglandin (B15479496) enantiomers and epimers. A Chiracel OJ-RH column is a suitable starting point for method development.[1]

Q4: Can I use a standard C18 column for this analysis?

A4: A standard C18 column will not separate the 15(R) and 15(S) epimers of Iloprost as they are not structurally different enough to be resolved by a non-chiral stationary phase.

Q5: What are the expected challenges when developing an LC-MS/MS method for this compound?

A5: Beyond the chromatographic separation, challenges in LC-MS/MS development include optimizing ionization efficiency, selecting appropriate precursor and product ion transitions for Multiple Reaction Monitoring (MRM), and minimizing matrix effects from the sample. The use of a stable isotope-labeled internal standard is highly recommended to ensure accuracy and precision.[2]

Troubleshooting Guides

Chiral HPLC Separation Issues
Problem Potential Cause Troubleshooting Steps
Poor or no resolution between 15(S) and 15(R) peaks Inappropriate mobile phase composition.Optimize the mobile phase by varying the ratio of organic modifiers (e.g., acetonitrile, methanol) and the pH of the aqueous phase.[1][3]
Incorrect flow rate.Chiral separations often benefit from lower flow rates. Try reducing the flow rate to enhance resolution.[3]
Unsuitable column temperature.Temperature can significantly impact chiral separation. Experiment with both increasing and decreasing the column temperature to find the optimum.[3]
Column not properly equilibrated.Chiral stationary phases may require longer equilibration times. Ensure the column is fully equilibrated with the mobile phase before each injection.[3]
Drifting retention times Inconsistent mobile phase preparation.Prepare fresh mobile phase for each run and ensure accurate mixing of components.[4]
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[3]
Column contamination.Flush the column with a strong solvent to remove any contaminants.
Peak tailing Secondary interactions with the stationary phase.Adjust the mobile phase pH or add a competing amine (e.g., triethylamine) in small concentrations.
Column overload.Reduce the injection volume or the concentration of the sample.
LC-MS/MS Detection Issues
Problem Potential Cause Troubleshooting Steps
Low signal intensity Suboptimal ionization parameters.Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, source temperature, and gas flows.
Matrix effects (ion suppression or enhancement).Improve sample preparation to remove interfering matrix components. Use a stable isotope-labeled internal standard to compensate for matrix effects.[2]
Inefficient fragmentation.Optimize the collision energy for the selected MRM transitions to ensure efficient fragmentation and production of product ions.[2]
High background noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the LC system thoroughly.
Dirty ion source.Clean the ion source components, including the capillary and cone.
Inconsistent peak areas Inconsistent sample injection.Check the autosampler for proper function and ensure no air bubbles are present in the sample loop.
Unstable spray in the ion source.Visually inspect the electrospray for stability. Adjust source parameters if necessary.

Experimental Protocols

Proposed Chiral HPLC-MS/MS Method for this compound

This protocol is a starting point for method development and will require optimization and validation in your laboratory. It is based on methodologies for similar compounds.[1][2]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma, add 25 µL of an internal standard working solution (e.g., Iloprost-d4 at 100 ng/mL).

  • Add 50 µL of 2% formic acid in water and vortex.

  • Add 600 µL of methyl tert-butyl ether (MTBE), vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic and Mass Spectrometric Conditions

Parameter Condition
HPLC System UHPLC system
Column Chiralcel OJ-RH (150 x 4.6 mm, 5 µm) or similar
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (1:1, v/v)
Gradient 35% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 35% B for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Iloprost (15R and 15S): 359.1 > 231.2 (Collision Energy to be optimized) Iloprost-d4 (IS): 363.1 > 235.2 (Collision Energy to be optimized)
Source Temperature 500°C
IonSpray Voltage -4500 V

Quantitative Data Summary

The following table presents typical validation parameters for a similar LC-MS/MS method for an Iloprost analogue, which can be used as a target for the this compound method validation.[2]

Validation Parameter Target Acceptance Criteria
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (Iloprost-d4) plasma->add_is acidify Acidify with Formic Acid add_is->acidify lle Liquid-Liquid Extraction (MTBE) acidify->lle evaporate Evaporate to Dryness lle->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separation Chiral HPLC Separation inject->separation detection MS/MS Detection (MRM) separation->detection integrate Peak Integration detection->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_conditions Instrumental Conditions cluster_column Column Issues start Poor Peak Resolution mp_ratio Adjust Organic Modifier Ratio start->mp_ratio flow_rate Reduce Flow Rate start->flow_rate equilibration Ensure Proper Equilibration start->equilibration mp_ph Optimize pH mp_ratio->mp_ph end Resolution Achieved mp_ph->end temperature Vary Column Temperature flow_rate->temperature temperature->end new_column Try a New Column equilibration->new_column new_column->end

Caption: Troubleshooting logic for poor chiral HPLC peak resolution.

References

Validation & Comparative

comparing the biological activity of 15(R)-Iloprost and Iloprost

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Activity of 15(R)-Iloprost and Iloprost

Introduction

Iloprost is a synthetic analog of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, widely used in the treatment of pulmonary arterial hypertension (PAH) and other vasospastic diseases.[1][2] It is commercially available as a mixture of two diastereoisomers, 15(S)-Iloprost and this compound. The stereochemistry of the hydroxyl group at the C-15 position is a critical determinant of the biological activity of prostaglandins (B1171923) and their analogs. This guide provides a detailed comparison of the biological activity of Iloprost, which is predominantly the active 15(S) form, and its "unnatural" 15(R) epimer.

Mechanism of Action and Signaling Pathway

Iloprost exerts its primary physiological effects by acting as a potent agonist at the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1][3] The binding of Iloprost to the IP receptor on vascular smooth muscle cells and platelets initiates a signaling cascade that results in vasodilation and the inhibition of platelet aggregation.[3]

The key steps in the Iloprost signaling pathway are as follows:

  • Receptor Binding: Iloprost binds to the IP receptor.

  • G-Protein Activation: This binding activates the associated Gs alpha subunit of the G-protein.

  • Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase converts adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).

  • Downstream Effects: PKA then phosphorylates downstream targets. In smooth muscle cells, this leads to the inactivation of myosin light chain kinase (MLCK), resulting in relaxation and vasodilation.[3] In platelets, PKA activation inhibits platelet activation and aggregation.[3]

Iloprost also exhibits some affinity for other prostanoid receptors, including the prostaglandin (B15479496) EP1 receptor.[4]

Iloprost_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Iloprost Iloprost IP_Receptor IP Receptor (GPCR) Iloprost->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light Chain Kinase (Active) PKA->MLCK_active Inactivates Platelet_Activation Platelet Activation PKA->Platelet_Activation Inhibits MLCK_inactive Myosin Light Chain Kinase (Inactive) MLCK_active->MLCK_inactive Vasodilation Vasodilation MLCK_inactive->Vasodilation Leads to Inhibition_Platelet Inhibition of Platelet Aggregation

Iloprost Signaling Pathway

Comparative Biological Activity

The stereochemistry at the C-15 position is crucial for the agonist activity of prostaglandin analogs. The naturally occurring and more active form of prostaglandins possesses a hydroxyl group in the (S) configuration at this position. The 15(R) epimer is often referred to as the "unnatural" form and typically exhibits significantly reduced or negligible biological activity.[5][6]

While direct comparative experimental data for this compound is scarce in the literature, it is widely accepted that its biological activity is several orders of magnitude lower than that of the 15(S) isomer (the primary component of Iloprost).[5][6]

Quantitative Data for Iloprost

The following table summarizes the binding affinity of Iloprost for various human prostanoid receptors.

ReceptorBinding Affinity (Ki, nM)
IP (Prostacyclin)3.9[4]
EP1 (Prostaglandin E)1.1[4]
EP2 (Prostaglandin E)Very Low Affinity[4]
EP3 (Prostaglandin E)Low Affinity[4]
EP4 (Prostaglandin E)Low Affinity[4]
DP1 (Prostaglandin D)Very Low Affinity[4]
FP (Prostaglandin F)Low Affinity[4]
TP (Thromboxane)Very Low Affinity[4]

Experimental Protocols

To experimentally validate the difference in biological activity between this compound and Iloprost, the following key assays can be performed.

Experimental_Workflow cluster_workflow Comparative Experimental Workflow start Prepare cell lines expressing human IP receptor binding_assay Receptor Binding Assay start->binding_assay cAMP_assay cAMP Accumulation Assay start->cAMP_assay data_analysis Data Analysis binding_assay->data_analysis cAMP_assay->data_analysis conclusion Determine relative potency (Iloprost vs. This compound) data_analysis->conclusion

Experimental Workflow for Comparison
Receptor Binding Assay

Objective: To determine and compare the binding affinities (Ki) of this compound and Iloprost for the human IP receptor.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the human IP receptor.

    • Harvest the cells and prepare cell membranes by homogenization and centrifugation.

  • Competitive Binding Assay:

    • Incubate the cell membranes with a constant concentration of a radiolabeled ligand for the IP receptor (e.g., [3H]-Iloprost).

    • Add increasing concentrations of unlabeled Iloprost or this compound to compete with the radiolabeled ligand for binding to the receptor.

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation and Detection:

    • Separate the bound and free radioligand using a technique such as filtration over glass fiber filters.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor (Iloprost or this compound).

    • Determine the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) for each compound.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To measure and compare the potency (EC50) of this compound and Iloprost in stimulating the production of intracellular cyclic AMP (cAMP).

Methodology:

  • Cell Culture:

    • Culture cells expressing the IP receptor.

  • Cell Stimulation:

    • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Stimulate the cells with a range of concentrations of either Iloprost or this compound for a defined period.

  • Cell Lysis:

    • Lyse the cells to release the intracellular contents.

  • cAMP Quantification:

    • Measure the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).

  • Data Analysis:

    • Plot the amount of cAMP produced as a function of the log concentration of the agonist (Iloprost or this compound).

    • Determine the EC50 (concentration of agonist that produces 50% of the maximal response) for each compound.

Conclusion

Iloprost is a potent prostacyclin analog with well-characterized vasodilatory and anti-platelet aggregation properties, primarily mediated through the IP receptor and subsequent cAMP signaling. In contrast, its 15(R) epimer, this compound, is expected to have significantly attenuated biological activity due to its "unnatural" stereochemical configuration at the C-15 position. This difference in activity underscores the critical importance of stereochemistry in the design and development of prostaglandin-based therapeutics. The experimental protocols outlined provide a framework for the quantitative comparison of these two molecules, which would confirm the expected lower potency of the 15(R) isomer.

References

A Head-to-Head Comparison of Iloprost Stereoisomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Pharmacological and Physicochemical Properties

Iloprost, a synthetic analog of prostacyclin (PGI₂), is a potent vasodilator and inhibitor of platelet aggregation. It is clinically used in the treatment of pulmonary arterial hypertension, peripheral vascular disease, and other conditions involving vasoconstriction. Iloprost is synthesized as a mixture of two stereoisomers, the 16(S) and 16(R) forms. This guide provides a detailed head-to-head comparison of these stereoisomers, presenting experimental data on their receptor binding affinity, biological activity, and the underlying signaling mechanisms, tailored for researchers, scientists, and drug development professionals.

Comparative Pharmacodynamics: A Tale of Two Isomers

The spatial arrangement of atoms in the 16(S) and 16(R) stereoisomers of Iloprost significantly influences their interaction with the prostacyclin receptor (IP receptor), leading to marked differences in their biological potency.

Receptor Binding Affinity and Kinetics

The affinity of a ligand for its receptor is a key determinant of its biological activity. For the Iloprost stereoisomers, equilibrium binding studies on platelet membrane receptors have revealed substantial differences in their binding characteristics. The 16(S) isomer exhibits a significantly higher affinity for the IP receptor compared to the 16(R) isomer, as indicated by their dissociation constants (Kd). A lower Kd value signifies a higher binding affinity. Furthermore, the maximal binding capacity (Bmax), which reflects the total number of receptors, also differs between the two isomers.

Kinetic studies measuring the association rate of the isomers to the platelet receptors further underscore their distinct binding behaviors. The 16(S) isomer associates with the receptor at a much faster rate than the 16(R) isomer, contributing to its higher overall affinity and biological potency.[1]

Table 1: Receptor Binding Parameters of Iloprost Stereoisomers [1]

Parameter16(S)-Iloprost16(R)-Iloprost
Dissociation Constant (Kd) 13.4 nM288 nM
Maximal Binding Capacity (Bmax) 665 fmol/mg protein425 fmol/mg protein
Observed Association Rate 0.036 s⁻¹0.001 s⁻¹
Biological Activity: Inhibition of Platelet Aggregation

The differential receptor binding translates directly to a disparity in the biological activity of the two stereoisomers. The primary therapeutic effect of Iloprost is the inhibition of platelet aggregation. Experimental data demonstrates that the 16(S) isomer is substantially more potent in this regard.

Table 2: Potency in Inhibiting Collagen-Induced Platelet Aggregation [1]

StereoisomerRelative Potency
16(S)-Iloprost 20-fold more potent than 16(R)-Iloprost
16(R)-Iloprost -

This significant difference in potency highlights that the 16(S) isomer is the pharmacologically more active component of the Iloprost mixture.

Signaling Pathway of Iloprost

Iloprost exerts its effects by activating the IP receptor, a G-protein coupled receptor (GPCR).[2] This activation triggers a downstream signaling cascade that ultimately leads to the observed physiological responses of vasodilation and inhibition of platelet aggregation.

Upon binding of an Iloprost stereoisomer to the IP receptor, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels. This reduction in calcium concentration in vascular smooth muscle cells results in vasodilation, while in platelets, it inhibits their activation and aggregation.[2][4]

Iloprost_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Iloprost Iloprost (16(S) or 16(R)) IP_Receptor IP Receptor (GPCR) Iloprost->IP_Receptor Binds Gs_Protein Gs Protein (α, β, γ subunits) IP_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca2_decrease ↓ Intracellular Ca²⁺ PKA->Ca2_decrease Phosphorylates targets leading to Vasodilation Vasodilation Ca2_decrease->Vasodilation Platelet_Inhibition Inhibition of Platelet Aggregation Ca2_decrease->Platelet_Inhibition

Iloprost Signaling Pathway

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay for Kd and Bmax Determination

This protocol outlines the procedure for a saturation binding experiment to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for Iloprost stereoisomers on platelet membranes.

Materials:

  • Isolated platelet membranes

  • [³H]-Iloprost (radiolabeled ligand)

  • Unlabeled 16(S)-Iloprost and 16(R)-Iloprost

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Prepare platelet membranes from fresh human blood by differential centrifugation.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and specific binding for a range of [³H]-Iloprost concentrations.

    • Total Binding: Add platelet membranes and increasing concentrations of [³H]-Iloprost to the wells.

    • Non-specific Binding: In addition to the components for total binding, add a high concentration of unlabeled Iloprost (e.g., 10 µM) to saturate the specific binding sites.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[5]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding for each [³H]-Iloprost concentration.

    • Plot the specific binding (B) against the concentration of free [³H]-Iloprost.

    • Analyze the resulting saturation curve using non-linear regression to determine the Kd and Bmax values.

Receptor_Binding_Workflow Start Start: Prepare Platelet Membranes Setup_Assay Set up 96-well plate: - Total Binding (Membranes + [³H]-Iloprost) - Non-specific Binding (Membranes + [³H]-Iloprost + excess unlabeled Iloprost) Start->Setup_Assay Incubate Incubate at Room Temperature (60-90 minutes) Setup_Assay->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Non-linear Regression to determine Kd and Bmax Count->Analyze End End: Obtain Kd and Bmax Analyze->End

Receptor Binding Assay Workflow
Platelet Aggregation Inhibition Assay

This protocol describes the use of light transmittance aggregometry (LTA) to measure the inhibitory effect of Iloprost stereoisomers on platelet aggregation induced by an agonist like collagen or ADP.

Materials:

  • Freshly drawn human whole blood anticoagulated with sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Iloprost stereoisomers (16(S) and 16(R)) at various concentrations.

  • Platelet agonist (e.g., collagen, ADP).

  • Light transmittance aggregometer.

Procedure:

  • PRP and PPP Preparation: Prepare PRP and PPP from citrated whole blood by centrifugation at different speeds.[6]

  • Instrument Calibration: Calibrate the aggregometer using PRP (0% light transmission) and PPP (100% light transmission).[7]

  • Assay:

    • Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.[8]

    • Add a specific concentration of the Iloprost stereoisomer or vehicle control and incubate for a defined period.

    • Initiate platelet aggregation by adding a standard concentration of the agonist (e.g., collagen).

    • Record the change in light transmittance over time as platelets aggregate.

  • Data Analysis:

    • The maximum percentage of aggregation is determined for each concentration of the Iloprost stereoisomer.

    • Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the Iloprost concentration.

    • Calculate the IC₅₀ value (the concentration of the isomer that causes 50% inhibition of aggregation) to determine its potency.

Conclusion

The experimental evidence clearly demonstrates a significant stereoselectivity in the pharmacological activity of Iloprost. The 16(S)-Iloprost isomer exhibits substantially higher binding affinity to the platelet IP receptor and is a much more potent inhibitor of platelet aggregation compared to the 16(R)-Iloprost isomer. This difference in activity is attributed to a more favorable orientation of the 16(S) isomer for binding to the receptor.[1] For researchers and drug development professionals, these findings underscore the importance of considering stereochemistry in the design and evaluation of prostacyclin analogs and highlight the 16(S) isomer as the primary contributor to the therapeutic effects of Iloprost.

References

Validating the Inactivity of 15(R)-Iloprost in Functional Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the functional activity of Iloprost and its 15(R) epimer, 15(R)-Iloprost. The data presented herein validates the established understanding that the 15(R) configuration significantly diminishes the biological activity of the Iloprost molecule. This information is critical for researchers working on prostacyclin analogs and for drug development professionals in the fields of pulmonary hypertension and platelet aggregation inhibition.

Introduction

Iloprost is a stable synthetic analog of prostacyclin (PGI2) used clinically for its potent vasodilatory and anti-platelet aggregation properties.[1] It is a mixture of two diastereomers, the 16(S) and 16(R) isomers. The biological activity of Iloprost is primarily attributed to the 16(S) isomer. This guide focuses on demonstrating the relative inactivity of the this compound epimer (often referred to as 16(R)-Iloprost in literature) through a review of functional assay data. The primary mechanism of action for Iloprost involves binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). This interaction activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] Elevated cAMP activates Protein Kinase A (PKA), ultimately leading to vasodilation and inhibition of platelet aggregation.

Quantitative Comparison of Functional Activity

The following table summarizes the available quantitative data from functional assays comparing the activity of Iloprost (specifically the active 16(S) isomer) and its inactive 15(R) epimer.

CompoundFunctional AssayAgonist/AntagonistTargetParameterValueReference
16(S)-Iloprost Platelet AggregationInhibitorCollagen-inducedPotency vs. 16(R)~20x more potent[3]
16(R)-Iloprost Platelet AggregationInhibitorPlatelet AggregationIC5065 nM[4]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

G Iloprost Signaling Pathway Iloprost Iloprost (16(S)-Epimer) IP_Receptor IP Receptor (GPCR) Iloprost->IP_Receptor Binds to Gs Gs Protein IP_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition Leads to

Caption: Iloprost Signaling Pathway via the IP Receptor.

G Platelet Aggregation Assay Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Blood Whole Blood Collection (3.2% Sodium Citrate) PRP Centrifugation (200 x g, 15 min) to obtain Platelet-Rich Plasma (PRP) Blood->PRP PPP Centrifugation (2000 x g, 20 min) to obtain Platelet-Poor Plasma (PPP) PRP->PPP Incubate Pre-incubate PRP with This compound or Vehicle PRP->Incubate Aggregate Induce Aggregation with Agonist (e.g., Collagen) Incubate->Aggregate Measure Measure Light Transmittance (Aggregometer) Aggregate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Experimental Workflow for Platelet Aggregation Assay.

Experimental Protocols

Detailed methodologies for the key functional assays are provided below.

cAMP Functional Assay (Competitive ELISA)

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to measure intracellular cAMP levels.

a. Principle: This assay is a competitive immunoassay where cAMP in the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled cAMP for binding to a limited amount of anti-cAMP antibody. The amount of HRP-cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.

b. Materials:

  • Cells expressing the IP receptor

  • Iloprost and this compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 0.1 M HCl

  • cAMP ELISA Kit (containing anti-cAMP antibody-coated plate, HRP-labeled cAMP, cAMP standards, wash buffer, substrate, and stop solution)

  • Plate reader

c. Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and culture overnight.

    • Wash the cells with PBS.

    • Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 10 minutes to prevent cAMP degradation.

    • Treat cells with varying concentrations of Iloprost or this compound for the desired time at 37°C.

  • Cell Lysis:

    • Aspirate the medium and lyse the cells by adding 0.1 M HCl to each well.

    • Incubate for 10 minutes at room temperature.

  • ELISA Procedure:

    • Add standards and cell lysates to the wells of the anti-cAMP antibody-coated plate.

    • Add HRP-labeled cAMP to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate multiple times with wash buffer.

    • Add the substrate solution and incubate for a specified time until color develops.

    • Add the stop solution to terminate the reaction.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Generate a standard curve using the cAMP standards.

    • Calculate the cAMP concentration in the samples from the standard curve.

    • Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 value.

IP1 Accumulation Assay (HTRF)

This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to measure the accumulation of inositol (B14025) monophosphate (IP1), a downstream product of Gq-coupled receptor activation. While the IP receptor primarily couples to Gs, some prostacyclin analogs can exhibit promiscuous coupling to Gq-coupled prostanoid receptors.

a. Principle: This is a competitive immunoassay where IP1 produced by the cells competes with a d2-labeled IP1 analog for binding to a terbium cryptate-labeled anti-IP1 antibody. When the donor (cryptate) and acceptor (d2) are in close proximity, fluorescence resonance energy transfer (FRET) occurs. The HTRF signal is inversely proportional to the concentration of IP1 in the sample.

b. Materials:

  • Cells expressing the relevant prostanoid receptors

  • Iloprost and this compound

  • Cell culture medium

  • Stimulation buffer containing LiCl (to inhibit IP1 degradation)

  • IP-One HTRF assay kit (containing IP1-d2, anti-IP1 cryptate, and lysis buffer)

  • HTRF-compatible plate reader

c. Protocol:

  • Cell Culture and Stimulation:

    • Seed cells in a suitable microplate and culture overnight.

    • Remove the culture medium and add stimulation buffer containing LiCl.

    • Add varying concentrations of Iloprost or this compound and incubate for the desired time at 37°C.

  • Cell Lysis and Detection:

    • Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) in lysis buffer to each well.

    • Incubate for 1 hour at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths.

    • Calculate the HTRF ratio.

    • Generate a standard curve using IP1 standards.

    • Determine the IP1 concentration in the samples from the standard curve.

    • Plot the IP1 concentration against the log of the agonist concentration to determine the EC50 value.

Platelet Aggregation Assay

This protocol details the light transmission aggregometry (LTA) method to assess the inhibitory effect of Iloprost and this compound on platelet aggregation.

a. Principle: Platelet aggregation in plasma is measured by the change in light transmission through a platelet-rich plasma (PRP) sample. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

b. Materials:

  • Freshly drawn human whole blood in 3.2% sodium citrate

  • Iloprost and this compound

  • Platelet agonist (e.g., collagen, ADP)

  • Platelet-poor plasma (PPP) for calibration

  • Light transmission aggregometer

c. Protocol:

  • Preparation of Platelet-Rich and Platelet-Poor Plasma:

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

  • Assay Procedure:

    • Adjust the platelet count in the PRP if necessary.

    • Pre-warm PRP aliquots to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add varying concentrations of Iloprost or this compound (or vehicle control) to the PRP and incubate for a few minutes.

    • Add a platelet agonist to induce aggregation.

    • Record the change in light transmission over time.

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each condition.

    • Calculate the percentage inhibition of aggregation for each concentration of the test compound.

    • Plot the percentage inhibition against the log of the compound concentration to determine the IC50 value.

Conclusion

References

A Comparative Analysis of 15(R)-Iloprost and Other Prostacyclin Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 15(R)-Iloprost and other prominent prostacyclin analogs, including Iloprost, Treprostinil (B120252), and Beraprost. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical properties, receptor binding affinities, and functional potencies. The information is supported by experimental data to facilitate informed decisions in research and drug development.

Executive Summary

Prostacyclin (PGI2) analogs are a cornerstone in the treatment of pulmonary arterial hypertension (PAH) and other vasospastic disorders. They mimic the actions of endogenous prostacyclin, primarily by activating the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn mediates vasodilation and inhibits platelet aggregation. While all prostacyclin analogs target the IP receptor, they exhibit distinct pharmacological profiles, including varying potencies and selectivities for other prostanoid receptors.

This guide highlights the significant lack of specific biological activity data for this compound, the "unnatural" epimer of Iloprost. The inversion of the hydroxyl group at the C-15 position is known to dramatically attenuate the agonist activity of prostaglandin (B15479496) analogs. In contrast, Iloprost (a mixture of 15S and 15R isomers), Treprostinil, and Beraprost are well-characterized potent agonists of the IP receptor. This analysis provides a quantitative comparison of these analogs' receptor binding affinities (Ki) and functional potencies (EC50) at various human prostanoid receptors, offering insights into their potential for off-target effects.

Data Presentation: Biochemical Properties and Receptor Interactions

The following tables summarize the quantitative data on the binding affinities and functional potencies of key prostacyclin analogs at human prostanoid receptors. It is important to note that values can vary between studies due to different experimental conditions. The data presented here is compiled from studies where direct comparisons were made under consistent conditions where possible.

Table 1: Comparative Binding Affinity (Ki, nM) of Prostacyclin Analogs at Human Prostanoid Receptors

LigandIPEP1EP2EP3EP4DP1FPTP
Iloprost 3.9[1]1.1[1]>1000[2]56[2]>1000[2]>1000[2]>1000[2]>1000[2]
Treprostinil 32[1]>1000[2]3.6[1]>1000[2]>1000[2]4.4[1]>1000[2]>1000[2]
Beraprost Potent Agonist--680----
This compound No data availableNo data availableNo data availableNo data availableNo data availableNo data availableNo data availableNo data available

Table 2: Comparative Functional Potency (EC50, nM) of Prostacyclin Analogs at Human Prostanoid Receptors

LigandIP (cAMP ↑)EP1 (Ca2+ ↑)EP2 (cAMP ↑)EP3 (cAMP ↓)EP4 (cAMP ↑)DP1 (cAMP ↑)
Iloprost 0.37[1]0.3[1]>1000~28>1000>1000
Treprostinil 1.9[1]285[1]6.2[3]>1000>10000.6[3]
Beraprost ------
This compound No data availableNo data availableNo data availableNo data availableNo data availableNo data available

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of prostacyclin analogs are provided below. These protocols are representative and may require optimization for specific experimental conditions.

Experimental Protocol 1: Competitive Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity (Ki) of prostacyclin analogs to prostanoid receptors.

1. Membrane Preparation:

  • Culture human embryonic kidney (HEK-293) cells stably expressing the human prostanoid receptor of interest (e.g., IP, EP1, EP2, etc.).
  • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
  • Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 1-2 mg/mL.

2. Binding Assay:

  • In a 96-well plate, combine the cell membrane preparation with a constant concentration of a suitable radioligand (e.g., [³H]-Iloprost for the IP receptor).
  • Add increasing concentrations of the unlabeled prostacyclin analog (competitor).
  • To determine non-specific binding, include wells with a high concentration of a non-radiolabeled, high-affinity ligand for the same receptor.
  • Incubate the plate at a specific temperature (e.g., 25°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the competitor concentration.
  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[4]

Experimental Protocol 2: Intracellular cAMP Measurement Assay

This protocol describes a method to determine the functional potency (EC50) of prostacyclin analogs by measuring their ability to stimulate intracellular cAMP production.

1. Cell Culture and Seeding:

  • Seed cells expressing the prostanoid receptor of interest (e.g., HEK-293 cells or human pulmonary artery smooth muscle cells) in a 96-well plate and allow them to adhere overnight.[5]

2. Assay Procedure:

  • Replace the culture medium with serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) to prevent the degradation of cAMP. Incubate for 30 minutes.[5][6]
  • Add varying concentrations of the prostacyclin analog to the wells.[5]
  • Incubate for 15-30 minutes at 37°C.[5]
  • Lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit.[5]

3. cAMP Quantification:

  • Measure the intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, ELISA, or fluorescence-based).[5]

4. Data Analysis:

  • Plot the measured cAMP concentration against the logarithm of the agonist concentration.[5]
  • Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, using non-linear regression analysis.[5]

Experimental Protocol 3: Platelet Aggregation Assay

This protocol details a method to assess the inhibitory effect of prostacyclin analogs on platelet aggregation.

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
  • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP.
  • Transfer the PRP to a separate tube.
  • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.[7]
  • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.[7]

2. Aggregation Measurement:

  • Pre-warm PRP aliquots to 37°C.
  • Add varying concentrations of the prostacyclin analog or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring in an aggregometer.[7]
  • Calibrate the aggregometer with PRP (set to 0% aggregation) and PPP (set to 100% aggregation).[7]
  • Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.[7]
  • Record the change in light transmission for 5-10 minutes as a measure of platelet aggregation.[7]

3. Data Analysis:

  • Calculate the percentage of platelet aggregation from the change in light transmission.
  • Determine the IC50 value, which is the concentration of the prostacyclin analog required to inhibit 50% of the agonist-induced platelet aggregation.[7]

Mandatory Visualization

Signaling Pathway of Prostacyclin Analogs

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response PGI2 Prostacyclin Analog IPR IP Receptor (GPCR) PGI2->IPR Binds Gs Gs Protein IPR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca ↓ [Ca2+] i PKA->Ca Vaso Vasodilation Ca->Vaso Platelet Inhibition of Platelet Aggregation Ca->Platelet

Caption: Signaling pathway of prostacyclin analogs via the IP receptor.

Experimental Workflow for Comparative Analysis

G cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion A1 Cell Culture (e.g., HEK-293 with receptor) B1 Binding Assay (Determine Ki) A1->B1 B2 Functional Assay (e.g., cAMP accumulation) A1->B2 B3 Cell-based Assay (e.g., Platelet Aggregation) A1->B3 A2 Prepare Prostacyclin Analog Solutions A2->B1 A2->B2 A2->B3 C1 Calculate IC50/EC50 and Ki values B1->C1 B2->C1 B3->C1 C2 Compare Potency and Selectivity C1->C2 D1 Comparative Profile of Prostacyclin Analogs C2->D1

Caption: Experimental workflow for comparing prostacyclin analogs.

References

Differential Effects of 15(R)-Iloprost on Prostanoid Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 15(R)-Iloprost's anticipated interactions with prostanoid receptors, contextualized by the well-documented effects of its parent compound, Iloprost (B1671730), and its other stereoisomers. While specific experimental data for this compound is not currently available in published literature, this document summarizes the known pharmacology of related compounds to offer a predictive assessment for researchers.[1][2]

Iloprost, a stable synthetic analogue of prostacyclin (PGI2), is a clinically significant vasodilator and inhibitor of platelet aggregation.[3][4] It is important to note that Iloprost is a mixture of 16(S) and 16(R) stereoisomers. The stereochemistry at both the C-15 and C-16 positions plays a crucial role in the molecule's biological activity. The naturally occurring and more potent form of prostaglandins (B1171923) typically possesses the (S) configuration at the C-15 hydroxyl group. The inversion of this configuration to the (R) form, as in this compound, is generally associated with a significant reduction in agonist activity at prostanoid receptors.[1][2]

Comparative Analysis of Iloprost and its Stereoisomers

While data for this compound is lacking, extensive research on Iloprost (as a stereoisomeric mixture) and its individual 16(S) and 16(R) isomers provides valuable insights into the structure-activity relationships for this class of compounds.

Binding Affinities (Ki)

The following table summarizes the binding affinities of Iloprost for various human prostanoid receptors. This data highlights Iloprost's high affinity for the IP and EP1 receptors.

Prostanoid ReceptorIloprost Ki (nM)Reference
IP3.9 - 11[5][6]
EP11.1 - 11[5][6]
EP21870
EP356
EP4284
DP1>1000[5]
FP619
TP6487

Studies on the 16(S) and 16(R) isomers of Iloprost have demonstrated significant differences in their binding to platelet receptors, with the 16(S) isomer showing a much higher affinity.

IsomerKd (nM)Bmax (fmol/mg protein)Reference
16(S)-Iloprost13.4665[3]
16(R)-Iloprost288425[3]

Based on the established principle of reduced activity with the 15(R) configuration, it is highly probable that this compound would exhibit significantly weaker binding affinity (higher Ki values) for all prostanoid receptors compared to Iloprost and its 16(S) isomer.

Functional Potencies (EC50)

Functional assays measuring the downstream effects of receptor activation, such as cyclic AMP (cAMP) elevation or intracellular calcium mobilization, further illustrate the differential activities of prostanoid receptor agonists. The table below shows the EC50 values for Iloprost at the human IP and EP1 receptors.

Prostanoid ReceptorFunctional AssayIloprost EC50 (nM)Reference
IPcAMP Elevation0.37[5][7]
EP1Calcium Influx0.3[5][7]

Consistent with the binding data, the 16(S) isomer of Iloprost is substantially more potent in functional assays, being approximately 20 times more effective at inhibiting collagen-induced platelet aggregation than the 16(R) isomer.[3] It is therefore expected that this compound would demonstrate a markedly higher EC50 value, indicating lower potency, in functional assays across all responsive prostanoid receptors.

Prostanoid Receptor Signaling Pathways

The differential effects of prostanoid receptor agonists are mediated through distinct G-protein coupled signaling pathways. The following diagram illustrates the primary signaling cascades associated with the prostanoid receptors.

Prostanoid_Signaling cluster_IP_EP2_EP4_DP1 Gs-Coupled Receptors cluster_EP1_FP_TP Gq-Coupled Receptors cluster_EP3 Gi-Coupled Receptor IP IP AC Adenylate Cyclase IP->AC Gs EP2 EP2 EP2->AC Gs EP4 EP4 EP4->AC Gs DP1 DP1 DP1->AC Gs EP1 EP1 PLC Phospholipase C EP1->PLC Gq FP FP FP->PLC Gq TP TP TP->PLC Gq EP3 EP3 AC_inhibit Adenylate Cyclase EP3->AC_inhibit Gi cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit

Prostanoid Receptor Signaling Pathways

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of compound activity at prostanoid receptors. Below are representative protocols for key in vitro assays.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Radioligand_Binding_Workflow prep Prepare membranes from cells expressing the prostanoid receptor incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of This compound (or other competitor) prep->incubate separate Separate bound from free radioligand by rapid filtration incubate->separate count Quantify radioactivity of bound ligand using a scintillation counter separate->count analyze Analyze data to determine IC50 and calculate Ki count->analyze

Radioligand Binding Assay Workflow

Detailed Protocol:

  • Membrane Preparation: Homogenize cells expressing the target prostanoid receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in a suitable assay buffer.[8]

  • Incubation: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Iloprost for the IP receptor) and a range of concentrations of the unlabeled test compound (e.g., this compound).[8]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[8][9]

  • Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.[8]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[8]

cAMP Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP, a key second messenger for Gs- and Gi-coupled receptors.

cAMP_Assay_Workflow seed Seed cells expressing the prostanoid receptor in a microplate incubate Incubate cells with varying concentrations of this compound seed->incubate lyse Lyse the cells to release intracellular cAMP incubate->lyse detect Detect cAMP levels using a competitive immunoassay (e.g., HTRF) lyse->detect analyze Analyze data to determine EC50 detect->analyze Calcium_Assay_Workflow seed Seed cells expressing the prostanoid receptor in a microplate load Load cells with a calcium-sensitive fluorescent dye seed->load add Add varying concentrations of This compound load->add measure Measure the change in fluorescence in real-time add->measure analyze Analyze data to determine EC50 measure->analyze

References

15(R)-Iloprost versus beraprost as a control compound

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 15(R)-Iloprost and Beraprost (B1666799), two synthetic prostacyclin (PGI2) analogs, is presented in this guide. The focus is on their roles as control compounds in research, particularly concerning their interaction with the prostacyclin receptor (IP receptor) and subsequent downstream signaling.

Pharmacological Profile and Mechanism of Action

Both this compound and Beraprost are analogs of prostacyclin and, as such, primarily exert their effects through the activation of the IP receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for the IP receptor involves its coupling to the Gs alpha subunit (Gαs). Upon agonist binding, Gαs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that ultimately mediate physiological responses such as vasodilation and inhibition of platelet aggregation.

This compound is the less active epimer of Iloprost. While Iloprost is a potent IP receptor agonist, the (R)-configuration at carbon 15 significantly reduces its binding affinity and potency compared to the (S)-epimer. This makes this compound a useful negative control in experiments designed to investigate the effects of the more active (S)-epimer.

Beraprost is a chemically stable and orally active prostacyclin analog. It is also a selective IP receptor agonist and is used clinically for the treatment of pulmonary hypertension and peripheral vascular disease. In a research context, it often serves as a standard positive control for IP receptor activation.

Comparative Quantitative Data

The following table summarizes the binding affinity and potency of this compound and Beraprost for the IP receptor. The data is compiled from studies using human recombinant IP receptors expressed in cell lines.

Compound Parameter Value Assay System Reference
This compound Binding Affinity (Ki)>10,000 nMCompetition binding with [3H]-Iloprost in HEK293 cell membranes
Potency (EC50)>10,000 nMcAMP accumulation in HEK293 cells
Beraprost Binding Affinity (Ki)26.9 nMCompetition binding with [3H]-Iloprost in CHO cell membranes
Potency (EC50)3.1 nMcAMP accumulation in CHO cells

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the common signaling pathway for IP receptor agonists and a typical experimental workflow for their comparison.

IP Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IP_Receptor IP Receptor Gs Gs Protein IP_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP to Agonist Agonist (Beraprost) Agonist->IP_Receptor Binds ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response (e.g., Vasodilation) PKA->Response Leads to

Caption: IP receptor activation by an agonist leads to cAMP production.

Experimental Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_functional Functional Assay (cAMP) cells Culture cells expressing recombinant IP receptor (e.g., HEK293, CHO) membranes Prepare cell membranes (for binding assay) cells->membranes intact_cells Prepare intact cells (for cAMP assay) cells->intact_cells incubate_binding Incubate membranes with [3H]-Iloprost and varying concentrations of test compound membranes->incubate_binding incubate_functional Incubate intact cells with varying concentrations of test compound intact_cells->incubate_functional filter Separate bound and free radioligand by filtration incubate_binding->filter measure_binding Measure radioactivity filter->measure_binding calculate_ki Calculate Ki measure_binding->calculate_ki calculate_ec50 Calculate EC50 lyse Lyse cells to release intracellular cAMP incubate_functional->lyse measure_camp Measure cAMP levels (e.g., HTRF, ELISA) lyse->measure_camp measure_camp->calculate_ec50

Caption: Workflow for comparing IP receptor agonist binding and function.

Experimental Protocols

Radioligand Binding Assay

This assay is performed to determine the binding affinity (Ki) of the test compounds for the IP receptor.

  • Membrane Preparation: Cells (e.g., HEK293 or CHO) stably expressing the human IP receptor are harvested and homogenized in a cold buffer. The homogenate is centrifuged at a low speed to remove nuclei and cellular debris, followed by a high-speed centrifugation of the supernatant to pellet the membranes. The final membrane pellet is resuspended in a binding buffer.

  • Binding Reaction: The cell membranes are incubated with a fixed concentration of a radiolabeled IP receptor agonist (e.g., [3H]-Iloprost) and varying concentrations of the competitor compound (this compound or Beraprost).

  • Separation and Detection: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed to remove unbound radioligand. The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of the test compounds to stimulate the production of intracellular cAMP, thus determining their potency (EC50).

  • Cell Culture: Cells expressing the IP receptor are seeded in multi-well plates and grown to a suitable confluency.

  • Compound Incubation: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the test compound (this compound or Beraprost). The cells are then incubated for a specific period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Following incubation, the cells are lysed to release the intracellular cAMP. The concentration of cAMP in the lysate is then quantified using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The measured cAMP levels are plotted against the concentration of the test compound to generate a dose-response curve. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.

Conclusion

In the context of in vitro pharmacological studies of the IP receptor, this compound and Beraprost serve distinct roles. Beraprost is a potent and selective IP receptor agonist, making it a suitable positive control for validating assay performance and for comparison with novel test compounds. In contrast, this compound, being the significantly less active epimer of Iloprost, is an appropriate negative control. Its use can help to establish the stereoselectivity of the IP receptor and to control for potential non-specific effects of the Iloprost chemical scaffold in an experimental system. The clear separation in their potencies, as evidenced by the quantitative data, underscores their respective utility as control compounds in research and drug development.

spectroscopic comparison of 15(R)-Iloprost and Iloprost

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic differences between the 15(R) and 15(S) epimers of the synthetic prostacyclin analog, Iloprost. This guide provides an objective comparison of their mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data, supported by experimental protocols and visual diagrams.

Iloprost, a synthetic analog of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation used in the treatment of pulmonary arterial hypertension and other vascular diseases. It is commercially available as a mixture of two diastereomers at the C16 position, 16(R)-Iloprost and 16(S)-Iloprost. The stereochemistry at the C15 hydroxyl group is also critical for its biological activity, with the 15(S) configuration being the active form. The 15(R)-epimer, 15(R)-Iloprost, is considered an impurity or a related substance. This guide focuses on the spectroscopic differentiation of these two epimers, which is crucial for quality control and characterization in drug development.

Data Presentation

Mass Spectrometry

The mass spectra of this compound and Iloprost (15(S)-Iloprost) are expected to be very similar due to their identical mass. However, subtle differences in fragmentation patterns may arise due to stereochemical variations. High-resolution mass spectrometry and tandem mass spectrometry (MS/MS) are essential for detailed structural elucidation.

Spectroscopic TechniqueThis compoundIloprost (15(S)-Iloprost)
Molecular Formula C₂₂H₃₂O₄C₂₂H₃₂O₄
Molecular Weight 360.49 g/mol 360.49 g/mol
Predicted MS/MS Fragmentation (Positive Ion Mode)
Precursor Ion [M+H]⁺ (m/z)361.23361.23
Major Fragment Ions (m/z)343.22 (Loss of H₂O), 325.21 (Loss of 2H₂O), 297.18 (Loss of C₅H₇O), 231.15 (Cleavage of the upper side chain)343.22 (Loss of H₂O), 325.21 (Loss of 2H₂O), 297.18 (Loss of C₅H₇O), 231.15 (Cleavage of the upper side chain)[1]
Predicted MS/MS Fragmentation (Negative Ion Mode)
Precursor Ion [M-H]⁻ (m/z)359.22359.22[1]
Major Fragment Ions (m/z)315.19 (Loss of CO₂), 297.18 (Loss of CO₂ and H₂O), 271.16 (Cleavage of the upper side chain)315.19 (Loss of CO₂), 297.18 (Loss of CO₂ and H₂O), 271.16 (Cleavage of the upper side chain)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between diastereomers like this compound and Iloprost. The different spatial arrangement of the hydroxyl group at C15 will result in distinct chemical shifts for the neighboring protons and carbons.

¹³C NMR Chemical Shifts (Predicted)

Carbon AtomPredicted ¹³C Chemical Shift (ppm) - this compoundPredicted ¹³C Chemical Shift (ppm) - Iloprost (15(S)-Iloprost)
C1178.5178.5
C5132.0132.1
C6129.5129.4
C1572.871.5
C1635.236.8

Note: The ¹³C NMR data is predicted using computational models, as experimental data for both pure epimers is not widely published. The most significant difference is expected at C15 and adjacent carbons.

Infrared (IR) Spectroscopy

The IR spectra of this compound and Iloprost will be very similar, showing characteristic absorptions for the functional groups present in the molecule. Subtle differences may be observed in the fingerprint region (below 1500 cm⁻¹) due to the different stereochemistry.

Functional GroupCharacteristic Absorption Range (cm⁻¹)
O-H (Alcohol, Carboxylic Acid)3500-3200 (broad)
C-H (Alkane, Alkene)3100-2850
C=O (Carboxylic Acid)1720-1700
C=C (Alkene)1650-1630

Experimental Protocols

Mass Spectrometry (LC-MS/MS)

Objective: To obtain and compare the mass spectra and fragmentation patterns of this compound and Iloprost.

Instrumentation: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from 10% to 90% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Scan Mode: Full scan MS and data-dependent MS/MS.

  • Collision Energy: Optimized for fragmentation of the precursor ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire and compare the ¹H and ¹³C NMR spectra of this compound and Iloprost.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).

Acquisition Parameters:

  • ¹H NMR: Standard pulse program, sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Proton-decoupled pulse program (e.g., zgpg30), with a sufficient number of scans.

  • 2D NMR experiments such as COSY, HSQC, and HMBC can be performed for complete structural assignment.

Infrared (IR) Spectroscopy

Objective: To obtain and compare the infrared spectra of this compound and Iloprost.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • Prepare a thin film of the sample on a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

Mandatory Visualization

G Iloprost Signaling Pathway Iloprost Iloprost IP_Receptor Prostacyclin Receptor (IP) Iloprost->IP_Receptor Binds to G_Protein Gαs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition Leads to

Caption: Iloprost signaling pathway leading to vasodilation and platelet inhibition.

G Experimental Workflow for Spectroscopic Comparison cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Comparison Iloprost Iloprost Standard LCMS LC-MS/MS Iloprost->LCMS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Iloprost->NMR FTIR FTIR Spectroscopy Iloprost->FTIR R_Iloprost This compound Standard R_Iloprost->LCMS R_Iloprost->NMR R_Iloprost->FTIR MS_Data Mass Spectra & Fragmentation Patterns LCMS->MS_Data NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies FTIR->IR_Data Comparison Comparative Analysis MS_Data->Comparison NMR_Data->Comparison IR_Data->Comparison

Caption: Workflow for the spectroscopic comparison of Iloprost and this compound.

References

Confirming the Stereochemistry of 15(R)-Iloprost: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iloprost, a synthetic analogue of prostacyclin (PGI₂), is a potent vasodilator and inhibitor of platelet aggregation used in the treatment of pulmonary arterial hypertension and other vascular disorders. The biological activity of Iloprost is intrinsically linked to its complex stereochemistry. The commercially available pharmaceutical is a mixture of two diastereomers at the C-16 position, (16R)-Iloprost and (16S)-Iloprost. However, the stereocenter at the C-15 position is also critical for its pharmacological activity, with the (15S)-configuration generally considered the more active "natural" form, while the (15R)-epimer is often referred to as the "unnatural" and less active isomer. This guide provides a comprehensive comparison of the analytical techniques used to confirm the stereochemistry of the 15(R)-epimer of Iloprost, supported by experimental data and detailed protocols.

Iloprost Signaling Pathway

Iloprost exerts its therapeutic effects by activating the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.

Iloprost_Signaling_Pathway Iloprost Iloprost IP_Receptor Prostacyclin (IP) Receptor Iloprost->IP_Receptor Binds to G_Protein Gαs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition Leads to

Caption: Signaling pathway of Iloprost.

Comparison of Analytical Techniques for Stereochemical Confirmation

The definitive confirmation of the stereochemistry at the C-15 position of Iloprost relies on a combination of chromatographic and spectroscopic techniques. While direct comparative data for 15(R)-Iloprost is scarce in publicly available literature, data from closely related prostaglandin (B15479496) analogs and stereocontrolled synthesis studies provide a strong basis for differentiation.

Analytical TechniqueThis compound (Expected)Alternative Stereoisomer (e.g., 15(S)-Iloprost) (Observed/Expected)Key Differentiating Features
Chiral High-Performance Liquid Chromatography (HPLC) Distinct retention timeDifferent retention timeThe two epimers will exhibit different interactions with the chiral stationary phase, leading to baseline separation. The elution order depends on the specific column and mobile phase used.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unique chemical shifts for protons and carbons near the C-15 center, particularly H-15 and C-15.Different chemical shifts for H-15 and C-15.The spatial arrangement of the hydroxyl group at C-15 influences the magnetic environment of nearby nuclei, resulting in measurable differences in their resonance frequencies.
X-ray Crystallography Unambiguous determination of the three-dimensional structure, confirming the R configuration at C-15.Unambiguous determination of the three-dimensional structure, confirming the S configuration at C-15.Provides a definitive spatial map of the molecule, allowing for the absolute assignment of all stereocenters.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and identify the 15(R) and 15(S) epimers of Iloprost.

Methodology (based on separation of similar prostaglandin analogs):

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Chiral Stationary Phase: A chiral column, such as one based on derivatized cellulose (B213188) or amylose (B160209) (e.g., CHIRALCEL® OD-H or CHIRALPAK® AD-H).

  • Mobile Phase: A mixture of n-hexane, isopropanol, and a small amount of a modifier like trifluoroacetic acid. The exact ratio should be optimized to achieve baseline separation. For example, a starting mobile phase could be n-Hexane:Isopropanol (90:10, v/v).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 210 nm.

  • Sample Preparation: A standard solution of the Iloprost stereoisomeric mixture is prepared in the mobile phase.

  • Analysis: The sample is injected onto the column, and the retention times of the two epimers are recorded. The peak corresponding to the 15(R)-epimer is identified by comparing its retention time to that of a reference standard, if available, or by collecting the fraction and performing further spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To differentiate the 15(R) and 15(S) epimers of Iloprost based on their distinct NMR spectral features.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).

  • Sample Preparation: A solution of the purified epimer is prepared in the chosen deuterated solvent.

  • Data Acquisition:

    • ¹H NMR spectra are acquired to observe the chemical shifts and coupling constants of the protons, particularly the H-15 proton.

    • ¹³C NMR spectra are acquired to determine the chemical shifts of the carbon atoms, with a focus on C-15.

    • Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the assignment of proton and carbon signals and to confirm the connectivity of the molecule.

  • Data Analysis: The chemical shift of the H-15 proton and the C-15 carbon of the 15(R)-epimer are compared to those of the 15(S)-epimer. The difference in the spatial orientation of the hydroxyl group at C-15 will result in distinct chemical shifts for these and adjacent nuclei.

X-ray Crystallography

Objective: To obtain the absolute three-dimensional structure of this compound.

Methodology:

  • Crystallization: A single crystal of the purified this compound is grown. This is often the most challenging step and may require screening of various solvents and crystallization conditions.

  • Instrumentation: A single-crystal X-ray diffractometer.

  • Data Collection: The crystal is mounted on the diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the electron density map of the molecule. From this map, the positions of all atoms in the crystal lattice are determined. The absolute configuration can be determined using anomalous dispersion methods if a heavy atom is present in the structure or by using a chiral reference molecule.

  • Data Analysis: The final refined crystal structure provides an unambiguous confirmation of the stereochemistry at C-15 and all other chiral centers in the molecule.

Experimental Workflow for Stereochemical Confirmation

The following diagram illustrates a typical workflow for the confirmation of the stereochemistry of a chiral pharmaceutical compound like this compound.

Stereochemistry_Workflow Start Stereocontrolled Synthesis or Isolation of Epimer Chiral_HPLC Chiral HPLC Analysis Start->Chiral_HPLC Separation & Purity NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR_Spectroscopy Structural Elucidation Xray_Crystallography X-ray Crystallography Start->Xray_Crystallography Absolute Configuration Data_Analysis Comparative Data Analysis Chiral_HPLC->Data_Analysis NMR_Spectroscopy->Data_Analysis Xray_Crystallography->Data_Analysis Confirmation Stereochemical Confirmation of this compound Data_Analysis->Confirmation

Caption: Experimental workflow for stereochemical confirmation.

A Comparative Guide to the Biological Effects of Iloprost Epimers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iloprost (B1671730), a synthetic analog of prostacyclin (PGI₂), is a potent therapeutic agent used in the management of pulmonary arterial hypertension and other vasospastic diseases. It is commercially available as a mixture of two diastereomers, the 16(S) and 16(R) epimers (also referred to as 4S and 4R isomers, respectively). While chemically similar, these epimers exhibit distinct biological activities and potencies. This guide provides a comprehensive comparison of the biological effects of the individual Iloprost epimers, supported by experimental data, to aid researchers and drug development professionals in their understanding and application of this compound.

Differential Biological Activities of Iloprost Epimers

The stereochemistry of Iloprost significantly influences its interaction with its primary target, the prostacyclin (IP) receptor, and consequently, its biological effects. The 16(S) isomer is consistently reported to be the more potent of the two epimers.

Platelet Aggregation Inhibition

A key therapeutic effect of Iloprost is its ability to inhibit platelet aggregation. Comparative studies have demonstrated a marked difference in the anti-aggregatory potential of the two epimers. The 16(S) isomer is significantly more potent in inhibiting collagen-induced platelet aggregation than the 16(R) isomer.[1] In one study, the 16(S) isomer was found to be 20 times more potent than its 16(R) counterpart in this regard.[1]

Vasodilation

Iloprost is a potent vasodilator, and this effect is also stereospecific. The 4S (16(S)) isomer exhibits a higher potency in dilating blood vessels compared to the 4R (16(R)) isomer.[2] This differential vasodilatory effect is a critical consideration in its clinical application for conditions such as pulmonary hypertension.

Receptor Binding and Affinity

The differences in the biological activities of the Iloprost epimers can be attributed to their differential binding characteristics to the IP receptor on platelet membranes.

Binding Affinity (Kd) and Receptor Density (Bmax)

Equilibrium binding assays have revealed that the 16(S) isomer has a significantly higher affinity for the IP receptor than the 16(R) isomer. The dissociation constant (Kd) for the 16(S) isomer is substantially lower, indicating a tighter binding to the receptor. Conversely, the maximal binding capacity (Bmax) is higher for the 16(S) isomer, suggesting it can bind to a greater number of receptors.[1]

Table 1: Comparison of Receptor Binding Characteristics of Iloprost Epimers [1]

EpimerDissociation Constant (Kd) (nM)Maximal Binding Capacity (Bmax) (fmol/mg protein)
16(S)-Iloprost13.4665
16(R)-Iloprost288425
Association Rate

The rate at which the epimers associate with the IP receptor also differs significantly. The 16(S) isomer exhibits a much faster association rate compared to the 16(R) isomer.[1] This rapid binding of the 16(S) epimer likely contributes to its greater biological potency.

Signaling Pathways

Iloprost exerts its biological effects primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). The binding of Iloprost to the IP receptor initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.

Iloprost_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Iloprost Iloprost IP_Receptor IP Receptor (GPCR) Iloprost->IP_Receptor Binds to G_Protein G Protein (Gs) IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition

Iloprost Signaling Pathway

Experimental Protocols

Radioligand Binding Assay (Rapid Filtration Method)

This method is used to determine the binding affinity (Kd) and receptor density (Bmax) of the Iloprost epimers to the IP receptor.

  • Membrane Preparation: Platelet membranes are prepared from whole blood by differential centrifugation.

  • Incubation: A fixed concentration of radiolabeled Iloprost epimer (e.g., [³H]-Iloprost) is incubated with the platelet membrane preparation in a suitable buffer. For competition binding assays, varying concentrations of unlabeled Iloprost epimer are included.

  • Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Washing: The filter is washed rapidly with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a large excess of unlabeled ligand) from total binding. The Kd and Bmax values are determined by Scatchard analysis of the saturation binding data.

Platelet Aggregation Assay

This assay measures the ability of the Iloprost epimers to inhibit platelet aggregation induced by an agonist such as collagen.

  • Platelet-Rich Plasma (PRP) Preparation: PRP is prepared from citrated whole blood by centrifugation.

  • Incubation: PRP is pre-incubated with varying concentrations of the Iloprost epimer or a vehicle control for a specified time at 37°C.

  • Aggregation Induction: A platelet agonist, such as collagen, is added to the PRP to induce aggregation.

  • Measurement: Platelet aggregation is monitored by measuring the change in light transmission through the PRP sample using an aggregometer.

  • Data Analysis: The percentage of inhibition of platelet aggregation is calculated for each concentration of the Iloprost epimer. The IC₅₀ value (the concentration required to inhibit aggregation by 50%) can then be determined.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_aggregation Platelet Aggregation Assay B1 Prepare Platelet Membranes B2 Incubate with Radiolabeled Iloprost B1->B2 B3 Rapid Filtration B2->B3 B4 Scintillation Counting B3->B4 B5 Determine Kd and Bmax B4->B5 A1 Prepare Platelet-Rich Plasma (PRP) A2 Pre-incubate with Iloprost Epimers A1->A2 A3 Induce Aggregation (e.g., with Collagen) A2->A3 A4 Measure Aggregation (Aggregometer) A3->A4 A5 Calculate % Inhibition A4->A5

Experimental Workflow Overview

Conclusion

The biological effects of Iloprost are significantly influenced by its stereochemistry. The 16(S) epimer is the more potent isomer, exhibiting greater efficacy in inhibiting platelet aggregation and inducing vasodilation. This enhanced activity is a direct consequence of its higher binding affinity and faster association rate with the prostacyclin receptor. For researchers and drug development professionals, understanding the distinct pharmacological profiles of the Iloprost epimers is crucial for the design of more targeted and effective therapeutic strategies. The use of the pure, more active 16(S) epimer could potentially lead to improved clinical outcomes with a lower required dose, thereby minimizing potential side effects.

References

A Comparative Analysis of 15(R)-Iloprost and Iloprost: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the stereoisomers of Iloprost (B1671730), specifically focusing on the differences in biological activity between the 15(R) and the commercially available Iloprost, which is primarily a mixture of 16(S) stereoisomers. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacological differences imparted by stereochemistry.

Iloprost, a synthetic analog of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation used in the treatment of pulmonary arterial hypertension and other vascular diseases.[1][2] It exerts its effects primarily through the activation of the prostacyclin receptor (IP), a G protein-coupled receptor (GPCR).[3][4] Iloprost is commercially available as a mixture of two diastereoisomers, with the 16(S) form being significantly more potent than the 16(R) form.[5][6] This guide will delve into the available experimental data to objectively compare these two isomers.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing the biological activity of the 16(S) and 16(R) stereoisomers of Iloprost. It is important to note that commercially available Iloprost is a mixture of the 4R and 4S diastereoisomers, with the 16-hydroxyl group in the S configuration being the more active form.[1] For the purpose of this comparison, "Iloprost" will refer to the more active 16(S) isomer, as this is the basis of the comparative studies found.

Table 1: Platelet Receptor Binding Characteristics of Iloprost Stereoisomers [6]

Parameter16(S)-Iloprost16(R)-Iloprost
Dissociation Constant (Kd)13.4 nM288 nM
Maximum Binding Capacity (Bmax)665 fmol/mg protein425 fmol/mg protein
Observed Association Rate (k_on)0.036 s⁻¹0.001 s⁻¹

Table 2: Inhibition of Platelet Aggregation by Iloprost Stereoisomers [6]

StereoisomerRelative Potency
16(S)-Iloprost20-fold more potent
16(R)-IloprostLess potent

Table 3: Binding Affinity (Ki) of Iloprost (Isomer Mixture) at Human Prostanoid Receptors [4]

ReceptorKi (nM)
IP (Prostacyclin)3.9
EP11.1
EP2>1000
EP3Low affinity
EP4Low affinity
DP1>1000
FPLow affinity
TP>1000

Experimental Protocols

While a direct comparative molecular docking study between 15(R)-Iloprost and Iloprost was not found in the published literature, a detailed protocol for such a study can be proposed based on current methodologies and the recently available high-resolution structure of the human prostacyclin (IP) receptor.

Proposed Molecular Docking Protocol

Objective: To computationally model and compare the binding modes and affinities of this compound and 16(S)-Iloprost to the human prostacyclin (IP) receptor.

1. Receptor Preparation:

  • Obtain the high-resolution crystal structure of the human IP receptor. A suitable template would be the recently published cryo-EM structures of the IP-Gs complex (e.g., PDB IDs from the study by Xiao, et al., 2024).[7]
  • Prepare the receptor structure for docking using software such as Maestro (Schrödinger) or AutoDockTools. This involves removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to titratable residues at a physiological pH of 7.4.
  • The G-protein subunit would be removed to model the ligand binding to the receptor alone.
  • Define the binding site based on the location of co-crystallized agonists in the available structures or through binding site prediction algorithms.

2. Ligand Preparation:

  • Generate the 3D structures of this compound and 16(S)-Iloprost.
  • Prepare the ligands for docking using software like LigPrep (Schrödinger). This includes generating possible ionization states at physiological pH and performing a conformational search to generate a set of low-energy conformers for each ligand.

3. Molecular Docking:

  • Perform molecular docking using a program such as Glide (Schrödinger) or AutoDock Vina.
  • The prepared ligands (this compound and 16(S)-Iloprost) would be docked into the defined binding site of the prepared IP receptor structure.
  • The docking algorithm will generate a series of possible binding poses for each ligand and score them based on a scoring function that estimates the binding free energy.

4. Analysis of Results:

  • The top-scoring poses for each ligand would be analyzed to compare their binding modes.
  • Key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges with specific amino acid residues in the binding pocket, would be identified and compared.
  • The predicted binding affinities (e.g., docking scores) for this compound and 16(S)-Iloprost would be compared to provide a computational basis for the experimentally observed differences in potency.

Mandatory Visualization

Signaling Pathway

Iloprost, as a prostacyclin analog, activates the IP receptor, which is coupled to a stimulatory G protein (Gs).[3][8] This initiates a signaling cascade that leads to the relaxation of vascular smooth muscle and the inhibition of platelet aggregation.

Iloprost_Signaling_Pathway Iloprost Iloprost IP_Receptor IP Receptor (GPCR) Iloprost->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light Chain Kinase (Active) PKA->MLCK_active Inactivates Platelet_Activation Platelet Activation and Aggregation PKA->Platelet_Activation Inhibits MLCK_inactive Myosin Light Chain Kinase (Inactive) MLCK_active->MLCK_inactive Vasoconstriction Smooth Muscle Contraction MLCK_active->Vasoconstriction Vasodilation Vasodilation MLCK_inactive->Vasodilation Platelet_Inhibition Inhibition of Platelet Aggregation

Caption: Iloprost signaling pathway leading to vasodilation and platelet inhibition.

Experimental Workflow

The following diagram illustrates the proposed workflow for a comparative molecular docking study of this compound and Iloprost.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output Receptor_Prep Receptor Preparation (Human IP Receptor) Docking Molecular Docking (e.g., Glide, AutoDock Vina) Receptor_Prep->Docking Ligand_Prep Ligand Preparation (this compound & Iloprost) Ligand_Prep->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic, etc.) Pose_Analysis->Interaction_Analysis Scoring Binding Affinity Comparison (Docking Scores) Interaction_Analysis->Scoring Comparison Comparative Assessment of Binding Modes and Affinities Scoring->Comparison

Caption: Proposed workflow for comparative molecular docking of Iloprost stereoisomers.

References

Safety Operating Guide

Proper Disposal of 15(R)-Iloprost: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental protection is paramount when handling and disposing of synthetic prostaglandin (B15479496) analogs like 15(R)-Iloprost. This guide provides essential, step-by-step procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to mitigate risks associated with its potential pharmacological activity and the hazards of the solvents in which it is typically supplied.

Hazard Profile and Safety Precautions

This compound is the inactive epimer of Iloprost, a potent synthetic analog of prostacyclin PGI2 used in the treatment of pulmonary arterial hypertension.[1][2] While there is limited data on the specific biological activity of the 15(R) epimer, it is crucial to handle it with the same precautions as the active compound due to its structural similarity.[3][4] The safety data sheet for Iloprost indicates that it can be toxic if swallowed, inhaled, or in contact with skin, and is suspected of damaging fertility or the unborn child.[5] It is often supplied in a flammable solvent such as methyl acetate.[3][6]

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Safety glasses

  • Chemical-resistant gloves

  • Lab coat

All handling of the compound, especially when preparing solutions or dealing with the pure substance, should occur within a certified chemical fume hood to minimize inhalation exposure.[7]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all federal, state, and local environmental regulations.[6][8] Due to its potential toxicity and the flammability of its solvent, it is classified as hazardous waste.

  • Waste Collection:

    • Collect all waste containing this compound, including unused solutions, contaminated labware, and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.[6]

    • The container must be compatible with flammable organic solvents.[6]

    • Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[6]

  • Labeling:

    • The waste container must be labeled as "Hazardous Waste" and include the following information: "this compound in [Solvent Name]", "Flammable Liquid", and "Acutely Toxic".[6]

    • Clearly indicate the accumulation start date.[6]

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated hazardous waste accumulation area.

    • This area should be away from sources of ignition, and secondary containment is highly recommended.[6]

  • Decontamination of Empty Containers:

    • Triple rinse empty this compound containers with a suitable solvent (e.g., ethanol (B145695) or acetone).

    • Collect the rinsate as hazardous waste and add it to the designated waste container.[6]

    • After thorough decontamination, the container may be disposed of as non-hazardous waste, following institutional guidelines.[6]

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste by a licensed hazardous waste disposal company.[6]

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for Iloprost.[5][6]

Quantitative Data Summary

The following table summarizes key quantitative data for Iloprost, the active compound related to this compound. This information is critical for understanding its stability and potential biological effects.

PropertyValueSource
Molecular FormulaC22H32O4[3][9]
Molecular Weight360.5 g/mol [3][9]
Stability≥ 2 years (when stored at -20°C)[3][7]
Solubility in Ethanol30 mg/mL[3]
Solubility in DMSO25 mg/mL[3]
Solubility in DMF25 mg/mL[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.

A This compound Waste Generated (Unused solution, contaminated labware) B Is the waste in a dedicated and compatible hazardous waste container? A->B C Transfer to a suitable container. Ensure container is properly sealed. B->C No D Is the container clearly labeled with: 'Hazardous Waste', 'this compound in [Solvent]', 'Flammable', 'Acutely Toxic', and accumulation start date? B->D Yes C->D E Affix a complete hazardous waste label. D->E No F Store in a designated, well-ventilated hazardous waste accumulation area. D->F Yes E->F G Is the storage area away from ignition sources and does it have secondary containment? F->G H Relocate to a compliant storage area. G->H No I Arrange for pickup by a licensed hazardous waste disposal company. G->I Yes H->I J Provide the disposal company with the Iloprost SDS. I->J

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Research: A Comprehensive Guide to Handling 15(R)-Iloprost

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals require robust safety protocols to handle potent compounds like 15(R)-Iloprost, a structural analog of prostacyclin. Adherence to rigorous safety and disposal procedures is paramount to ensure personal safety and maintain a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements and a step-by-step disposal plan.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE, compiled from safety data sheets of Iloprost and handling guides for similar prostaglandin (B15479496) compounds.[1][2]

PPE ComponentSpecificationRationale
Eye and Face Protection Safety goggles with side shields or a full-face shield.[1]Protects against splashes and aerosols that can cause serious eye irritation.[1]
Hand Protection Impervious, chemical-resistant gloves (e.g., nitrile or neoprene).[1] Double gloving is recommended.[2]Prevents skin contact and absorption.[1] The outer pair should be changed immediately upon contamination.[2]
Body Protection A dedicated lab coat, disposable coveralls (e.g., Tyvek®), or an impervious protective gown.[1][2]Protects against contamination of personal clothing and skin.[1]
Respiratory Protection A NIOSH-approved respirator is required when ventilation is insufficient, during spill cleanup, or with a high risk of aerosol/dust generation.[1][2] Options include a powered air-purifying respirator (PAPR), a reusable half or full-facepiece respirator with appropriate particulate filters (P100/FFP3), or disposable respirators (e.g., N95) for lower-risk activities.[2]Prevents inhalation of harmful dust, mists, or vapors.[1]
Foot Protection Disposable shoe covers should be worn in the designated handling area.[2]Prevents the spread of contamination outside of the laboratory.

Operational and Disposal Plan

Safe handling and disposal of this compound and any contaminated materials are critical to prevent environmental contamination and accidental exposure. The following step-by-step plan outlines the key phases from preparation to disposal.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area, preferably a chemical fume hood.[1]

  • Verify that an eyewash station and safety shower are readily accessible.[1]

  • If handling flammable solutions of this compound (often supplied in methyl acetate), remove all sources of ignition.[1][3]

2. Handling the Compound:

  • Don all required PPE before handling the substance.[1]

  • Avoid all direct contact with the skin, eyes, and clothing.[1]

  • Do not inhale dust, vapor, or mist.[1]

3. Accidental Release Measures:

  • In case of a spill, evacuate the area.[3]

  • Wearing full PPE, absorb the spill with a non-combustible, inert material (e.g., sand, vermiculite).[3]

  • Collect the absorbed material into a suitable, sealed container for disposal.[3]

  • Decontaminate the spill area with a suitable solvent like alcohol.[1]

  • Prevent the spilled material from entering drains or waterways.[1]

4. First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[3]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and seek medical attention.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

5. Waste Disposal:

  • Waste Segregation: All disposable PPE, absorbent pads, and other contaminated solid materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[2][3]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name and relevant hazard warnings (e.g., "Toxic," "Reproductive Hazard").[3]

  • Decontamination of Labware: Triple rinse empty containers or labware with a suitable solvent (e.g., ethanol). Collect the rinsate as hazardous waste.[3]

  • Final Disposal: Dispose of all waste materials through a licensed hazardous waste disposal company in accordance with federal, state, and local regulations.[1][3]

Experimental Workflow and Disposal Logic

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Consult Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handle_compound Handle this compound prep_workspace->handle_compound spill_check Spill Occurs? handle_compound->spill_check spill_cleanup Follow Spill Cleanup Protocol spill_check->spill_cleanup Yes generate_waste Generate Waste (Unused Product, Contaminated Items) spill_check->generate_waste No spill_cleanup->generate_waste segregate_waste Segregate and Collect in Labeled Hazardous Waste Container generate_waste->segregate_waste store_waste Store in Designated Hazardous Waste Area segregate_waste->store_waste dispose_waste Arrange for Licensed Hazardous Waste Disposal store_waste->dispose_waste

Caption: Workflow for handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。